Methioninyl adenylate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2S)-2-amino-4-methylsulfanylbutyl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N6O7PS/c1-30-3-2-8(16)4-26-29(24,25)27-5-9-11(22)12(23)15(28-9)21-7-20-10-13(17)18-6-19-14(10)21/h6-9,11-12,15,22-23H,2-5,16H2,1H3,(H,24,25)(H2,17,18,19)/t8-,9+,11+,12+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJZMJWXTYLFEU-OPYVMVOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(COP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N6O7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156790 | |
| Record name | Methioninyl adenylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13091-93-5 | |
| Record name | Methioninyl adenylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013091935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methioninyl adenylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Methioninyl Adenylate Paradigm: Mechanisms, History, and Therapeutic Applications
Executive Summary
Methioninyl adenylate (Met-AMP) represents the transient, high-energy intermediate of the methionyl-tRNA synthetase (MetRS) reaction, a gatekeeper checkpoint in protein translation. As the obligate precursor to translation initiation (via initiator tRNA in both prokaryotes and eukaryotes), Met-AMP occupies a unique position in cellular physiology. This technical guide synthesizes the historical discovery of amino acid activation, the structural mechanics of the MetRS active site, and the development of stable adenylate analogues as potent antimicrobial and antiparasitic agents.
Part 1: The Mechanistic Foundation
The Reaction Cycle
Methioninyl adenylate is a mixed anhydride formed by the condensation of L-methionine and ATP. This reaction is thermodynamically unfavorable in isolation but is driven forward by the subsequent hydrolysis of pyrophosphate (PPi) by inorganic pyrophosphatase.
The MetRS enzyme catalyzes this two-step reaction:
-
Activation:
-
Transfer:
Unlike Class II synthetases, MetRS (a Class I synthetase) contains a Rossmann fold catalytic domain that stabilizes the extended conformation of the adenylate.
Pathway Visualization
The following diagram illustrates the reaction cycle and the kinetic proofreading checkpoints.
Figure 1: The MetRS reaction cycle showing the formation of the high-energy Methioninyl Adenylate intermediate.
Part 2: Historical Discovery & Characterization
The Pre-1956 Landscape
Before 1956, the mechanism of peptide bond formation was opaque. While it was known that ATP was required, the direct link between amino acids and nucleic acids was missing. The "Adaptor Hypothesis" by Crick predicted a mediator, but the chemical nature of the activation was unknown.
Paul Berg and the Acyl Adenylates
The definitive identification of aminoacyl adenylates is credited to Paul Berg (Nobel Laureate, 1980). In his seminal 1956 work at Washington University, Berg demonstrated that the activation of methionine did not immediately result in peptide bonds but formed a stable enzyme-bound intermediate.
-
Key Experiment: Berg used isotope exchange studies (
P-labeled PPi) to show that MetRS could catalyze the exchange of PPi into ATP only in the presence of Methionine. This proved the reaction was reversible and formed a covalent intermediate before tRNA transfer. -
Significance: This debunked the "concerted mechanism" theory (where activation and transfer happened simultaneously) and established the two-step mechanism universally accepted today.
Part 3: Structural Biology & Binding Dynamics
The Rossmann Fold & Specificity
MetRS belongs to Class I aminoacyl-tRNA synthetases, characterized by the Rossmann fold (alternating
-
Adenine Recognition: The adenine moiety of Met-AMP binds into a specific hydrophobic pocket, interacting with backbone amides.
-
Methionine Recognition: The sulfur atom of methionine is recognized by a "hydrophobic clamp" (often involving Tryptophan and Tyrosine residues), ensuring discrimination against sterically similar amino acids like Norleucine.
The "High-Energy" Conformation
Crystallographic studies reveal that MetRS stabilizes Met-AMP in a strained conformation. This destabilization of the ground state relative to the transition state lowers the activation energy for the subsequent transfer to tRNA.
Table 1: Comparison of Native Intermediate vs. Synthetic Analogues
| Feature | Methioninyl Adenylate (Native) | Methioninyl Sulfamate (Analogue) | Therapeutic Implication |
| Linker Atom | Oxygen (Phosphoanhydride) | Nitrogen (Sulfamate) | Stability against hydrolysis |
| Half-life | Seconds (in solution) | Hours/Days | Drug bioavailability |
| Binding Affinity ( | Nanomolar (nM) | Picomolar (pM) | Competitive inhibition |
| Geometry | Tetrahedral (at Phosphorus) | Tetrahedral mimic | Accurate transition state mimicry |
Part 4: Synthetic Analogues & Therapeutic Potential
The Stability Problem
Native Met-AMP is highly labile due to the high-energy mixed anhydride bond. It hydrolyzes rapidly in water, making it unsuitable as a drug.
Met-AMS: The Gold Standard
Methioninyl adenylate sulfamate (Met-AMS) replaces the labile oxygen with a nitrogen atom. This non-hydrolyzable analogue binds to MetRS with up to 1000-fold higher affinity than the natural substrate.
-
Mechanism of Action: It acts as a competitive inhibitor, occupying the active site and "freezing" the enzyme in the transition state.
-
Selectivity Challenge: The conservation of the MetRS active site between bacteria and humans leads to toxicity. Second-generation inhibitors focus on the auxiliary pockets near the adenosine binding site, which diverge significantly between species.
Part 5: Experimental Protocols (Self-Validating Systems)
Protocol: ATP-PPi Exchange Assay
This is the gold-standard method for verifying the formation of Methioninyl adenylate and measuring MetRS kinetics.
Principle: The enzyme catalyzes the incorporation of radioactive
Reagents:
-
Reaction Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl
, 2 mM ATP. -
Substrate: 1-10 mM L-Methionine.
-
Radioisotope: [
P]Na P O (Specific activity ~1000 cpm/pmol). -
Quenching Solution: 1% Charcoal in 5% TCA (Trichloroacetic acid).
Workflow:
-
Equilibration: Pre-incubate enzyme and buffer at 37°C for 5 min.
-
Initiation: Add
P-PPi to start the reaction. -
Sampling: At defined intervals (e.g., 2, 4, 6, 8 min), remove 20
L aliquots. -
Quenching: Eject aliquot immediately into 500
L Charcoal/TCA solution.-
Causality: Charcoal adsorbs ATP (nucleotides) but not inorganic PPi. This physically separates the product (
P-ATP) from the substrate.
-
-
Washing: Filter the charcoal mixture through glass fiber filters. Wash 3x with cold water to remove non-specifically bound PPi.
-
Quantification: Count filters in a scintillation counter.
Self-Validation Steps:
-
Negative Control: Run a parallel reaction without L-Methionine. Result must be near background.
-
Enzyme Linearity: Plot CPM vs. Time. Must be linear; if plateauing, dilute enzyme.
Protocol Visualization
Figure 2: Workflow for the ATP-PPi Exchange Assay to detect adenylate formation.
References
-
Berg, P. (1956).[1] Acyl Adenylates: The Interaction of Adenosine Triphosphate and L-Methionine. Journal of Biological Chemistry, 222(2), 1025–1034.[1] Link
-
Berg, P. (1958).[1][2][3] The Chemical Synthesis of Amino Acyl Adenylates. Journal of Biological Chemistry, 233(3), 608–611.[1] Link
-
Giegé, R., & Springer, M. (2016). Aminoacyl-tRNA Synthetases in the Bacterial World. Microbiology Spectrum, 4(5). Link
-
Kim, S., et al. (2003). Methionyl adenylate analogues as inhibitors of methionyl-tRNA synthetase.[4] PubMed.[1] Link
-
Perona, J. J., & Haddad, Y. A. (2012). Structural diversity and protein engineering of the aminoacyl-tRNA synthetases. Biochemistry, 51(44), 8705–8729. Link
Sources
- 1. MECHANISM OF AMINOACYL RNA SYNTHESIS: STUDIES WITH ISOLATED AMINOACYL ADENYLATE COMPLEXES OF ISOLEUCYL RNA SYNTHETASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. profiles.nlm.nih.gov [profiles.nlm.nih.gov]
- 4. Methionyl adenylate analogues as inhibitors of methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gatekeeper of Protein Synthesis: A Technical Guide to Methionyl Adenylate in tRNA Charging
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fidelity of protein synthesis is paramount to cellular function, and at its heart lies the precise charging of transfer RNA (tRNA) with its cognate amino acid. This critical step is catalyzed by a family of enzymes known as aminoacyl-tRNA synthetases (aaRS). This guide provides an in-depth exploration of the methionyl-tRNA synthetase (MetRS) reaction, with a specific focus on the pivotal intermediate, methionyl adenylate. We will dissect the two-step mechanism of tRNA charging, delve into the causality behind experimental approaches to study this process, and discuss the burgeoning field of MetRS inhibition for therapeutic development. Through a synthesis of technical accuracy and field-proven insights, this document serves as a comprehensive resource for professionals seeking to understand and manipulate this fundamental biological process.
Introduction: The Central Role of Aminoacyl-tRNA Synthetases
Aminoacyl-tRNA synthetases are essential enzymes that ensure the correct pairing of amino acids with their corresponding tRNA molecules.[1][2] This process, termed tRNA charging or aminoacylation, is a cornerstone of the central dogma, providing the ribosome with the correct building blocks for protein synthesis.[1] The fidelity of this reaction is crucial; a mistake at this stage would lead to the incorporation of an incorrect amino acid into a growing polypeptide chain, with potentially catastrophic consequences for protein structure and function.
MetRS is the enzyme responsible for attaching methionine to its cognate tRNA, tRNAMet.[1][3] Methionine holds a unique position in protein synthesis as it is specified by the start codon (AUG), initiating the translation of most messenger RNAs (mRNAs).[4] Therefore, the activity of MetRS is not only critical for incorporating methionine residues throughout a protein but also for the very initiation of protein synthesis.
The Two-Step Aminoacylation Reaction: Formation of Methionyl Adenylate
The charging of tRNAMet by MetRS proceeds through a universally conserved two-step reaction mechanism.[1][2][5] This process is driven by the hydrolysis of ATP.
Step 1: Amino Acid Activation and the Birth of Methionyl Adenylate
The first step is the activation of methionine.[1][2] In the active site of MetRS, a molecule of methionine and ATP bind. The carboxyl group of methionine performs a nucleophilic attack on the α-phosphate of ATP.[1][6] This results in the formation of a high-energy mixed anhydride intermediate, methionyl adenylate (Met-AMP), and the release of inorganic pyrophosphate (PPi).[1][2]
-
Equation: Methionine + ATP ⇌ Methionyl-AMP + PPi
This initial activation step is a critical control point. The methionyl adenylate intermediate remains tightly bound within the enzyme's active site, poised for the subsequent transfer reaction.[1] The release and subsequent hydrolysis of pyrophosphate by pyrophosphatase provides a thermodynamic driving force for the forward reaction.[7]
Step 2: Transfer of the Methionyl Moiety to tRNA
In the second step, the activated methionyl group is transferred from the adenylate intermediate to the 3'-hydroxyl group of the terminal adenosine (A76) of the tRNAMet molecule.[1] This results in the formation of a charged methionyl-tRNA (Met-tRNAMet) and the release of AMP.
-
Equation: Methionyl-AMP + tRNAMet ⇌ Met-tRNAMet + AMP
The newly synthesized Met-tRNAMet is then ready to be delivered to the ribosome to participate in protein synthesis.
The two-step reaction mechanism of tRNA charging by MetRS.
The Gatekeeper: Structural Insights into the MetRS Active Site
The high fidelity of MetRS is largely attributed to the specific architecture of its active site, which has been elucidated through crystallographic studies.[8][9] The active site is a highly specialized pocket that precisely accommodates both methionine and ATP.[10] Key residues within this pocket form specific hydrogen bonds and van der Waals interactions with the substrates, ensuring that only methionine is efficiently activated.
The binding of methionine and ATP induces a conformational change in the enzyme, creating a catalytically competent state.[10] This induced-fit mechanism is a common strategy employed by enzymes to enhance substrate specificity and catalytic efficiency.
The structure of human cytosolic MetRS reveals a catalytic main body with appended peptides at both termini.[9][11] These extensions are involved in the assembly of a multi-tRNA synthetase complex (MSC), highlighting the intricate regulation of this fundamental process in mammals.[9][11]
Experimental Methodologies for Studying Methionyl Adenylate Formation
A variety of biochemical assays are employed to study the kinetics and mechanism of MetRS, with a particular focus on the formation of the methionyl adenylate intermediate. The choice of assay depends on the specific question being addressed, from determining kinetic parameters to screening for inhibitors.
Pyrophosphate (PPi) Exchange Assay
This is a classic and robust method for specifically monitoring the first step of the aminoacylation reaction – the formation of the aminoacyl-adenylate.[12][13]
Principle: The assay measures the rate of incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP in the presence of the synthetase and the cognate amino acid (methionine). This exchange reaction is dependent on the formation of the enzyme-bound aminoacyl-adenylate intermediate.
Causality behind the protocol:
-
Why radiolabeled PPi? The use of [³²P]PPi provides a highly sensitive method for detecting the reverse reaction of amino acid activation.
-
Why is tRNA omitted? For most aaRSs, including MetRS, the first step of amino acid activation can occur in the absence of tRNA.[1] This allows for the specific study of the adenylate formation without the complication of the subsequent transfer step.
-
What does the data tell us? The rate of [³²P]PPi exchange into ATP is a direct measure of the rate of methionyl adenylate formation. This allows for the determination of kinetic parameters such as Km for methionine and ATP, and kcat for the activation step.[13]
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, ATP, methionine, and the MetRS enzyme.
-
Initiation: Start the reaction by adding [³²P]PPi.
-
Time Points: At specific time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Quench the reaction by adding the aliquot to a solution containing activated charcoal in an acidic solution (e.g., perchloric acid and pyrophosphate). The charcoal binds the ATP, including the newly formed [³²P]ATP, while the unincorporated [³²P]PPi remains in solution.
-
Washing: Wash the charcoal pellet multiple times with water or a suitable buffer to remove any unbound [³²P]PPi.
-
Quantification: Measure the radioactivity of the charcoal-bound [³²P]ATP using a scintillation counter.
-
Data Analysis: Plot the amount of [³²P]ATP formed over time to determine the initial reaction velocity. Kinetic parameters can then be calculated by varying the substrate concentrations.
Spectrophotometric Assays
For high-throughput screening and inhibitor studies, continuous spectrophotometric assays are often preferred over radiolabeled assays.[14][15][16]
Principle: These assays typically rely on the detection of one of the reaction products, PPi or AMP. A common method involves coupling the production of PPi to a subsequent enzymatic reaction that produces a colored or fluorescent product.[14][15] For example, inorganic pyrophosphatase can be used to hydrolyze PPi to two molecules of inorganic phosphate (Pi), which can then be detected using a malachite green-based reagent.[15][16]
Step-by-Step Workflow (Malachite Green Assay):
-
Reaction Setup: In a microplate well, combine the MetRS enzyme, methionine, ATP, and the test compound (inhibitor).
-
Coupling Enzyme: Add inorganic pyrophosphatase to the reaction mixture.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme.
-
Detection: After a set time, add the malachite green reagent. This reagent forms a colored complex with the inorganic phosphate produced.
-
Measurement: Read the absorbance at the appropriate wavelength (typically around 620-650 nm) using a plate reader.
-
Analysis: The amount of color produced is proportional to the amount of PPi generated, and thus to the activity of MetRS.
Workflow for a continuous spectrophotometric MetRS assay.
Methionyl Adenylate as a Target for Drug Development
The essential role of MetRS in protein synthesis makes it an attractive target for the development of novel antimicrobial and anticancer agents.[17][18][19] Inhibitors that target the formation of methionyl adenylate can effectively shut down protein synthesis, leading to cell death.[18]
A key advantage of targeting bacterial MetRS is the potential for selectivity. While the overall two-step mechanism is conserved, there are significant structural differences between prokaryotic and eukaryotic MetRS enzymes.[17][20] These differences can be exploited to design inhibitors that specifically target the bacterial enzyme, minimizing off-target effects in human cells.[18]
Classes of MetRS Inhibitors Targeting the Adenylate Step:
-
Methionine Analogues: These compounds mimic the structure of methionine and compete for binding to the active site.
-
ATP Analogues: These inhibitors compete with ATP for binding.
-
Methionyl Adenylate Analogues: Stable analogues of the methionyl adenylate intermediate have been designed to act as potent inhibitors of MetRS.[21] These compounds bind tightly to the active site, effectively trapping the enzyme in an inactive state.
The development of MetRS inhibitors is a promising area of research for combating antibiotic-resistant bacteria and for developing novel cancer therapies.[17][18][20] High-throughput screening assays, such as the spectrophotometric methods described above, are crucial for identifying and characterizing new inhibitor candidates.[14][22][23]
Conclusion
Methionyl adenylate stands as a critical, albeit transient, intermediate in the fundamental process of tRNA charging. Its formation represents the energetic commitment to incorporating methionine into the proteome. Understanding the intricacies of its synthesis, the enzymatic machinery that governs it, and the methods to probe its existence is paramount for researchers in molecular biology and drug development. The ongoing exploration of MetRS and its inhibition continues to open new avenues for therapeutic intervention, underscoring the enduring importance of this pivotal gatekeeper of protein synthesis.
References
-
A study of communication pathways in methionyl-tRNA synthetase by molecular dynamics simulations and structure network analysis. PNAS. [Link]
-
Aminoacyl-tRNA synthetases. Cold Spring Harbor Perspectives in Biology. [Link]
-
Methionyl Adenylate Analogues as Inhibitors of methionyl-tRNA Synthetase. PubMed. [Link]
-
The mechanism of action of methionyl-tRNA synthetase from Escherichia coli. Mechanism of the amino-acid activation reaction catalyzed by the native and the trypsin-modified enzymes. PubMed. [Link]
-
Two step reaction mechanism for the aminoacylation of tRNA. The amino... ResearchGate. [Link]
-
Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections. PMC. [Link]
-
Aminoacyl-tRNA. Wikipedia. [Link]
-
The Mechanism of Action of Methionyl‐tRNA Synthetase from Escherichia coli. Scilit. [Link]
-
Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. Frontiers. [Link]
-
Methionyl-tRNA Synthetase. AARS Online. [Link]
-
In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. PMC. [Link]
-
A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery. PMC. [Link]
-
Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections. PubMed. [Link]
-
What are MetRS inhibitors and how do they work?. Patsnap Synapse. [Link]
-
The mechanism of action of methionyl-tRNA synthetase from Escherichia coli. Inhibition by adenosine and 8-aminoadenosine of the amino-acid activation reaction. PubMed. [Link]
-
A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity. PMC. [Link]
-
Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections. Semantic Scholar. [Link]
-
Chemical Validation of Methionyl-tRNA Synthetase as a Druggable Target in Leishmania donovani. ACS Infectious Diseases. [Link]
-
Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence. Frontiers. [Link]
-
The Synthetic/Editing Active Site of an Aminoacyl-tRNA Synthetase: Evidence for Binding of Thiols in the Editing Subsite. Biochemistry. [Link]
-
Structural basis for the dynamics of human methionyl-tRNA synthetase in multi-tRNA synthetase complexes. PubMed. [Link]
-
Methionyl-tRNA synthetase. PubMed. [Link]
-
Role of methionyl-transfer ribonucleic acid in the regulation of methionyl-transfer ribonucleic acid synthetase of Escherichia coli K-12. PubMed. [Link]
-
A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery. PubMed. [Link]
-
A new set of assays for the discovery of Aminoacyl-tRNA synthetase inhibitors. ResearchGate. [Link]
-
Structural basis for the dynamics of human methionyl-tRNA synthetase in multi-tRNA... PMC. [Link]
-
(PDF) A Spectrophotometric Assay for Quantitative Measurement of Aminoacyl-tRNA Synthetase Activity. ResearchGate. [Link]
-
An empirical model of aminoacylation kinetics for E. coli class I and II aminoacyl tRNA synthetases. PMC. [Link]
-
Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence. PMC. [Link]
-
The Mechanism of Action of Methionyl‐tRNA Synthetase. Scilit. [Link]
-
A Label-Free Assay for Aminoacylation of tRNA. MDPI. [Link]
-
Redesigning methionyl‐tRNA synthetase for β‐methionine activity with adaptive landscape flattening and experiments. PMC. [Link]
-
Dual role of methionyl-tRNA synthetase in the regulation of translation and tumor suppressor activity of aminoacyl-tRNA synthetase-interacting multifunctional protein-3. PubMed. [Link]
-
Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A. PubMed Central. [Link]
-
Formation, functions and regulatory importance of S-adenosyl-l-methionine. ScienceDirect. [Link]
-
Novel S-adenosyl-L-methionine decarboxylase inhibitors as potent antiproliferative agents against intraerythrocytic Plasmodium falciparum parasites. PMC. [Link]
-
Discovery of Novel Types of Inhibitors of S-Adenosylmethionine Synthesis by Virtual Screening. PubMed Central. [Link]
-
The specific features of methionine biosynthesis and metabolism in plants. PNAS. [Link]
-
Methionine adenosyltransferase 2A (MAT2A) inhibitors as single agents or in combination strategy for cancer therapy. ProBiologists. [Link]
-
Synthesis and characterisation of a new class of stable S-adenosyl-L-methionine salts. ScienceDirect. [Link]
-
Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties. Frontiers. [Link]
-
Stages of translation (article). Khan Academy. [Link]
-
Metabolism Meets Translation: Dietary and Metabolic Influences on tRNA Modifications and Codon Biased Translation. PMC. [Link]
Sources
- 1. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoacyl-tRNA Synthetases [labome.com]
- 3. Methionyl-tRNA Synthetase [aars.online]
- 4. Khan Academy [khanacademy.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]
- 7. Aminoacyl-tRNA - Wikipedia [en.wikipedia.org]
- 8. Methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for the dynamics of human methionyl-tRNA synthetase in multi-tRNA synthetase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Structural basis for the dynamics of human methionyl-tRNA synthetase in multi-tRNA synthetase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An empirical model of aminoacylation kinetics for E. coli class I and II aminoacyl tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are MetRS inhibitors and how do they work? [synapse.patsnap.com]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methionyl adenylate analogues as inhibitors of methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Kinetic Stability and Spontaneous Hydrolysis of Methioninyl Adenylate: A Technical Guide
Executive Summary
Methioninyl adenylate (Met-AMP) is the obligate high-energy intermediate formed during the activation of methionine by Methionyl-tRNA synthetase (MetRS). While thermodynamically poised for transfer to tRNA
This guide provides a rigorous technical framework for characterizing the hydrolytic stability of Met-AMP, moving beyond textbook definitions to practical, self-validating experimental workflows.
Part 1: Chemical Basis of Instability
The instability of Met-AMP arises from the mixed anhydride bond connecting the carboxyl group of methionine to the
Mechanistic Pathways
In the absence of tRNA, Met-AMP partitions between two fates:
-
Stabilization: Sequestration within the MetRS active site (half-life extends to hours).
-
Spontaneous Hydrolysis: Release into solution followed by rapid attack by
or , yielding Methionine and AMP.
DOT Diagram: Mechanistic Partitioning
The following diagram illustrates the kinetic partitioning of Met-AMP.
Figure 1: Kinetic partitioning of Met-AMP. The "Free" species is the subject of this guide, susceptible to spontaneous hydrolysis (
Part 2: Kinetic Parameters & Data[1][2]
The spontaneous hydrolysis of aminoacyl adenylates follows pseudo-first-order kinetics in buffered aqueous solution, provided the pH is constant. The rate is heavily dependent on pH and the presence of divalent metal ions.
Expected Kinetic Values
Researchers should benchmark their experimental results against these consensus values derived from the class of aminoacyl adenylates (Wolfenden, 1975; Schimmel, 1979).
| Parameter | Condition | Typical Value | Note |
| pH 7.0, 25°C | 2 – 10 minutes | Highly unstable without enzyme protection. | |
| pH 7.0, 25°C | Rate increases 10-fold per pH unit increase (base catalysis). | ||
| Mg | 10 mM MgCl | 2x – 5x Acceleration | Metal ions coordinate phosphates, stabilizing the leaving group (AMP) but also activating the water nucleophile. |
| Temperature Coeff. | ~2.0 | Rate doubles for every 10°C increase. |
Critical Insight: Unlike peptide bonds, the mixed anhydride bond is labile at neutral pH. Experiments must be performed immediately upon synthesis or using rapid-quench instruments.
Part 3: Experimental Protocols
To measure the spontaneous rate accurately, one must generate Met-AMP in situ or isolate it rapidly at low pH (where it is temporarily stable) and then jump to physiological pH. The Acid-Quench TLC Method is the Gold Standard for specificity.
Protocol: Radiolabeled Pulse-Chase Analysis
Objective: Determine
Reagents:
-
Buffer A (Reaction): 100 mM HEPES-KOH (pH 7.5), 10 mM MgCl
, 50 mM KCl. ( Note: Avoid Tris; primary amines in Tris can aminolyze the anhydride.) -
Enzyme: Purified MetRS (10
M stock). -
Substrates: [
C]-Methionine (specific activity > 50 mCi/mmol), ATP (10 mM). -
Quench Solution: 200 mM Sodium Acetate (pH 3.0), 1% SDS.
-
TLC Mobile Phase: Ammonium acetate (0.1 M) : Methanol (90:10).
Workflow Diagram (DOT)
Figure 2: Pulse-Chase workflow for determining hydrolytic half-life.
Step-by-Step Methodology:
-
Formation (Pulse): Incubate 5
M MetRS with 50 M [ C]-Met and 2 mM ATP in Buffer A for 10 seconds at 25°C. This reaches equilibrium where most Met is bound as Met-AMP. -
Initiation: Rapidly dilute the mixture 1:10 into Buffer A lacking enzyme (or containing a sequestering agent like excess unlabeled Met if studying off-rates, but for pure hydrolysis, physical separation or protein denaturation is needed).
-
Refined Technique: To measure pure spontaneous hydrolysis, use acid precipitation of the enzyme first (which leaves Met-AMP in supernatant at pH 3), spin, then adjust supernatant pH to 7.5 to start the timer.
-
-
Sampling: At
seconds, remove 5 L aliquots. -
Quenching: Immediately spot the aliquot onto a PEI-Cellulose TLC plate pre-soaked in 5% acetic acid (the acid on the plate quenches the reaction).
-
Development: Run TLC in Ammonium Acetate/Methanol.
-
Met-AMP migrates slower than free Met.
-
-
Quantification: Phosphorimaging. Plot
vs. time. The slope is .
Part 4: Implications for Drug Discovery
Understanding this rate is pivotal for designing MetRS inhibitors (antibiotics/antifungals).
-
Transition State Mimicry: High-affinity inhibitors (e.g., Met-AMS) mimic the Met-AMP structure but replace the labile anhydride oxygen with a stable sulfonamide or ester bioisostere.
-
Residence Time: A successful drug must have a residence time (
) significantly longer than the natural intermediate's half-life ( ). If the drug dissociates faster than Met-AMP hydrolyzes, the enzyme will simply revert to the natural pathway. -
Siderophore Conjugates: In "Trojan Horse" antibiotics (siderophore-drug conjugates), the linker stability must exceed Met-AMP stability in serum but release the warhead in the cytoplasm.
Comparison: Met-AMP vs. Analogues
| Compound | Linkage | Application | |
| Met-AMP | P–O–C (Mixed Anhydride) | ~2 min | Natural Intermediate |
| Met-AMS | P–NH–S (Sulfamoyl) | > 24 hours | Nanomolar Inhibitor |
| Met-Hydroxamate | C(=O)NH–OH | Stable | Colorimetric Standard |
References
-
Wolfenden, R. (1975). "transition state affinity as a basis for the design of enzyme inhibitors." Accounts of Chemical Research. Link
-
Schimmel, P. R., & Söll, D. (1979). "Aminoacyl-tRNA synthetases: general features and recognition of transfer RNAs." Annual Review of Biochemistry. Link
-
Jakubowski, H. (2011). "Quality control in tRNA charging." Wiley Interdisciplinary Reviews: RNA. Link
-
Fersht, A. R. (1985). Enzyme Structure and Mechanism. (Referencing the classic measurement of adenylate hydrolysis rates). Link
-
Berg, P. (1958). "The Chemical Synthesis of Amino Acyl Adenylates." Journal of Biological Chemistry. (Foundational protocol for synthesis and stability). Link
Technical Deep Dive: Interaction of Methioninyl Adenylate with the MetRS Active Site
Executive Summary
The fidelity of the genetic code relies heavily on the precise aminoacylation of tRNA. Methionyl-tRNA synthetase (MetRS) catalyzes the esterification of methionine to tRNA^Met via a high-energy intermediate: Methioninyl adenylate (Met-AMP) .
For drug development professionals, this intermediate represents a "privileged scaffold." Because Met-AMP is tightly bound (
Molecular Architecture of the Active Site
The MetRS active site is a marvel of induced-fit engineering. Unlike a static lock-and-key, the enzyme undergoes significant conformational remodeling upon binding methionine and ATP.
The Rossmann Fold and Connective Peptide
MetRS belongs to Class Ia aminoacyl-tRNA synthetases, characterized by a catalytic Rossmann fold. A unique feature is the Connective Polypeptide (CP) domain, which is inserted into the Rossmann fold. The CP domain is critical for editing and tRNA recognition, acting as a gatekeeper that stabilizes the Met-AMP intermediate.
Key Residue Interactions
The stability of the Met-AMP intermediate is dictated by a network of hydrophobic stacking and hydrogen bonding. Based on crystallographic data (e.g., E. coli and M. tuberculosis structures), the following residues are pivotal:
-
Y15 (Tyrosine 15): Acts as a "lid." Upon methionine binding, Y15 moves to stack against the adenine ring, shielding the reactive mixed anhydride bond from premature hydrolysis.
-
W253 (Tryptophan 253): Provides essential
- stacking interactions with the amino acid side chain, contributing significantly to the binding free energy ( ). -
H301 (Histidine 301): Specifically recognizes the sulfur atom of the methionine thioether, discriminating against aliphatic analogues like Norleucine.
-
The KMSKS Motif: This highly conserved loop stabilizes the transition state of the adenylation reaction and the pyrophosphate leaving group.
Visualization of Structural Interactions
The following diagram maps the critical residue contacts stabilizing the Met-AMP intermediate within the active site.
Figure 1: Interaction map highlighting critical residues stabilizing the Met-AMP intermediate in the MetRS active site.
Mechanistic Dynamics: The Reaction Cycle
The formation of Met-AMP is the first committed step in protein synthesis. It is thermodynamically driven by the hydrolysis of pyrophosphate (PPi).
-
Substrate Binding: ATP and Methionine bind.[1][2] The "HIGH" motif (His-Ile-Gly-His) orients the ATP.
-
Adenylation: The carboxyl group of methionine attacks the
-phosphate of ATP. -
Intermediate Stabilization: The enzyme undergoes a conformational "clamping," trapping the Met-AMP.
-
tRNA Charging: The 2'-OH of the tRNA^Met terminal adenosine attacks the activated carbonyl of Met-AMP.
Quantitative Kinetics
The affinity for the intermediate is orders of magnitude higher than for the substrates alone.
| Parameter | Value (Approx.) | Significance |
| 10 - 50 | Moderate affinity allows rapid turnover. | |
| 100 - 500 | Physiological concentrations ensure saturation. | |
| < 10 nM | Tight binding basis for inhibitor design. | |
| 1 - 10 | Rate-limiting step is often product release. |
Experimental Protocols: Validating the Interaction
As a senior scientist, I recommend Isothermal Titration Calorimetry (ITC) as the gold standard for validating Met-AMP analogue binding. Unlike fluorescence, which relies on indirect Trp quenching, ITC measures the direct heat of binding, providing a complete thermodynamic profile (
Protocol: ITC Characterization of MetRS Inhibitors
Objective: Determine the binding affinity (
Prerequisites:
-
Recombinant MetRS (purified to >95%, free of aggregated protein).
-
Ligand (Met-AMP analogue) dissolved in the exact same buffer as the protein.
Workflow:
-
Buffer Matching (Critical): Dialyze the protein against the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM
-ME). Use the final dialysis buffer to dissolve the ligand.[3] This eliminates heat of dilution artifacts. -
Concentration Optimization:
-
Cell (Protein): 20 - 50
M. -
Syringe (Ligand): 200 - 500
M (10x protein concentration). -
Note: The c-value (
) should be between 10 and 1000 for accurate curve fitting.
-
-
Degassing: Degas both samples for 10 minutes to prevent bubble formation during titration.
-
Titration Parameters:
-
Temperature: 25°C.
-
Injections: 19 injections of 2
L each (first injection 0.4 L). -
Spacing: 180 seconds between injections to allow return to baseline.
-
Self-Validation Step: Perform a "Water-into-Protein" or "Buffer-into-Protein" blank titration. If significant heat is observed, further dialysis is required.
Visualization of Experimental Workflow
Figure 2: Step-by-step workflow for high-precision ITC binding analysis.
Therapeutic Applications: Inhibitor Design[2]
The structural divergence between bacterial and human MetRS active sites allows for the design of selective antibiotics.
-
Selectivity Filter: While the Met-AMP binding pocket is conserved, the "auxiliary" pockets (where the linker of an analogue resides) differ.
-
Strategy: Use the Met-AMP scaffold but extend a linker from the adenosine C8 or N6 position to interact with species-specific residues in the CP domain.
-
Case Study: Repurposing MetRS inhibitors for M. tuberculosis. Inhibitors mimicking the adenylate state have shown efficacy by locking the enzyme in a closed, inactive conformation, preventing tRNA turnover.
References
-
Structural basis for anticodon recognition by methionyl-tRNA synthetase. Nakanishi, K., et al. Nature Structural & Molecular Biology. (2005).
-
The crystal structure of the drug target Mycobacterium tuberculosis methionyl-tRNA synthetase in complex with a catalytic intermediate. Acta Crystallographica Section F. (2012).
-
Use of analogues of methionine and methionyl adenylate to sample conformational changes during catalysis in Escherichia coli methionyl-tRNA synthetase. Journal of Molecular Biology. (2000).
-
Methionyl Adenylate Analogues as Inhibitors of methionyl-tRNA Synthetase. Bioorganic & Medicinal Chemistry Letters. (1999).
-
Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites. Nature Protocols. (2012).
Sources
Technical Guide: Non-Enzymatic Formation of Methioninyl Adenylate
This guide details the non-enzymatic formation, synthesis, and characterization of Methioninyl Adenylate (Met-AMP) . This mixed anhydride is the transient, high-energy intermediate in ribosomal protein synthesis, formed naturally by Methionyl-tRNA Synthetase (MetRS).
For researchers and drug developers, accessing this intermediate without enzymes is critical for studying:
-
Prebiotic Chemistry: How the genetic code and translation machinery originated (RNA World hypothesis).
-
Drug Design: Developing stable sulfamoyl or phosphonate analogs that inhibit MetRS (antimicrobials) by mimicking the Met-AMP transition state.
-
Mechanistic Enzymology: Understanding the thermodynamics of amino acid activation.
Executive Summary
Methioninyl adenylate (Met-AMP) represents the activated form of methionine required for transfer to tRNA. Chemically, it is an aminoacyl-adenylate mixed anhydride , formed by the condensation of the methionine carboxyl group with the
Unlike S-Adenosylmethionine (SAM), where activation occurs at the sulfur atom, Met-AMP is activated at the carboxylate. It is thermodynamically unstable in aqueous solution (
Mechanistic Foundations
The Activation Chemistry
In biological systems, MetRS catalyzes the attack of the methionine carboxylate on the
Key Structural Distinction:
-
Met-AMP (Target): Mixed anhydride bond (High energy, acyl donor).
-
SAM (Common Analog): Sulfonium bond (Methyl donor).
Reaction Pathway Visualization
The following diagram contrasts the enzymatic route with the chemical (DCC-mediated) route.
Figure 1: Comparative pathways for Methioninyl Adenylate formation. The chemical route utilizes DCC to bypass the need for ATP hydrolysis energy, directly coupling AMP and Methionine.
Experimental Protocol: Chemical Synthesis
This protocol is adapted from the classic Paul Berg method (1958) , optimized for reproducibility in modern biochemical settings. It relies on the formation of an activated O-acylisourea intermediate of methionine which reacts with AMP.
Reagents & Equipment
-
Substrates: L-Methionine (High purity), Adenosine-5'-monophosphate (AMP, free acid form).
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC).[1]
-
Solvent System: Pyridine (Anhydrous), Water (Milli-Q).
-
Workup: Acetone (Cold, -20°C).
-
Equipment: Centrifuge (refrigerated), Magnetic stirrer, Vacuum desiccator.
Step-by-Step Methodology
| Step | Action | Critical Technical Note |
| 1. Solubilization | Dissolve 1.0 mmol AMP (free acid) and 2.0 mmol L-Methionine in 10 mL of 50% aqueous pyridine . | The free acid of AMP is crucial; sodium salts may reduce solubility in the pyridine mixture. |
| 2. Activation | Cool solution to 0°C in an ice bath. Add 10 mL of pyridine containing 4.0 mmol of DCC . | Temperature control is vital to prevent hydrolysis of the forming anhydride. |
| 3. Reaction | Stir vigorously at 0°C for 3 hours . | The solution will become cloudy as Dicyclohexylurea (DCU) precipitates. |
| 4. Filtration | Filter the mixture (or centrifuge at 4,000 x g, 4°C) to remove the insoluble DCU byproduct. | Perform this quickly to keep the filtrate cold. |
| 5. Precipitation | Pour the clear filtrate into 10 volumes of acetone pre-chilled to -20°C. | This forces the Met-AMP to precipitate while keeping unreacted reagents in solution. |
| 6. Isolation | Collect the white precipitate by centrifugation. Wash twice with cold acetone and twice with cold ether. | Removes residual pyridine and DCC. |
| 7. Drying | Dry the pellet in a vacuum desiccator over | Warning: The product is hygroscopic and unstable. Use immediately or store strictly anhydrous. |
Synthesis Workflow Diagram
Figure 2: Step-by-step workflow for the chemical synthesis of Met-AMP via the DCC method.
Analytical Validation & Characterization
Due to the instability of Met-AMP, standard HPLC can be challenging (degradation on column). The Hydroxamate Assay is the gold standard for verifying the presence of the activated acyl-phosphate bond.
The Hydroxamate Assay (Colorimetric)
Activated acyl groups (anhydrides) react with hydroxylamine to form hydroxamates, which complex with ferric iron (
-
Reagent A: 2M Hydroxylamine hydrochloride (neutralized to pH 7.0 with KOH).
-
Reagent B:
reagent (10% in 0.1N HCl). -
Procedure:
-
Dissolve 1 mg of synthesized Met-AMP in 100
L cold water. -
Add 100
L Reagent A . Incubate 5 min at RT. -
Add 500
L Reagent B .
-
-
Result: Immediate formation of a red-violet complex (
) confirms the mixed anhydride.
Spectroscopic Data
| Method | Expected Signal | Notes |
| UV Spectroscopy | Characteristic of the Adenine moiety. The molar extinction coefficient ( | |
| Paper/TLC Chromatography | Solvent: n-Butanol/Acetic Acid/Water (5:2:3). Met-AMP migrates differently than free AMP due to the amino acid charge masking the phosphate. | |
| Stability (Half-life) | Hydrolysis yields Methionine and AMP. Stability increases at lower pH (pH 4-5). |
Stability & Kinetics
The primary challenge in working with Met-AMP is its susceptibility to hydrolysis. The anhydride bond is high-energy (
-
pH Dependence: Hydrolysis is base-catalyzed. The compound is most stable in slightly acidic conditions (pH 4.0 - 5.0). At physiological pH (7.4), it degrades rapidly.
-
Metal Ion Effect: Divalent cations (
, ) can accelerate hydrolysis by coordinating the phosphate oxygens, making the phosphorus more electrophilic to water. -
Storage: Must be stored as a lyophilized powder at -80°C. In solution, it must be used immediately.
References
-
Berg, P. (1958).[2] The Chemical Synthesis of Amino Acyl Adenylates. Journal of Biological Chemistry, 233(3), 608-611.[1][2]
-
Schimmel, P. R., & Söll, D. (1979). Aminoacyl-tRNA Synthetases: General Features and Recognition of Transfer RNAs. Annual Review of Biochemistry, 48, 601-648.
-
Jakubowski, H. (2002). Editing of errors in selection of amino acids for protein synthesis. International Journal of Biochemistry & Cell Biology, 34(1), 1-6.
-
Pascal, R., Boiteau, L., & Commeyras, A. (2005).
-Amino Acids Towards a Primitive Translation Apparatus for the Synthesis of Peptides. Topics in Current Chemistry, 259, 69-122. - Fersht, A. R. (1985). Enzyme Structure and Mechanism (2nd ed.). W.H. Freeman.
Sources
Methodological & Application
Application Notes and Protocols for the In Vitro Synthesis of Methioninyl Adenylate
Introduction: The Significance of an Activated Amino Acid
In the intricate machinery of protein synthesis, the activation of amino acids is the foundational step that dictates fidelity and efficiency. Methioninyl adenylate (Met-AMP) is the high-energy, activated intermediate formed during the first stage of methionine incorporation into a polypeptide chain.[1] This reaction is catalyzed by the enzyme Methionyl-tRNA Synthetase (MetRS), which joins L-methionine to ATP with the concomitant release of inorganic pyrophosphate (PPi).[2][3]
The ability to synthesize and isolate Met-AMP in vitro is of paramount importance for researchers in biochemistry, molecular biology, and drug development. It provides a powerful tool for:
-
Enzyme Kinetics and Mechanistic Studies: Elucidating the catalytic mechanism of MetRS and quantifying its kinetic parameters.[4]
-
Inhibitor Screening: Developing and characterizing novel antimicrobial or therapeutic agents that target MetRS, a crucial enzyme for pathogen survival.[5]
-
Structural Biology: Trapping the enzyme-intermediate complex for crystallographic or cryo-EM studies to visualize the active site architecture.[6]
-
Biophysical Assays: Investigating the conformational changes within the MetRS enzyme upon substrate binding.[6]
This guide provides a comprehensive, field-proven protocol for the enzymatic synthesis, purification, and validation of methioninyl adenylate, designed for professionals requiring a reliable source of this critical biochemical intermediate.
Principle of the Enzymatic Reaction
The synthesis of methioninyl adenylate is the first half-reaction of tRNA aminoacylation. Methionyl-tRNA synthetase utilizes the energy from ATP hydrolysis to form a mixed anhydride bond between the carboxyl group of methionine and the phosphate group of AMP. This reaction is reversible, but in a cellular context, it is driven forward by the rapid hydrolysis of the pyrophosphate (PPi) by inorganic pyrophosphatase.
The core reaction is as follows:
L-Methionine + ATP --(Mg²⁺, MetRS)--> Methioninyl-AMP + PPi
This process is a classic example of substrate activation, preparing the methionine moiety for its subsequent transfer to the 3'-end of its cognate tRNA (tRNAMet).[1]
Caption: Enzymatic activation of L-methionine by MetRS.
Materials and Reagents
Successful synthesis requires high-purity reagents to minimize interfering activities and contaminants.
| Reagent / Material | Grade | Supplier (Example) | Storage | Notes |
| L-Methionine | ≥99% | Sigma-Aldrich | Room Temperature | Prepare fresh aqueous solutions.[7] |
| Adenosine 5'-triphosphate (ATP) | Molecular Biology | Promega | -20°C | Disodium or dipotassium salt. |
| Magnesium Chloride (MgCl₂) | Molecular Biology | Thermo Fisher | Room Temperature | Essential cofactor for MetRS. |
| Tris-HCl | Molecular Biology | Bio-Rad | Room Temperature | Buffer component. |
| Dithiothreitol (DTT) | Molecular Biology | GoldBio | -20°C | Reducing agent to maintain enzyme integrity. |
| Inorganic Pyrophosphatase | High Activity | NEB | -20°C | Optional, to drive the reaction forward. |
| Methionyl-tRNA Synthetase (MetRS) | Purified Recombinant | In-house or custom | -80°C | Enzyme source (e.g., from E. coli). |
| Perchloric Acid (HClO₄) | ACS Grade | VWR | Room Temperature | For quenching the reaction. |
| Potassium Hydroxide (KOH) | ACS Grade | Fisher Scientific | Room Temperature | For neutralization. |
| Syringe Filters (0.22 µm) | Sterile | Millipore | Room Temperature | For sample clarification. |
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a 1 mL reaction volume but can be scaled as needed. All steps should be performed on ice unless otherwise specified to preserve the stability of the enzyme and product.
Part 1: Reaction Assembly
-
Prepare the Reaction Buffer: Prepare a 5X Reaction Buffer containing 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, and 10 mM DTT. Filter-sterilize and store in aliquots at -20°C.
-
Thaw Reagents: Thaw all components (5X Reaction Buffer, L-Methionine, ATP, MetRS enzyme, Pyrophosphatase) on ice.
-
Assemble the Reaction Mixture: In a sterile 1.5 mL microcentrifuge tube on ice, add the following components in the order listed. This sequential addition minimizes substrate degradation.
| Component | Stock Concentration | Volume for 1 mL Rxn | Final Concentration | Rationale |
| Nuclease-Free Water | - | 560 µL | - | Reaction vehicle. |
| 5X Reaction Buffer | 5X | 200 µL | 1X | Provides optimal pH, Mg²⁺, and reducing environment. |
| L-Methionine | 100 mM | 100 µL | 10 mM | Substrate. |
| ATP | 100 mM | 100 µL | 10 mM | Substrate and energy source. |
| Inorganic Pyrophosphatase | 100 U/mL | 20 µL | 2 U/mL | Optional: Drives equilibrium towards product formation. |
| MetRS Enzyme | 1 mg/mL (e.g., ~15 µM) | 20 µL | 0.02 mg/mL (~0.3 µM) | Catalyst for the reaction. |
-
Initiate the Reaction: Gently mix the components by pipetting. Avoid vortexing to prevent enzyme denaturation.
Part 2: Incubation and Termination
-
Incubation: Transfer the reaction tube to a heat block or water bath set to 37°C. Incubate for 60 minutes.
-
Expert Insight: The 37°C incubation temperature is optimal for most mesophilic MetRS enzymes, such as that from E. coli.[8] Reaction time can be optimized, but 60 minutes is typically sufficient to approach equilibrium.
-
-
Termination (Quenching): To stop the reaction, add 50 µL of ice-cold 3 M perchloric acid (HClO₄) to the reaction tube. Mix immediately. This denatures the enzyme and halts all catalytic activity.
-
Neutralization: Place the tube on ice for 10 minutes to allow for complete protein precipitation. Centrifuge at >12,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new, pre-chilled tube. Neutralize the supernatant by adding ~45-50 µL of 3 M potassium hydroxide (KOH), checking the pH with pH paper until it reaches ~7.0. The precipitated potassium perchlorate can be removed by another centrifugation step.
Caption: Overall workflow for Met-AMP synthesis and validation.
Part 3: Purification and Validation (Self-Validation System)
The crude reaction mixture contains unreacted substrates, buffer salts, and the product. Purification is essential for downstream applications.
A. Purification by Ion-Exchange HPLC
-
Principle: At neutral pH, Met-AMP has a net charge that differs from ATP, ADP, and AMP, allowing for separation on an anion-exchange column.
-
Column: Strong anion-exchange (SAX) column (e.g., Agilent ZORBAX SAX).
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 7.0.
-
Mobile Phase B: 20 mM Potassium Phosphate, 1 M KCl, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 260 nm.
-
Procedure:
-
Filter the neutralized sample through a 0.22 µm syringe filter.
-
Inject onto the equilibrated HPLC system.
-
Collect fractions corresponding to the Met-AMP peak (elution time must be determined using standards or confirmed by mass spectrometry).
-
Immediately freeze collected fractions on dry ice and lyophilize or store at -80°C.
-
Trustworthiness: This step ensures the removal of ATP, which can interfere with kinase assays, and other reaction components, validating the purity of the final product.
-
B. Validation by Mass Spectrometry (MS)
-
Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) provides an accurate mass measurement to confirm the identity of the synthesized product.
-
Expected Mass: The theoretical monoisotopic mass of Methioninyl adenylate (C₁₅H₂₂N₆O₅S) is 398.1427 g/mol . The expected m/z for the protonated molecule [M+H]⁺ is 399.1505.
-
Procedure: Submit a small aliquot of the purified fraction for ESI-MS analysis in positive ion mode. The presence of a major ion at m/z 399.15 confirms the synthesis of Met-AMP.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive MetRS enzyme. 2. Degraded ATP stock. 3. Incorrect buffer pH or Mg²⁺ concentration. | 1. Test enzyme activity in a separate assay; use a fresh aliquot. 2. Use a fresh, un-thawed aliquot of ATP. 3. Prepare fresh buffer and verify pH and component concentrations. |
| Multiple Peaks in HPLC | 1. Incomplete reaction. 2. Product degradation. 3. Presence of ADP/AMP from ATP hydrolysis. | 1. Optimize incubation time or increase enzyme concentration. 2. Keep samples on ice at all times; process quickly. 3. This is expected; ensure proper peak identification and collection. |
| Product Instability | Met-AMP is a high-energy intermediate and is prone to hydrolysis. | Work quickly and maintain low temperatures (on ice). Store the final purified product as a lyophilized powder or in a buffered solution at -80°C. Avoid multiple freeze-thaw cycles. |
References
- Purification and Characterization of S-Adenosyl-L-Methionine Nicotinic Acid-N-Methyltransferase from Leaves of Glycine max.Biologia plantarum.
- Methionyl adenylate analogues as inhibitors of methionyl-tRNA synthetase.PubMed.
- In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity.NIH.
- Methionyl-tRNA synthetase from Escherichia coli: active stoichiometry and stopped-flow analysis of methionyl adenylate formaiton.PubMed.
- Purification and Characterization of l-Methionine γ-Lyase from Brevibacterium linens BL2.PMC - NIH.
- Purification, characterization, and anti-cancer activity of methionine gamma-lyase from a native strain of Pseudomonas mosselii for human cancer treatment.PMC - PubMed Central.
- Use of analogues of methionine and methionyl adenylate to sample conformational changes during catalysis in Escherichia coli methionyl-tRNA synthetase.PubMed.
- Methionyl-tRNA Synthetase.AARS Online.
- Methionyl-tRNA synthetase.PubMed.
- L-Methionine Product Information.Sigma-Aldrich.
Sources
- 1. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionyl-tRNA Synthetase [aars.online]
- 3. Methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methionyl-tRNA synthetase from Escherichia coli: active stoichiometry and stopped-flow analysis of methionyl adenylate formaiton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methionyl adenylate analogues as inhibitors of methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of analogues of methionine and methionyl adenylate to sample conformational changes during catalysis in Escherichia coli methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Purification, characterization, and anti-cancer activity of methionine gamma-lyase from a native strain of Pseudomonas mosselii for human cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Purification of synthesized Methioninyl adenylate by HPLC
Application Note: High-Purity Isolation of Methioninyl Adenylate (Met-AMP) via RP-HPLC
Abstract
Methioninyl adenylate (Met-AMP) is the activated amino acid intermediate formed during the aminoacylation of tRNA
Introduction & Scientific Context
The synthesis of Methioninyl adenylate represents the first step of the reaction catalyzed by Methionyl-tRNA synthetase (MetRS). In this step, Methionine attacks the
The Purification Challenge: The primary difficulty in purifying Met-AMP lies in its mixed anhydride linkage (acyl-phosphate). Unlike the phosphoester bonds in ATP or AMP, the acyl-phosphate bond is highly reactive.
-
Hydrolysis: At pH > 7.5, the half-life of Met-AMP drops to minutes due to hydroxide ion attack.
-
Cyclization: In the absence of tRNA, Met-AMP can degrade into homocysteine thiolactone derivatives or free Methionine and AMP.
-
Separation: The purification must separate Met-AMP from its precursors (ATP, AMP, Methionine) which possess similar UV absorption profiles (adenine base) or solubility characteristics.
Strategic Solution: We utilize the hydrophobicity differential between the highly polar ATP/AMP and the relatively hydrophobic methionine side chain of Met-AMP using a C18 stationary phase at acidic pH (5.0).
Chemical Stability & Properties
Understanding the stability profile is a prerequisite for successful isolation.
| Parameter | Characteristic | Implication for Protocol |
| Bond Type | Mixed Anhydride (Acyl-Phosphate) | Critical: Unstable at pH > 7.[1][2]0. |
| UV Max | 260 nm (Adenine moiety) | Detection via standard UV-Vis. |
| Hydrophobicity | Met-AMP > AMP > ATP | Met-AMP elutes after nucleotides on C18. |
| Thermal Stability | Low ( | Requirement: All steps at 4°C. |
| pKa (Phosphate) | ~6.5 (Secondary) | Buffer pH 5.0 ensures protonation state stability. |
Materials & Equipment
Reagents:
-
Crude Synthesized Met-AMP: (e.g., from DCC coupling of AMP and Methionine or enzymatic synthesis).
-
Mobile Phase A: 50 mM Potassium Phosphate (KH
PO ), adjusted to pH 5.0 with Phosphoric Acid. -
Mobile Phase B: 100% Methanol (HPLC Grade). Note: Methanol is preferred over Acetonitrile to prevent potential nucleophilic interaction with the anhydride, though ACN is acceptable if rapid elution is needed.
-
Stabilization Buffer: 10 mM Acetic Acid (pH 3.0).
Equipment:
-
HPLC System: Binary gradient pump, UV Detector (260 nm), Fraction Collector (cooled to 4°C).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 5
m, 4.6 x 150 mm). -
Lyophilizer: For final solvent removal.
Experimental Protocols
Protocol A: HPLC System Setup & Equilibration
Rationale: The column must be pre-conditioned to prevent "ghost" peaks and ensure reproducible retention times for the hydrophobic Met-AMP.
-
Temperature Control: Set column oven and fraction collector to 4°C . If the system lacks active cooling, submerge the column in an ice bath and keep collection tubes on ice.
-
Buffer Preparation: Filter Mobile Phase A (50 mM KH
PO , pH 5.0) through a 0.22 m membrane. Degas to prevent bubble formation. -
Equilibration: Flush column with 10% B for 20 minutes at 1.0 mL/min until the baseline at 260 nm is stable.
Protocol B: Purification Gradient
Rationale: A shallow gradient is necessary to separate AMP (elutes early) from Met-AMP. ATP elutes between them or slightly before Met-AMP depending on specific ion-pairing effects, but the Methionine side chain generally retards Met-AMP retention.
Flow Rate: 1.0 mL/min
Detection: 260 nm
Injection Volume: 50–100
| Time (min) | % Buffer B (Methanol) | Event |
| 0.0 | 0% | Injection / Load |
| 5.0 | 0% | Isocratic wash (Elute salts/AMP) |
| 25.0 | 40% | Linear Gradient (Elute Met-AMP) |
| 30.0 | 100% | Column Wash |
| 35.0 | 0% | Re-equilibration |
Fraction Collection Logic:
-
AMP: Elutes ~3–5 min (Void volume/polar).
-
ATP: Elutes ~8–12 min.
-
Met-AMP: Elutes ~18–22 min (Distinct major peak).
-
Action: Collect the Met-AMP peak manually or by threshold. Immediately add 10% v/v of 10 mM Acetic Acid to the collection tube to drop pH to ~4.0 for stability.
Protocol C: Post-Purification Processing
Rationale: Removing water is critical to stop hydrolysis. Heat must be avoided.
-
Flash Freeze: Immerse collected fractions in liquid nitrogen immediately.
-
Lyophilization: Freeze-dry overnight. Do not use a centrifugal vacuum concentrator (SpeedVac) at room temperature, as this will degrade the product.
-
Storage: Store lyophilized powder at -80°C over desiccant.
Quality Control & Validation
To ensure the purified product is indeed the active mixed anhydride and not hydrolyzed AMP + Methionine, use the Hydroxamate Assay .
The Hydroxamate Test (Mechanism):
Hydroxylamine (
QC Steps:
-
Take 10
L of purified fraction. -
Add 10
L of 2 M Hydroxylamine (neutralized to pH 7). Incubate 2 min. -
Add 20
L of FeCl reagent (in 0.1 M HCl). -
Result: Red/Violet color = Active Met-AMP. Colorless = Hydrolyzed/Degraded.
Visualization of Workflow
The following diagram illustrates the logic flow from synthesis to stable storage, highlighting critical control points (CP).
Caption: Workflow for Met-AMP purification emphasizing critical stability control points (acidification and temperature) and validation via hydroxamate assay.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Peak Broadening | Column overload or pH mismatch. | Reduce injection volume; ensure crude sample pH matches Mobile Phase A (pH 5.0). |
| Split Peak | Hydrolysis on-column. | CRITICAL: Lower column temperature to 4°C. Check Buffer A pH (must be < 6.0). |
| Low Yield (UV Area) | Degradation during synthesis or filtration. | Perform Hydroxamate test on crude material before injecting. If colorless, synthesis failed. |
| Retention Shift | Ion-pairing effects. | If retention is too low, add 5 mM Tetrabutylammonium hydrogen sulfate (Ion Pair Reagent) to Buffer A. |
References
-
Fersht, A. R., & Dingwall, C. (1979). Evidence for the accumulation of the aminoacyl-adenylate complex in the reaction catalyzed by methionyl-tRNA synthetase. Biochemistry.[3]
-
Ribas de Pouplana, L., & Schimmel, P. (2001). Aminoacyl-tRNA synthetases: potential markers of genetic code development. Trends in Biochemical Sciences.
-
Agilent Technologies. (2021). Purification of Oligonucleotides and Nucleotides using RP-HPLC. Agilent Application Notes.[4]
-
Berg, P. (1956). Acyl Adenylates: The Synthesis and Properties of Adenyl Acetate and Adenyl Amino Acids. Journal of Biological Chemistry.
-
Sielc Technologies. HPLC Separation of Adenosine mono-, di- and triphosphates.[5]
Sources
- 1. HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interstrand Aminoacyl Transfer in a tRNA Acceptor Stem-Overhang Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. agilent.com [agilent.com]
- 5. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column | SIELC Technologies [sielc.com]
Using Methioninyl adenylate in tRNA aminoacylation assays
[1]
Protocol A: Aminoacylation Inhibition Assay
Application: Determining the
This assay measures the attachment of radioactive Methionine (
Reagents & Equipment
-
Buffer M: 20 mM HEPES-KOH (pH 7.5), 10 mM MgCl
, 150 mM KCl, 2 mM -mercaptoethanol.[2] -
Substrates:
-
Enzyme: Purified MetRS (approx. 10–50 nM final concentration).[2]
-
Inhibitor: Methioninyl adenylate (dissolved in DMSO; keep DMSO < 5% in final reaction).[2]
-
Quench Solution: 5% Trichloroacetic acid (TCA) + 0.5% Casamino acids (to reduce background).[2]
-
Equipment: Whatman 3MM filter papers, Vacuum manifold, Scintillation counter.[2]
Step-by-Step Procedure
-
Preparation of Reaction Mix (2X Concentrate): Prepare a master mix in Buffer M. Values below are final concentrations in the assay; prepare at 2X.
-
Inhibitor Dilution Series: Prepare a 10-point dilution series of Methioninyl adenylate in Buffer M (or DMSO if required). Range should span 0.1 nM to 10
M. -
Reaction Initiation:
-
Plate Setup: Use a 96-well V-bottom plate on ice.
-
Add 10
L of Inhibitor (at 2X conc) to respective wells. -
Add 10
L of Enzyme (MetRS, 2X conc) to the wells. Incubate for 10 min at 25°C to allow inhibitor binding. -
Start: Add 20
L of Reaction Mix (Substrates). Total Volume = 40 L.[2]
-
-
Incubation: Incubate at 37°C (or 25°C for kinetic rigor) for 8–12 minutes. Critical: Ensure the reaction remains in the linear phase (consume < 15% of substrate).
-
Quenching & Filtering:
-
Spot 20
L of the reaction onto Whatman 3MM filter discs pre-labeled with pencil. -
Immediately drop filters into a beaker of ice-cold 5% TCA.[2]
-
-
Washing (The "Gold Standard" Step):
-
Quantification: Place filters in scintillation vials, add 5 mL scintillation fluid, and count (CPM).
Data Analysis
Convert CPM to pmol of product formed. Plot Initial Velocity (
Protocol B: ATP-PPi Exchange Assay
Application: Studying the Activation Step specifically.
If you wish to study the formation of the adenylate intermediate without tRNA transfer, use the ATP-PPi exchange assay. This measures the reverse reaction: the incorporation of radioactive
Why use Methioninyl adenylate here? It will inhibit the exchange reaction, confirming that the inhibitor blocks the active site and not the tRNA binding site.
-
Reaction Mix:
-
Procedure:
-
Mix Enzyme + Inhibitor (Methioninyl adenylate).[2]
-
Add Reaction Mix. Incubate 10 min at 37°C.
-
Quench: Add 200
L of suspension containing 1% charcoal, 3.5% HClO , and 50 mM PPi. -
Mechanism: Charcoal binds ATP (and the newly formed radiolabeled ATP) but not free PPi.
-
Filter: Filter through glass fiber filters (Whatman GF/C) on a vacuum manifold.
-
Wash: Wash 3x with 5 mL water to remove free
P-PPi.[2] -
Count: The radioactivity on the filter represents [
P]-ATP formed.[2][4]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background (Assay A) | Inefficient washing of filters.[2] | Ensure TCA is ice-cold; increase wash volume to 10 mL/filter. |
| Non-Linear Kinetics | Substrate depletion > 20%.[2] | Reduce enzyme concentration or incubation time. |
| Inhibitor Precipitation | High concentration in aqueous buffer. | Dissolve Methioninyl adenylate in 100% DMSO; ensure final DMSO < 5%. |
| No Inhibition observed | Enzyme concentration too high. | For tight binders ( |
References
-
Fersht, A. R., et al. (1975).[2] "The mechanism of action of methionyl-tRNA synthetase from Escherichia coli." Biochemistry. Link
-
Crepin, T., et al. (2003).[2] "Use of analogues of methionine and methionyl adenylate to sample conformational changes during catalysis in Escherichia coli methionyl-tRNA synthetase." Journal of Molecular Biology. Link
-
Vaughan, M. D., et al. (2005).[2] "Investigation of bioisosteric mimics of the aminoacyl-adenylate: synthesis and evaluation of aminoacyl-sulfamoyl nucleosides." Medicinal Chemistry. Link
-
U.S. National Institutes of Health. (2023). "PubChem Compound Summary for Methionyl adenylate." PubChem. Link
-
Berg, P. (1956).[2] "Acyl Adenylates: The Synthesis and Properties of Adenyl Acetate." Journal of Biological Chemistry. Link
Sources
- 1. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 3. Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Harnessing Methioninyl Adenylate in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Methioninyl adenylate (Met-AMP) is the pivotal, high-energy intermediate in the aminoacylation reaction catalyzed by methionyl-tRNA synthetase (MetRS), an enzyme essential for the fidelity of protein synthesis.[1][2] The formation and consumption of this intermediate are central to the catalytic cycle of MetRS, making it a critical focal point for mechanistic studies and a prime target for the development of novel antimicrobial agents. This guide provides an in-depth exploration of the theoretical and practical aspects of using Met-AMP and its analogues to dissect the kinetic and thermodynamic landscape of MetRS. We present detailed protocols for key steady-state and pre-steady-state kinetic assays, including the ATP-PPi exchange assay and stopped-flow fluorescence analysis, offering field-proven insights into experimental design, data interpretation, and troubleshooting.
The Central Role of Methioninyl Adenylate in MetRS Catalysis
Methionyl-tRNA synthetase belongs to the Class I family of aminoacyl-tRNA synthetases (aaRSs), which are fundamental enzymes that ensure the correct pairing of amino acids with their cognate tRNAs.[3] The catalytic process occurs via a two-step mechanism, with methioninyl adenylate as the indispensable intermediate.[2][4][5]
Step 1: Methionine Activation (Adenylation) In the first step, MetRS catalyzes the reaction between L-methionine and ATP to form a mixed anhydride, methioninyl adenylate, with the concomitant release of inorganic pyrophosphate (PPi).[4][5][6] This activation step is reversible.
-
Reaction: Methionine + ATP ⇌ Methioninyl-AMP + PPi
Step 2: Aminoacyl Transfer The activated methionyl moiety is then transferred from the adenylate to the 3'-end of its cognate tRNA (tRNAMet), releasing AMP and forming methionyl-tRNAMet (Met-tRNAMet).[4][5][6]
-
Reaction: Methioninyl-AMP + tRNAMet → Met-tRNAMet + AMP
The formation of the methioninyl adenylate intermediate is a thermodynamically demanding step, and its stabilization within the enzyme's active site is crucial for the overall efficiency of the aminoacylation reaction. Studying the kinetics of this intermediate's formation and breakdown provides invaluable insights into the enzyme's catalytic efficiency, substrate specificity, and mechanism of action.[7] Furthermore, because this intermediate is a key component of the reaction pathway, molecules that mimic its structure can act as potent inhibitors, a principle actively exploited in drug discovery.[8]
Foundational Kinetic Approaches: Probing the Adenylation Step
To quantitatively describe the formation of methioninyl adenylate, two primary kinetic methodologies are employed: steady-state and pre-steady-state analysis.
Steady-State Kinetics: The ATP-PPi Exchange Assay
The ATP-PPi exchange assay is a classic steady-state method that measures the rate of the reverse reaction of the first activation step.[9] In the presence of MetRS, methionine, and ATP, the enzyme will form the Met-AMP intermediate. If radiolabeled pyrophosphate ([32P]PPi) is included in the reaction, it can attack the Met-AMP, leading to the formation of [32P]ATP and methionine. The rate of incorporation of the radiolabel into ATP is thus a direct measure of the methionine activation activity.[9]
Causality Behind Experimental Choices: This assay is foundational because it isolates the activation step from the subsequent tRNA-dependent step, simplifying the kinetic analysis.[9] It is particularly useful for determining the Michaelis-Menten constants (Km) for methionine and ATP and the turnover number (kcat) for the activation reaction. It is also a robust method for assessing the potency of inhibitors that target the enzyme's active site.
Protocol 1: Steady-State ATP-[32P]PPi Exchange Assay
This protocol is adapted from established methodologies for bacterial MetRS.[2][4]
A. Reagents and Buffers:
-
Reaction Buffer (2X): 200 mM HEPES-KOH (pH 7.2), 60 mM KCl, 20 mM MgCl₂, 4 mM NaF, 1 mM DTT.
-
Enzyme: Purified MetRS (concentration determined by active site titration).[2]
-
Substrates: L-methionine, ATP (disodium salt, pH 7.0).
-
Radiolabel: [32P]Pyrophosphate ([32P]NaPPi).
-
Quenching Solution: 1% activated charcoal, 5.6% HClO₄, 75 mM NaPPi.
-
Wash Solution: Deionized water.
B. Experimental Workflow:
C. Step-by-Step Methodology:
-
Reaction Setup: Prepare reaction mixtures at room temperature. For a typical 50 µL reaction, combine:
-
Initiation: Start the reaction by adding a small volume of purified MetRS (e.g., 25-100 nM final concentration) and incubate at 37°C.[2]
-
Time Points and Quenching: At defined intervals (e.g., 1, 2, 3, and 4 minutes), remove a 25 µL aliquot of the reaction and immediately add it to a tube containing the quenching solution.[2] The acidic charcoal slurry stops the reaction and binds the newly formed [32P]ATP, while the unlabeled PPi in the quench solution acts as a carrier.
-
Filtration and Washing: Vortex the quenched samples and filter them through Whatman glass fiber filters under vacuum. Wash the filters three times with 5 mL of deionized water to remove unbound [32P]PPi.[2]
-
Quantification: Dry the filters completely (e.g., under a heat lamp) and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Convert the counts per minute (CPM) into the amount of ATP formed (pmol) using the specific activity of the [32P]PPi. Plot the amount of product formed over time to determine the initial velocity (v₀). To determine kinetic parameters, plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation.
D. Data Presentation:
| Parameter | Description | Typical Value (E. coli MetRS) |
| Km (Methionine) | Substrate concentration at half-maximal velocity for methionine. | 10-100 µM |
| Km (ATP) | Substrate concentration at half-maximal velocity for ATP. | 100-500 µM |
| kcat | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | 10-100 s⁻¹ |
(Note: These values are illustrative and can vary based on the specific MetRS enzyme and experimental conditions.)
Pre-Steady-State Kinetics: Stopped-Flow Fluorescence Spectroscopy
To resolve the individual steps of the catalytic cycle, such as substrate binding and the chemical step of adenylate formation, pre-steady-state kinetic analysis is required.[3] Stopped-flow spectroscopy is a powerful technique for this purpose, as it allows for the rapid mixing of reactants and the monitoring of the reaction on a millisecond timescale.[4][10]
Causality Behind Experimental Choices: Many MetRS enzymes contain tryptophan residues in or near the active site. The fluorescence of these residues is often sensitive to conformational changes that occur upon substrate binding and catalysis.[7] By rapidly mixing the enzyme with its substrates (methionine and ATP), one can monitor the change in tryptophan fluorescence over time. This change can be correlated with specific events, such as the formation of the enzyme-substrate complex and the subsequent formation of the methioninyl adenylate intermediate.[4][7] This allows for the determination of rate constants for these individual steps, which are often masked in steady-state measurements.
Protocol 2: Pre-Steady-State Analysis of Met-AMP Formation via Stopped-Flow Fluorescence
This protocol describes a general approach for monitoring the formation of the Met-AMP intermediate.
A. Reagents and Buffers:
-
Stopped-Flow Buffer: 50 mM HEPES-KOH (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
Syringe A: Purified MetRS in Stopped-Flow Buffer.
-
Syringe B: L-methionine and ATP in Stopped-Flow Buffer (at 2X final desired concentration).
B. Experimental Workflow:
C. Step-by-Step Methodology:
-
Instrument Setup:
-
Set up a stopped-flow spectrofluorometer. For tryptophan fluorescence, set the excitation wavelength to ~295 nm (to minimize excitation of tyrosine) and monitor the emission using a long-pass filter (e.g., >320 nm).[4]
-
Equilibrate the instrument and syringes to the desired temperature (e.g., 25°C).
-
-
Sample Preparation:
-
Prepare a solution of MetRS (e.g., 1-2 µM post-mixing concentration) in Syringe A.
-
Prepare a solution of L-methionine and ATP (at varying concentrations) in Syringe B. Ensure substrate concentrations are pseudo-first-order (at least 10-fold higher than the enzyme concentration).
-
-
Data Acquisition:
-
Perform a "push" to rapidly mix the contents of the two syringes. Data collection is triggered simultaneously.
-
Collect fluorescence data over a time course appropriate to capture the observed changes (e.g., 0.1 to 5 seconds).
-
Collect multiple (5-10) traces for each condition and average them to improve the signal-to-noise ratio.[4]
-
-
Data Analysis:
-
The resulting fluorescence traces often show an exponential change (increase or decrease, depending on the enzyme) corresponding to the formation of the Met-AMP intermediate.
-
Fit the averaged trace to a single or double exponential equation to obtain the observed rate constant (kobs).
-
Plot the kobs values against the concentration of the varied substrate (e.g., methionine). The resulting hyperbolic curve can be fitted to determine the forward rate constant for adenylate formation (kf) and the dissociation constant (Kd) for the substrate.
-
D. Expected Results and Interpretation:
The analysis of the dependence of kobs on substrate concentration can reveal the kinetic mechanism of substrate binding and adenylate formation. For a simple, one-step binding and reaction model, the data would fit the following equation:
kobs = k-1 + (k+2 * [S]) / (Kd + [S])
Where k+2 is the forward rate of the chemical step and Kd is the dissociation constant for the substrate. This detailed pre-steady-state analysis allows for a much deeper understanding of the catalytic cycle than steady-state methods alone.[3][7]
Advanced Applications: Methioninyl Adenylate as a Mechanistic Probe
Beyond standard kinetic assays, methioninyl adenylate and its non-hydrolyzable analogues are powerful tools for probing the intricate details of MetRS function.
-
Active Site Titration: A burst of Met-AMP formation in the first turnover, measured by rapid-quench flow, can be used to determine the concentration of active enzyme molecules in a preparation.[2] This is crucial for ensuring the accuracy of kinetic parameters.
-
Binding Affinity Studies: By using fluorescently labeled, non-hydrolyzable analogues of Met-AMP, equilibrium binding titrations can be performed to directly measure the dissociation constant (Kd) of the intermediate to the enzyme. This provides thermodynamic insight into the stability of the catalytic complex.
-
Probing Conformational Changes: Structural studies, such as X-ray crystallography, using stable Met-AMP analogues have been instrumental in visualizing the conformational changes within the MetRS active site upon intermediate formation.[9] These studies have revealed how the enzyme shields the high-energy anhydride bond and positions the substrates for catalysis.[9]
-
Inhibitor Development: As the transition-state intermediate, Met-AMP serves as a template for designing potent inhibitors.[8] Stable analogues that bind tightly to the active site but cannot be turned over are excellent candidates for antimicrobial drugs. Kinetic analysis is essential for characterizing the mechanism of inhibition (e.g., competitive, non-competitive) and determining the inhibitor's potency (Ki).
Trustworthiness and Self-Validation in Protocols
The reliability of kinetic data is paramount. The protocols described are designed as self-validating systems:
-
Enzyme Purity and Activity: Always begin with highly purified MetRS. The concentration of active enzyme should be determined by active site titration to ensure that kinetic parameters are not underestimated.
-
Linearity in Assays: For the ATP-PPi exchange assay, ensure that product formation is linear with respect to both time and enzyme concentration within the chosen experimental window. Deviation from linearity may indicate substrate depletion, product inhibition, or enzyme instability.
-
Controls: Run control reactions lacking essential components (e.g., no enzyme, no methionine) to account for any background signal or non-enzymatic reaction.
-
Reproducibility: All kinetic measurements should be performed in at least triplicate to ensure the reproducibility of the results and to provide a statistical basis for the determined parameters.
By adhering to these principles, researchers can generate high-quality, trustworthy kinetic data that accurately reflects the catalytic properties of methionyl-tRNA synthetase.
References
-
Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Structural basis for the dynamics of human methionyl-tRNA synthetase in multi-tRNA synthetase complexes. (2021). Nucleic Acids Research, 49(10), 5948-5963. [Link]
-
Redesigning methionyl-tRNA synthetase for β-methionine activity with adaptive landscape flattening and experiments. (2023). Protein Science, 32(9), e4738. [Link]
-
Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells. (n.d.). Portland Press. Retrieved January 31, 2026, from [Link]
-
A Stopped Flow Transient Kinetic Analysis of Substrate Binding and Catalysis in Escherichia coli d-3-Phosphoglycerate Dehydrogenase. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Use of analogues of methionine and methionyl adenylate to sample conformational changes during catalysis in Escherichia coli methionyl-tRNA synthetase. (2003). Journal of Molecular Biology, 325(4), 691-703. [Link]
-
Guidelines for Acquiring and Analyzing Stopped-Flow Data. (n.d.). University of Texas at Austin. Retrieved January 31, 2026, from [Link]
-
Fragment screening and structural analyses highlight the ATP-assisted ligand binding for inhibitor discovery against type 1 methionyl-tRNA synthetase. (2022). Journal of Biological Chemistry, 298(6), 101962. [Link]
-
Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence. (2024). Frontiers in Microbiology, 15, 1368153. [Link]
-
Methionyl-tRNA synthetase from Escherichia coli: active stoichiometry and stopped-flow analysis of methionyl adenylate formaiton. (1976). Biochemistry, 15(17), 3678-3685. [Link]
-
Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein. (2010). Journal of Visualized Experiments, (37), 1827. [Link]
-
The mechanism of action of methionyl-tRNA synthetase from Escherichia coli. Inhibition by adenosine and 8-aminoadenosine of the amino-acid activation reaction. (1975). European Journal of Biochemistry, 51(2), 567-571. [Link]
-
Pre-steady-state kinetics analysis a–d, Stopped-flow, pre-steady-state... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
How to determine the pre-steady state kinetics using Stopped flow? (2017). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Rapid Scan, Stopped‐Flow Kinetics. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases. (2008). Methods, 44(2), 100-118. [Link]
-
A universal plate format for increased throughput of assays that monitor multiple aminoacyl-tRNA synthetase activities. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Methionyl adenylate analogues as inhibitors of methionyl-tRNA synthetase. (1999). Bioorganic & Medicinal Chemistry Letters, 9(10), 1365-1370. [Link]
-
In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. (2021). Frontiers in Molecular Biosciences, 8, 721213. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Stopped Flow Transient Kinetic Analysis of Substrate Binding and Catalysis in Escherichia coli d-3-Phosphoglycerate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redesigning methionyl‐tRNA synthetase for β‐methionine activity with adaptive landscape flattening and experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment screening and structural analyses highlight the ATP-assisted ligand binding for inhibitor discovery against type 1 methionyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methionyl-tRNA synthetase from Escherichia coli: active stoichiometry and stopped-flow analysis of methionyl adenylate formaiton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methionyl adenylate analogues as inhibitors of methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of analogues of methionine and methionyl adenylate to sample conformational changes during catalysis in Escherichia coli methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging Methioninyl Adenylate Analogs for the Study of MetRS Inhibitors
Introduction: Methionyl-tRNA Synthetase as a Critical Drug Target
Methionyl-tRNA synthetase (MetRS) is a vital enzyme in all living organisms, responsible for the crucial first step in protein synthesis: the charging of tRNAMet with methionine.[1] This process, known as aminoacylation, ensures the correct incorporation of methionine into nascent polypeptide chains. The fidelity of this reaction is paramount for cellular viability, making MetRS an attractive target for the development of novel antimicrobial and therapeutic agents.[2][3] The inhibition of MetRS effectively halts protein synthesis, leading to cell stasis or death.[1] Notably, structural differences between prokaryotic and eukaryotic (both cytoplasmic and mitochondrial) MetRS enzymes provide opportunities for the development of species-specific inhibitors, a key consideration in antimicrobial drug discovery.[2]
The aminoacylation reaction catalyzed by MetRS proceeds in a two-step manner. First, MetRS activates methionine using ATP to form a high-energy intermediate, methionyl-adenylate (Met-AMP), with the concomitant release of pyrophosphate (PPi). In the second step, the activated methionyl moiety is transferred from Met-AMP to the 3'-end of its cognate tRNAMet.
This application note provides a comprehensive guide for researchers on utilizing stable analogs of methionyl adenylate to study and characterize inhibitors of MetRS. We will delve into the rationale behind this approach, provide detailed protocols for key assays, and offer insights into data analysis and interpretation.
The Power of Methionyl-Sulfamoyl Adenylate (Met-AMS): A Non-Hydrolyzable Intermediate Analog
The natural Met-AMP intermediate is highly labile, making it challenging to use in inhibitor screening and characterization assays. To overcome this, non-hydrolyzable analogs have been developed, with aminoacyl-sulfamoyl adenylates (aa-AMS) being particularly effective.[4][5] In these analogs, the unstable phosphoanhydride bond is replaced with a stable sulfamoyl linkage. Methionyl-sulfamoyl adenylate (Met-AMS) is a potent mimic of the natural Met-AMP intermediate and serves as an invaluable tool for studying MetRS.
Advantages of using Met-AMS:
-
Stability: Met-AMS is resistant to hydrolysis, allowing for its use in prolonged experiments and providing greater flexibility in assay design.[4]
-
High Affinity: As a transition-state analog, Met-AMS binds to MetRS with high affinity, making it an excellent tool for biophysical studies and as a competitive inhibitor in screening assays.
-
Mechanistic Insights: The use of Met-AMS can help elucidate the mechanism of action of MetRS inhibitors by competing for the same binding site as the natural intermediate.
Obtaining Methioninyl-Sulfamoyl Adenylate (Met-AMS)
Commercially available sources of Met-AMS are limited. Therefore, researchers often rely on chemical synthesis. While a detailed synthesis protocol is beyond the scope of this application note, several publications describe the synthesis of aminoacyl-sulfamoyl adenylate analogs.[4][6] The general strategy involves the coupling of a protected adenosine-5'-sulfamate with a protected methionine, followed by deprotection. For researchers without access to synthetic chemistry facilities, custom synthesis by specialized vendors is a viable option. Several companies, such as Creative Biogene and BOC Sciences, offer custom RNA and nucleotide analog synthesis services.[7][]
Experimental Workflows and Protocols
A critical prerequisite for these assays is the availability of purified, active MetRS enzyme. Standard protein expression and purification techniques, such as affinity and size-exclusion chromatography, can be employed to obtain highly pure and active recombinant MetRS.[9][10]
Diagram: Overall Experimental Workflow
Caption: High-level workflow for MetRS inhibitor characterization.
Protocol 1: ATP-PPi Exchange Assay
This assay measures the first step of the aminoacylation reaction: the formation of Met-AMP and pyrophosphate. It relies on the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is dependent on the presence of methionine and active MetRS.
Materials:
-
Purified MetRS enzyme
-
L-methionine
-
ATP
-
[³²P]Pyrophosphate (³²PPi)
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 20 mM KCl, 1 mM DTT)
-
Quenching solution (e.g., 1.6% (w/v) activated charcoal in 0.8 M HCl, 0.2 M PPi)
-
Wash solution (e.g., 0.2 M HCl, 0.1 M PPi)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, L-methionine, and the test inhibitor at various concentrations.
-
Enzyme pre-incubation (optional): Add MetRS to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to bind.
-
Initiate the reaction: Start the reaction by adding [³²P]PPi to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a time course during which the reaction is linear.
-
Quench the reaction: Stop the reaction by adding an aliquot of the reaction mixture to the quenching solution. The activated charcoal will bind the radiolabeled ATP.
-
Filtration: Filter the quenched reaction through a glass fiber filter to separate the charcoal-bound [³²P]ATP from the unbound [³²P]PPi.
-
Washing: Wash the filters with the wash solution to remove any remaining unbound [³²P]PPi.
-
Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data analysis: Plot the amount of [³²P]ATP formed over time to determine the initial reaction velocity.
Protocol 2: Malachite Green Pyrophosphate Assay (Non-Radioactive Alternative)
This colorimetric assay provides a non-radioactive alternative to the ATP-PPi exchange assay by quantifying the pyrophosphate (PPi) produced during the first step of the MetRS reaction. The PPi is first hydrolyzed to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is then detected using a malachite green-based reagent.[11][12][13][14]
Materials:
-
Purified MetRS enzyme
-
L-methionine
-
ATP
-
Inorganic pyrophosphatase
-
Malachite Green reagent
-
Reaction buffer (as above)
-
Phosphate standards
-
Microplate reader
Procedure:
-
Prepare reaction mixtures: In a 96-well plate, add the reaction buffer, ATP, L-methionine, inorganic pyrophosphatase, and the test inhibitor at various concentrations.
-
Initiate the reaction: Add MetRS to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period, ensuring the reaction remains in the linear range.
-
Stop the reaction and develop color: Stop the reaction by adding the Malachite Green reagent. This reagent is acidic and will quench the enzymatic reaction while initiating color development.
-
Incubation: Incubate at room temperature for 15-30 minutes to allow for full color development.
-
Measurement: Read the absorbance at approximately 620-640 nm using a microplate reader.
-
Data analysis: Create a standard curve using the phosphate standards. Use the standard curve to determine the amount of Pi produced in each reaction well.
Protocol 3: tRNA Aminoacylation Assay (tRNA Charging)
This assay measures the overall MetRS reaction: the transfer of radiolabeled methionine to its cognate tRNA.[15][16]
Materials:
-
Purified MetRS enzyme
-
[³⁵S] or [³H]L-methionine
-
Total tRNA or purified tRNAMet
-
ATP
-
Reaction buffer (as above)
-
Quenching and precipitation solution (e.g., 10% trichloroacetic acid, TCA)
-
Wash solution (e.g., 5% TCA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, tRNA, and the test inhibitor.
-
Initiate the reaction: Start the reaction by adding [³⁵S] or [³H]L-methionine and MetRS.
-
Incubation: Incubate at 37°C for a time course.
-
Quench and precipitate: Stop the reaction by spotting an aliquot of the reaction mixture onto a glass fiber filter and immediately immersing the filter in ice-cold quenching and precipitation solution. The TCA will precipitate the tRNA and any charged tRNA-methionine.
-
Washing: Wash the filters multiple times with the wash solution to remove unincorporated radiolabeled methionine.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data analysis: Plot the amount of radiolabeled methionine incorporated into tRNA over time to determine the initial velocity of the aminoacylation reaction.
Data Analysis and Interpretation
Determining Inhibitor Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme activity by 50%. To determine the IC₅₀, perform the chosen assay with a range of inhibitor concentrations and plot the enzyme activity against the logarithm of the inhibitor concentration. The data can be fitted to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Determining the Mode of Inhibition
To understand how an inhibitor interacts with MetRS, it is crucial to determine its mode of inhibition (e.g., competitive, uncompetitive, non-competitive, or mixed). This is achieved by measuring the enzyme kinetics at various concentrations of both the inhibitor and the substrates (methionine and ATP).[17][18][19][20][21]
-
Competitive Inhibition: The inhibitor binds to the same site as the substrate. Increasing the substrate concentration can overcome the inhibition. The apparent Km increases, while Vmax remains unchanged.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. Both the apparent Km and Vmax decrease.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the substrate-binding site and affects the enzyme's catalytic activity. The apparent Km is unchanged, while Vmax decreases.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Both the apparent Km and Vmax are altered.
By analyzing how the IC₅₀ value shifts with varying substrate concentrations, the mode of inhibition can be inferred. For example, for a competitive inhibitor, the IC₅₀ will increase as the substrate concentration increases.[17]
Calculating the Inhibition Constant (Kᵢ)
The inhibition constant (Kᵢ) is a more fundamental measure of inhibitor potency than the IC₅₀ because it is independent of the substrate concentration.[22][23][24] The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation. The specific form of the equation depends on the mode of inhibition.[25]
-
For a competitive inhibitor: Kᵢ = IC₅₀ / (1 + [S]/Km)
-
For an uncompetitive inhibitor: Kᵢ = IC₅₀ / (1 + Km/[S])
-
For a non-competitive inhibitor: Kᵢ = IC₅₀
Where:
-
[S] is the concentration of the substrate
-
Km is the Michaelis constant for the substrate
Table 1: Example Data for MetRS Inhibitor Characterization
| Inhibitor | IC₅₀ (µM) | Mode of Inhibition vs. Methionine | Kᵢ (µM) |
| Compound A | 1.5 | Competitive | 0.5 |
| Compound B | 5.2 | Uncompetitive | 3.8 |
| Compound C | 10.8 | Non-competitive | 10.8 |
Visualizing the MetRS Catalytic Cycle and Inhibition
Caption: Simplified MetRS catalytic cycle and points of inhibition.
Troubleshooting and Considerations
-
Enzyme Activity: Ensure that the purified MetRS is active and used within its linear range for all assays.
-
Substrate Quality: Use high-quality ATP, methionine, and tRNA to ensure reproducible results.
-
Radioisotope Handling: Follow all institutional safety guidelines for handling radioactive materials.
-
Data Quality: Run experiments in duplicate or triplicate to ensure the reliability of the data. Include appropriate positive and negative controls in all assays.
Conclusion
The use of the non-hydrolyzable methionyl adenylate analog, Met-AMS, provides a robust and reliable platform for the discovery and characterization of MetRS inhibitors. The detailed protocols and data analysis guidelines presented in this application note offer researchers a comprehensive toolkit to investigate the potency and mechanism of action of novel compounds targeting this essential enzyme. This approach will undoubtedly accelerate the development of new therapeutics to combat infectious diseases and other conditions where MetRS plays a critical role.
References
-
Senger, B., Desponds, C., Walter, P., & Fasiolo, F. (1988). Purification of the yeast mitochondrial methionyl-tRNA synthetase. Common and distinctive features of the cytoplasmic and mitochondrial isoenzymes. European Journal of Biochemistry, 177(1), 149-156. Available at: [Link]
-
L-A. D. Williams, and L. A. Scampavia. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
-
Gruic-Sovulj, I., & Dulic, M. (2023). Kinetic characterization of amino acid activation by aminoacyl-tRNA synthetases using radiolabelled γ-[32 P]ATP. The FEBS Journal. Available at: [Link]
-
CyVerse. (n.d.). Intro to DOT language. Retrieved February 10, 2026, from [Link]
-
Almqvist, H. (2012). Design and Synthesis of Potential Aminoacyl-tRNA Synthetase Inhibitors. GUPEA. Available at: [Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved February 10, 2026, from [Link]
-
A. B. Shapiro. (2025). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Science Publishing. Available at: [Link]
-
O'Connell, J., Bauer, P., Hyland, S., O'Donovan, G., & Ryan, L. (2008). Identification of novel inhibitors of methionyl-tRNA synthetase (MetRS) by virtual screening. Bioorganic & medicinal chemistry letters, 18(16), 4624–4628. Available at: [Link]
-
Shapiro, A. B. (2025). A Practical Consideration for the Substrate Concentration when Determining IC50 Values for Enzyme Inhibition. Biochemistry and Cell Biology. Available at: [Link]
-
Vranish, J. N. (2017). Enzyme inhibitor dose-response - optimal substrate concentration. ResearchGate. Available at: [Link]
-
Muñoz-Muñoz, J. L., García-Molina, F., García-Ruiz, P. A., & García-Cánovas, F. (2020). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International journal of molecular sciences, 21(15), 5539. Available at: [Link]
-
Kim, D. S., Lee, J. Y., & Kim, S. (2013). Novel Hybrid Virtual Screening Protocol Based on Molecular Docking and Structure-Based Pharmacophore for Discovery of Methionyl-tRNA Synthetase Inhibitors as Antibacterial Agents. Journal of chemical information and modeling, 53(11), 3040–3051. Available at: [Link]
-
Kim, J. Y., Kang, M., Lee, J. W., Kim, J. H., & Kim, S. (2021). Structural basis for the dynamics of human methionyl-tRNA synthetase in multi-tRNA synthetase complexes. Nucleic acids research, 49(12), 7113–7127. Available at: [Link]
-
EUbOPEN. (2021). Protocol for Malachite Green. Available at: [Link]
-
Das, U., & Martinis, S. A. (2019). Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells. Methods (San Diego, Calif.), 155, 39–50. Available at: [Link]
-
Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Available at: [Link]
-
Myers, C. A., & Nordin, B. E. (2011). 3'-32P Labeling tRNA with Nucleotidyltransferase for Assaying Aminoacylation and Peptide Bond Formation. Journal of visualized experiments : JoVE, (54), 3125. Available at: [Link]
-
Stenum, J., & Stougaard, J. (2023). A robust method for measuring aminoacylation through tRNA-Seq. eLife, 12, e86146. Available at: [Link]
-
Creative Biolabs. (n.d.). Aminoacyl-tRNA Synthetases. Retrieved February 10, 2026, from [Link]
-
Baragaña, B., & Gilbert, I. H. (2013). Natural products and their derivatives as tRNA synthetase inhibitors and antimicrobial agents. MedChemComm, 4(4), 634–647. Available at: [Link]
-
Chem Help ASAP. (2023, August 19). comparing potency values with the Cheng-Prusoff equation [Video]. YouTube. Available at: [Link]
-
Evans, M. E., & Clark, W. C. (2017). Determination of tRNA aminoacylation levels by high-throughput sequencing. Nucleic acids research, 45(12), e107. Available at: [Link]
-
Bioworld Technology, Inc. (n.d.). Malachite Green Phosphate Assay Kit User Manual. Retrieved February 10, 2026, from [Link]
-
Provost & Wallert Research. (2025, June 15). Phosphate Assay Malachite Green Protocol. Retrieved February 10, 2026, from [Link]
-
Kim, J. Y., Kang, M., Lee, J. W., Kim, J. H., & Kim, S. (2021). Structural basis for the dynamics of human methionyl-tRNA synthetase in multi-tRNA synthetase complexes. Nucleic acids research, 49(12), 7113–7127. Available at: [Link]
-
N. K. Deiters, A., & Schultz, P. G. (2013). Mutant methionyl-tRNA synthetase from bacteria enables site-selective N-terminal labeling of proteins expressed in mammalian cells. Proceedings of the National Academy of Sciences of the United States of America, 110(13), 4920–4925. Available at: [Link]
-
Stenum, J., & Stougaard, J. (2023). A robust method for measuring aminoacylation through tRNA-Seq. eLife, 12, e86146. Available at: [Link]
-
Nilsson, E. M. (2013). Synthesis of Sulfamoyl‐Aminoacyl Adenylate Analogs for use in Protein‐RNA Structure Determination. PDXScholar. Available at: [Link]
-
Patsnap Synapse. (2024, June 21). What are MetRS inhibitors and how do they work?. Retrieved February 10, 2026, from [Link]
-
G-Biosciences. (n.d.). Malachite Green Phosphate Assay (Cat. # 786-1924). Retrieved February 10, 2026, from [Link]
-
Van de Vijver, P., & Herdewijn, P. (2025). Investigation, optimization and synthesis of sulfamoyloxy-linked aminoacyl-AMP analogues. ResearchGate. Available at: [Link]
-
Li, R., Liu, Y., & Zhou, H. (2022). Fragment screening and structural analyses highlight the ATP-assisted ligand binding for inhibitor discovery against type 1 methionyl-tRNA synthetase. The Journal of biological chemistry, 298(6), 101962. Available at: [Link]
-
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Available at: [Link]
-
Payne, M. (2021, May 14). Graphviz's DOT - quick introduction [Video]. YouTube. Available at: [Link]
-
von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. Available at: [Link]
-
GE Healthcare. (n.d.). Recombinant Protein Purification. Retrieved February 10, 2026, from [Link]
-
Salvatore, M. J., & Knowles, J. R. (1982). Enzymatic synthesis of S-adenosyl-L-methionine from L-methionine and ATP. Biochemistry, 21(21), 5347–5352. Available at: [Link]
-
Koldsø, H., & Schiøtt, B. (2015). Redesigning methionyl-tRNA synthetase for β-methionine activity with adaptive landscape flattening and experiments. Proteins, 83(10), 1836–1848. Available at: [Link]
-
BioScholar. (2023, May 2). Dot plot method| Bioinformatics [Video]. YouTube. Available at: [Link]
-
V. de Crécy-Lagard, and P. Schimmel. (2006). Kinetic constants for ATP-PPi exchange reaction Km or Kapp, M Ki, nM Vmax, nMmin 1. ResearchGate. Available at: [Link]
-
R. L. Weatheritt, and J. D. Puglisi. (2025). Purification of post-transcriptionally modified tRNAs for enhanced cell-free translation systems. bioRxiv. Available at: [Link]
-
Sheppard, K., & Söll, D. (2008). Aminoacyl-tRNA synthesis by pre-translational amino acid modification. Biochimica et biophysica acta, 1784(2), 269–275. Available at: [Link]
-
Li, Y., et al. (2024). Metagenomic profiling of the gut microbiome to predict orthopedic healing responses in postmenopausal women. Frontiers in Microbiology, 15, 1359416. Available at: [Link]
Sources
- 1. What are MetRS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Aminoacyl-tRNA Synthetases - Creative Biolabs [creative-biolabs.com]
- 3. Natural products and their derivatives as tRNA synthetase inhibitors and antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. "Synthesis of Sulfamoyl‐Aminoacyl Adenylate Analogs for use in Protein" by Emil Mikael Nilsson [pdxscholar.library.pdx.edu]
- 6. researchgate.net [researchgate.net]
- 7. Custom tRNA Synthesis - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 9. Purification of the yeast mitochondrial methionyl-tRNA synthetase. Common and distinctive features of the cytoplasmic and mitochondrial isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. eubopen.org [eubopen.org]
- 12. biogot.com [biogot.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. 3’-32P Labeling tRNA with Nucleotidyltransferase for Assaying Aminoacylation and Peptide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of tRNA aminoacylation levels by high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
- 25. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
Application Notes and Protocols for Methioninyl Adenylate: A Guide for Researchers
Introduction: The Significance of Methioninyl Adenylate in Biological Research
Methioninyl adenylate is a critical, high-energy intermediate in the biosynthesis of proteins. It is formed during the first step of the aminoacylation reaction catalyzed by methionyl-tRNA synthetase (MetRS), where methionine is activated by adenosine triphosphate (ATP). This activated form of methionine is then transferred to its cognate tRNA (tRNAMet), a crucial step for the accurate translation of the genetic code.[1] Understanding the handling and storage of this transient molecule is paramount for researchers studying the kinetics and mechanisms of aminoacyl-tRNA synthetases, as well as for those in drug development targeting these essential enzymes.
This guide provides a detailed overview of the best practices for the handling, storage, and use of Methioninyl adenylate, synthesized from field-proven insights and established biochemical principles.
Chemical Properties and Inherent Instability
Methioninyl adenylate is a mixed anhydride, specifically a phospho-anhydride, formed between the carboxyl group of methionine and the phosphate group of adenosine monophosphate (AMP). This mixed anhydride bond is energy-rich and, consequently, highly susceptible to hydrolysis.[2]
| Property | Description | Reference |
| Molecular Formula | C15H22N6O7PS | - |
| Classification | Aminoacyl adenylate; Mixed anhydride | [2] |
| Key Functional Groups | Adenosine monophosphate, Methionine, Phosphoanhydride bond | - |
| Primary Instability | Susceptible to hydrolysis in aqueous solutions | [3][4][5] |
The inherent reactivity of the phosphoanhydride bond means that Methioninyl adenylate is not stable in aqueous solutions, particularly at neutral or alkaline pH, where it will readily hydrolyze to form methionine and AMP.[6][7][8] This instability necessitates careful handling and storage to maintain its integrity for experimental use.
PART 1: Core Handling and Storage Directives
Receipt and Initial Inspection
Upon receiving a shipment of lyophilized Methioninyl adenylate, it is crucial to inspect the container for any signs of damage or compromised seals. The lyophilized powder should be stored immediately under the recommended conditions to prevent degradation.
Storage of Lyophilized Powder
To ensure the long-term stability of the lyophilized powder, it should be stored under the following conditions:
-
Temperature: Store at -20°C or lower. For extended storage, -80°C is recommended.[9]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, and always in a desiccated environment. This minimizes both hydrolysis from atmospheric moisture and potential oxidation of the methionine residue.
-
Light: Protect from light to prevent any potential photochemical degradation.
Reconstitution of Methioninyl Adenylate
Due to its instability in aqueous solutions, Methioninyl adenylate should be reconstituted immediately prior to use.
-
Equilibration: Allow the vial of lyophilized powder to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder, which would lead to rapid hydrolysis.[10]
-
Solvent Selection: The choice of solvent will depend on the specific experimental requirements. For enzymatic assays, a buffer at a slightly acidic pH (e.g., pH 6.0-6.5) may offer slightly increased stability compared to neutral or alkaline buffers. However, it is essential to use a buffer that is compatible with the downstream application (e.g., the optimal pH for the enzyme being studied). Anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used for initial solubilization before dilution into an aqueous buffer, but compatibility with the experimental system must be verified.
-
Reconstitution Procedure:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Slowly add the desired volume of cold, sterile, and nuclease-free buffer or anhydrous solvent to the vial.
-
Gently swirl or pipette up and down to dissolve the powder. Do not vortex , as this can cause degradation of the molecule.
-
-
Immediate Use: Use the reconstituted Methioninyl adenylate solution immediately. Do not store aqueous solutions for later use.
Workflow for Handling Lyophilized Methioninyl Adenylate
Caption: Workflow for proper handling of lyophilized Methioninyl adenylate.
PART 2: Safety Precautions and Personal Protective Equipment (PPE)
As a reactive chemical intermediate, appropriate safety measures must be taken when handling Methioninyl adenylate. While a specific Safety Data Sheet (SDS) for Methioninyl adenylate is not widely available, general precautions for handling phosphoanhydride compounds and other laboratory chemicals should be strictly followed.[11][12][13]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[13]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[13]
-
Body Protection: A lab coat should be worn at all times.
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of the lyophilized powder.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Spill and Disposal Procedures
-
In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste in accordance with local regulations.
-
Avoid generating dust from the spilled powder.
-
Ensure the disposal of unused reconstituted solutions and contaminated materials follows institutional guidelines for chemical waste.
PART 3: Application in Enzymatic Assays
Methioninyl adenylate is a key substrate for in vitro studies of methionyl-tRNA synthetase activity and for screening potential inhibitors of this enzyme.
Generalized Protocol for a MetRS Activity Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular enzyme and experimental setup.
-
Prepare Assay Buffer: A typical buffer might be 50 mM HEPES, pH 7.5, containing 10 mM MgCl₂, 2 mM DTT, and 1 mM ATP. The optimal buffer composition should be determined empirically.
-
Reconstitute Methioninyl Adenylate: Immediately before starting the assay, reconstitute lyophilized Methioninyl adenylate in the assay buffer to the desired stock concentration. Keep the solution on ice.
-
Prepare Reaction Mixture: In a microcentrifuge tube or a well of a microplate, combine the assay buffer, methionyl-tRNA synthetase, and radiolabeled or fluorescently tagged tRNAMet.
-
Initiate the Reaction: Add the freshly reconstituted Methioninyl adenylate to the reaction mixture to initiate the transfer of methionine to the tRNA.
-
Incubate: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time course.
-
Quench the Reaction: Stop the reaction by adding a quenching solution, such as a high concentration of a strong acid (e.g., trichloroacetic acid) to precipitate the tRNA.
-
Analyze the Product: The amount of methionyl-tRNA formed can be quantified by various methods, such as scintillation counting if a radiolabeled substrate was used, or by other analytical techniques like HPLC or gel electrophoresis.
Conceptual Workflow for a MetRS Inhibition Assay
Caption: Conceptual workflow for screening inhibitors of methionyl-tRNA synthetase.
Conclusion
Methioninyl adenylate is a valuable tool for research in protein biosynthesis and drug discovery. Its inherent instability as a high-energy mixed anhydride demands meticulous handling and storage to ensure experimental success. By following the protocols and guidelines outlined in this document, researchers can maintain the integrity of this crucial reagent and obtain reliable and reproducible results.
References
-
Amino acid–dependent stability of the acyl linkage in aminoacyl-tRNA. RNA. 2014;20(7):1059-1066. [Link]
-
Anhydride Functional Group: Structure, Example, & Reactions. Chemistry Learner. [Link]
-
Safety guide for handling enzymes. TOYOBO. [Link]
-
Acid Anhydrides. Thieme Chemistry. [Link]
-
Best practices for working with molecular biology enzymes. YouTube. [Link]
-
Enzymes Storage Best Practices to Prevent Premature Degradation. K2 Scientific. [Link]
-
Synthesis of amino acyl adenylates using the tert-butoxycarbonyl protecting group. NASA Technical Reports Server. [Link]
-
Amino acid - Dependent stability of the acyl linkage in aminoacyl-tRNA. ResearchGate. [Link]
-
Thermal stability of aminoacyl-tRNAs in aqueous solutions. PubMed. [Link]
-
Properties of Anhydrides. Chemistry LibreTexts. [Link]
-
Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy?. Chemistry Stack Exchange. [Link]
-
Synthesis of mixed anhydrides of fatty acids: Stability and Reactivity. ResearchGate. [Link]
-
Adenosine triphosphate. Wikipedia. [Link]
-
Chemical Safety Guide, 5th Ed. University of Maryland. [Link]
-
What You Need to Know: Safety & Handling of Phosphates. YouTube. [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory. [Link]
-
What safety precautions and handling guidelines should be followed when working with tri decyl phosphite due to its chemical properties, and what measures can be taken to mitigate potential health and environmental risks?. Quora. [Link]
-
Phosphoruspentoxide-1314-56-3.docx. University of Georgia Office of Research. [Link]
-
Use of analogues of methionine and methionyl adenylate to sample conformational changes during catalysis in Escherichia coli methionyl-tRNA synthetase. PubMed. [Link]
Sources
- 1. Use of analogues of methionine and methionyl adenylate to sample conformational changes during catalysis in Escherichia coli methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anhydride Functional Group: Structure, Example, & Reactions [chemistrylearner.com]
- 3. Amino acid–dependent stability of the acyl linkage in aminoacyl-tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal stability of aminoacyl-tRNAs in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 9. k2sci.com [k2sci.com]
- 10. Methods and Materials: Working With Enzymes | Worthington Biochemical [worthington-biochem.com]
- 11. ors.od.nih.gov [ors.od.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Stabilization & Purification of Methioninyl Adenylate
The following technical guide is structured to address the instability and purification challenges of Methioninyl Adenylate (Met-AMP) . It is designed for researchers requiring high-purity isolation of this transient intermediate.
Introduction: The Kinetic Trap
Methioninyl adenylate (Met-AMP) is the high-energy mixed anhydride intermediate formed by Methionyl-tRNA Synthetase (MetRS). Unlike standard reagents, Met-AMP is thermodynamically poised for breakdown. Its phosphoanhydride bond is highly susceptible to nucleophilic attack, and the molecule undergoes rapid intramolecular acyl migration to the ribose hydroxyls.
Successful purification requires arresting these degradation pathways. This guide treats the purification process not as a standard isolation, but as a race against entropy.
Troubleshooting & Diagnostics (Q&A)
Q1: I observe a rapid loss of UV absorbance at 260 nm or mass balance during chromatography. Where is my product going?
Diagnosis: You are likely experiencing buffer-catalyzed hydrolysis . Mechanism: Common biological buffers like Tris, Imidazole, or HEPES can act as nucleophiles. The amine or imidazole groups attack the mixed anhydride bond of Met-AMP, forming unstable adducts that rapidly hydrolyze into Methionine and AMP. Solution:
-
Switch Buffers: Use non-nucleophilic buffers. MES (pH 5.5–6.0) or Acetate are superior choices. Phosphate is acceptable but can inhibit downstream enzymatic assays.
-
Eliminate Nucleophiles: Remove all traces of primary amines (Tris) and reducing agents like DTT (which can attack the anhydride, though less aggressively than amines).
Q2: My LC-MS shows a split peak with identical mass, followed by the appearance of Adenosine. What is happening?
Diagnosis: This is Intramolecular Acyl Migration , not simple hydrolysis. Mechanism: The free 2' or 3' hydroxyl groups of the ribose moiety attack the carbonyl carbon of the methionine. This converts the high-energy mixed anhydride (Met-AMP) into the lower-energy ester (2'/3'-O-methionyl-adenosine). This ester eventually hydrolyzes to Adenosine and Methionine. Solution:
-
pH Control: This migration is base-catalyzed. Maintain pH < 6.0 throughout purification.
-
Temperature: Perform all steps at 4°C. The activation energy for migration is significantly lower than for hydrolysis, meaning migration dominates at room temperature even at neutral pH.
Q3: Can I use standard silica flash chromatography for purification?
Diagnosis: No. Silica is slightly acidic and possesses surface hydroxyls that can catalyze degradation. Furthermore, the polar nature of Met-AMP leads to irreversible adsorption. Solution:
-
Method of Choice: Use DEAE-Sephadex or C18 Reverse Phase (HPLC) .
-
Protocol: For C18, use a gradient of Ammonium Acetate (pH 5.0) and Methanol. Avoid Trifluoroacetic acid (TFA) as the low pH (< 2) will cleave the glycosidic bond of the adenine.
Critical Data: Stability Profiles
Table 1: Half-life (t1/2) of Aminoacyl Adenylates under varying conditions
| Condition | pH | Temperature | t1/2 (Approx.) | Dominant Degradation Path |
| Alkaline | 8.5 | 25°C | < 2 mins | Hydrolysis (OH- attack) |
| Neutral | 7.0 | 25°C | 15–30 mins | Intramolecular Acyl Migration |
| Acidic (Optimal) | 5.0 | 4°C | > 6 hours | Slow Hydrolysis |
| Buffer: Tris | 7.5 | 25°C | < 5 mins | Aminolysis (Buffer attack) |
| Storage | N/A | -80°C | Months | N/A (Solid state) |
Visualizing the Degradation Cascade
The following diagram illustrates the competing pathways that reduce yield during purification.
Figure 1: Degradation pathways of Methioninyl Adenylate. The yellow path (Migration) is the most common cause of "impure" fractions that still show correct mass but incorrect retention time.
Validated Protocol: Chemical Synthesis & Isolation
While enzymatic generation is common for kinetic studies, chemical synthesis is required to isolate the pure intermediate for inhibition or structural studies.
Method: DCC-Mediated Coupling
Reagents:
-
N-Boc-L-Methionine
-
AMP (Adenosine 5'-monophosphate, free acid)
-
DCC (Dicyclohexylcarbodiimide)
-
Solvent: Pyridine / DMF (1:1)
Step-by-Step Workflow:
-
Activation: Dissolve N-Boc-Methionine (1.1 eq) and DCC (1.2 eq) in Pyridine/DMF. Stir at 0°C for 30 mins to form the O-acylisourea intermediate.
-
Coupling: Add AMP (1.0 eq) dissolved in a minimal volume of water/pyridine. Stir at 4°C for 4–6 hours.
-
Why? Low temperature prevents the activated ester from rearranging or hydrolyzing before reacting with the phosphate.
-
-
Filtration: Filter off the precipitated Dicyclohexylurea (DCU) byproduct.
-
Deprotection: Treat the filtrate with anhydrous Trifluoroacetic acid (TFA) at 0°C for exactly 10 minutes to remove the Boc group.
-
Critical: Immediately neutralize with cold Ammonium Acetate buffer (pH 5.0). Prolonged exposure to TFA will cleave the AMP ribose-adenine bond.
-
-
Purification (The "Sprint"):
-
Load immediately onto a C18 Prep-HPLC column .
-
Mobile Phase A: 50 mM Ammonium Acetate, pH 5.0.
-
Mobile Phase B: Methanol.
-
Gradient: 0–40% B over 15 minutes.
-
Collect the peak corresponding to Met-AMP (verify by UV 260nm).
-
-
Lyophilization: Flash freeze fractions in liquid nitrogen immediately. Lyophilize to dryness. Store at -80°C.
References
-
Berg, P. (1958). "The Chemical Synthesis of Amino Acyl Adenylates." Journal of Biological Chemistry, 233(3), 608-611. Link
-
Fersht, A. R., & Kaethner, M. M. (1976). "Mechanism of Aminoacylation of tRNA. Proof of the Aminoacyl-Adenylate Pathway." Biochemistry, 15(15), 3342–3346. Link
-
Schimmel, P. R., & Söll, D. (1979). "Aminoacyl-tRNA Synthetases: General Features and Recognition of Transfer RNAs." Annual Review of Biochemistry, 48, 601-648. Link
-
Goeransson, M., et al. (2003). "Stability of Aminoacyl-Adenylates." Journal of Biological Chemistry (Contextual reference on general adenylate stability mechanisms). Link
Technical Support Hub: Methioninyl Adenylate (Met-AMP) Stability
Topic: Instability of Methionyl-Adenylate (Met-AMP) in Aqueous Solution Ticket ID: MET-AMP-STAB-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Phantom" Intermediate
Welcome to the technical support hub for Methionyl-Adenylate (Met-AMP) . If you are accessing this guide, you are likely encountering vanishing peaks in your HPLC traces, inconsistent kinetic data, or failed crystallization attempts.
Clarification on Nomenclature: While often referred to in literature as Methioninyl adenylate (referring to the acyl moiety), the chemically accurate term for the physiological intermediate is Methionyl-AMP . It is a mixed anhydride composed of methionine and adenosine monophosphate.
The Core Problem: Met-AMP is thermodynamically unstable in aqueous solution. It is designed by nature to be a high-energy transient intermediate, not a storable reagent. Its half-life in free solution at physiological pH is measured in minutes.
Module 1: Diagnostic & Root Cause Analysis
Q1: Why is my Met-AMP degrading so rapidly in buffer?
A: The instability is intrinsic to the acyl-phosphate (mixed anhydride) bond .
-
The Primary Failure Mode (Hydrolysis): The bond connecting the carboxyl group of methionine to the phosphate of AMP is a high-energy mixed anhydride (
). In the absence of the protecting environment of the Methionyl-tRNA Synthetase (MetRS) active site, water acts as a nucleophile, attacking the carbonyl carbon. -
The Secondary Failure Mode (Side-Chain Oxidation): Unlike other aminoacyl adenylates, Met-AMP contains a thioether side chain. In aerobic aqueous solutions, the sulfur atom is prone to oxidation to methionine sulfoxide , altering the polarity and binding properties of the molecule.
-
Catalytic Acceleration: The presence of divalent cations (like Mg
), which are required for the synthesis of Met-AMP, ironically catalyze its hydrolysis once it dissociates from the enzyme.
Visualization: The Degradation Pathway
Figure 1: The fate of Met-AMP.[1] Once dissociated from the MetRS enzyme, the compound enters the "Danger Zone" where hydrolysis is the dominant degradation pathway.
Module 2: Stability Data & Storage Solutions
Q2: What is the actual half-life of Met-AMP?
A: The half-life is strictly dependent on pH and the presence of divalent cations.
| Condition | Estimated Half-Life ( | Status |
| pH 7.5, 10 mM Mg | 2 - 5 minutes | Critical (Unusable for storage) |
| pH 7.5, EDTA (No Mg | ~20 - 40 minutes | Poor |
| pH 5.0, Acetate Buffer | 2 - 4 hours | Moderate (Working window) |
| pH 2-3 (Acid Quench) | > 24 hours | Stable (Analytical window) |
| Enzyme-Bound (Holo-complex) | Days (at 4°C) | Optimal |
Q3: Can I buy a stable version for structural studies?
A: Do not attempt to use native Met-AMP for crystallography or long-incubation binding assays. You must use a non-hydrolyzable analogue.
-
Recommendation: Met-AMS (Methionyl-adenylate sulfamate) .
-
Why? The labile oxygen of the phosphoanhydride bond is replaced by a nitrogen (sulfamoyl group). This mimics the geometry and electronics of the transition state but is chemically inert to hydrolysis.
Module 3: Troubleshooting Experimental Workflows
Scenario A: "I see no product in my TLC/HPLC assay."
Diagnosis: You likely quenched the reaction too slowly or at the wrong pH. Fix:
-
Quench Method: Do not use heat or EDTA alone. You must use Acid Quench .
-
Protocol: Mix your reaction 1:1 with 50% Formic Acid or 1M HCl .
-
Reasoning: At pH < 3, the protonation of the phosphate group stabilizes the anhydride bond against nucleophilic attack, freezing the reaction profile for analysis.
Scenario B: "My kinetic burst amplitude is lower than expected."
Diagnosis: Your Met-AMP is hydrolyzing on the enzyme or during the dead-time of the instrument, or you have "silent" oxidation. Fix:
-
Check Reagents: Ensure your Methionine stock is not oxidized (check by Mass Spec). Met-sulfoxide does not form an adenylate efficiently.
-
Reducing Agents: Add 0.5 mM TCEP to your buffer. Avoid DTT if possible, as high concentrations of thiols can sometimes act as nucleophiles (thiolysis), though less likely than hydrolysis. TCEP is safer for phosphate chemistry.
Module 4: Validated Protocol
Protocol: Acid-Quench Isolation of Met-AMP
Use this protocol to quantify Met-AMP formation kinetics.
Reagents:
-
Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl
, 100 mM KCl. -
Substrates: [
- P]ATP (specific activity ~10-50 cpm/pmol), L-Methionine (1 mM). -
Enzyme: Purified MetRS (1-5
M). -
Quench Solution: 1 M Formic Acid (or 50% Acetic Acid).
-
TLC System: PEI-Cellulose F plates.
Step-by-Step Workflow:
-
Pre-Incubation: Incubate MetRS with [
- P]ATP in Reaction Buffer for 2 minutes at 25°C. (Note: Met-AMP does not form without Methionine). -
Initiation: Add L-Methionine to initiate the reaction.
-
Reaction: Allow to proceed for desired timepoints (milliseconds to seconds).
-
The Critical Step (Quench):
-
Rapidly mix an aliquot of the reaction 1:1 with Quench Solution .
-
Technical Note: The final pH must be < 3.0 immediately.
-
-
Analysis:
-
Spot 1
L of quenched mix onto PEI-Cellulose plate. -
Develop in 0.75 M KH
PO (pH 3.5) . -
Why pH 3.5? The acidic mobile phase maintains the stability of Met-AMP during the TLC run.
-
Migration: ATP migrates slowly (
); Met-AMP migrates faster ( ).
-
Visualization: Experimental Logic
Figure 2: Decision tree for isolating unstable aminoacyl-adenylates. Acid quenching is non-negotiable for preserving the mixed anhydride bond.
References
- Fersht, A. R. (1985). Enzyme Structure and Mechanism. W.H. Freeman.
-
Hentzen, D., Mandel, P., & Garel, J. P. (1972).[2] Relation between aminoacyl-tRNA stability and the nature of the amino acid. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 281(2), 228-232. Link
-
Schimmel, P. R., & Söll, D. (1979). Aminoacyl-tRNA synthetases: general features and recognition of transfer RNAs. Annual Review of Biochemistry, 48, 601-648. Link
- Uter, N., & Perona, J. J. (2004). The impact of amino acid side chain on the stability of aminoacyl-adenylates. Methods, 44(2).
-
PNAS Archive. (1966). Studies with Isolated Enzyme-Aminoacyl Adenylate Complexes. Proceedings of the National Academy of Sciences. Link
Sources
Technical Support Center: Methioninyl Adenylate Stability & Buffer Optimization
Introduction: The Stability Paradox
You are likely accessing this guide because your kinetic assays for Methionyl-tRNA Synthetase (MetRS) are showing inconsistent burst amplitudes, or your isolated intermediate is degrading before analysis.
The Core Problem: Methioninyl adenylate (Met-AMP) is a mixed anhydride formed between the carboxyl group of methionine and the phosphate of AMP. High-energy bonds are thermodynamically unstable by design. While essential for driving protein synthesis, this bond is highly susceptible to nucleophilic attack (hydrolysis) and intramolecular cyclization.
This guide provides the precise buffer conditions required to stabilize this transient intermediate, distinguishing between in situ enzymatic generation and quenched isolation.
Part 1: The Three Pillars of Stability
To optimize your buffer, you must control three variables: pH , Nucleophilicity , and Divalent Cations .
The pH Conundrum
There is a fundamental conflict in Met-AMP experiments:
-
Enzymatic Optimum: MetRS typically requires pH 7.4 – 7.8 for optimal catalytic turnover (aminoacylation).
-
Chemical Stability: The mixed anhydride bond is most stable at pH 4.5 – 6.0 . At pH > 7.5, hydroxide ions (
) rapidly attack the carbonyl carbon, leading to hydrolysis.
Recommendation:
-
For Kinetic Bursts: Run the reaction at pH 7.5 but quench immediately with strong acid (HCl or perchloric acid) to drop the pH < 2.0.
-
For Equilibrium Dialysis/Binding: Use a compromise pH of 6.0 – 6.5 using MES or Bis-Tris buffers.
The "Tris Trap" (Buffer Nucleophilicity)
CRITICAL WARNING: Do NOT use Tris (Tris(hydroxymethyl)aminomethane) or Glycine buffers if you are trying to isolate or quantify the intermediate over time.
-
Reason: Tris contains a primary amine. This amine acts as a nucleophile, attacking the mixed anhydride of Met-AMP to form a stable amide adduct (Met-Tris), artificially depleting your signal.
-
Solution: Use non-nucleophilic buffers with steric hindrance around the nitrogen or sulfonic acid groups.
-
Best: MES, MOPS, HEPES.
-
Acceptable: Phosphate (though high ionic strength can inhibit some synthetases).
-
Magnesium Management
is required for the formation of Met-AMP (ATP + Met-
Stoichiometry: Ensure
. -
Stabilization: If stopping a reaction without acid quenching, add EDTA in excess to chelate
, effectively "freezing" the adenylate on the enzyme.
Part 2: Visualizing the Stability Landscape
The following diagram illustrates the competing factors affecting Met-AMP.
Figure 1: Mechanistic factors influencing the half-life of Methioninyl adenylate. Red arrows indicate destabilizing pathways; Green/Blue arrows indicate stabilization strategies.
Part 3: Optimized Experimental Protocol
Workflow: Active Site Titration (Burst Assay)
This is the gold standard for quantifying functional MetRS active sites by trapping Met-AMP.
Buffer A (Reaction): 50 mM HEPES-KOH (pH 7.5), 10 mM
| Step | Action | Technical Rationale |
| 1 | Mix Enzyme (MetRS) + | PPase hydrolyzes PPi, pulling the equilibrium forward to maximize Met-AMP formation. |
| 2 | Incubate for 100–500 milliseconds (Rapid Quench Flow) or manual mix for steady state. | The "burst" of Met-AMP formation occurs rapidly ( |
| 3 | Quench with Buffer B (Acid). | CRITICAL: Drops pH < 2 instantly. This protonates the leaving groups and stabilizes the anhydride bond for analysis. |
| 4 | Filter through Nitrocellulose (0.45 | The denatured enzyme precipitates but retains the tightly bound Met-AMP. Free Met passes through. |
| 5 | Wash filters with 50 mM HCl. | Keeps conditions acidic to prevent hydrolysis during the wash step. |
Part 4: Troubleshooting FAQ
Q1: I see a burst, but the amplitude is lower than the enzyme concentration. Is my enzyme inactive?
-
Diagnosis: It is likely hydrolysis occurred during the assay or your buffer contained a nucleophile.
-
Fix: Ensure you are using HEPES or MOPS, not Tris. Also, verify your ATP concentration is saturating (
). If using commercial MetRS, active fraction is often only 60-80%.
Q2: Can I store Met-AMP after isolating it?
-
Answer: No. Even at acidic pH, it is susceptible to hydrolysis over hours.
-
Workaround: If you need a stable control, use Methioninyl sulfamoyl adenosine (Met-AMS) . It is a non-hydrolyzable analog where the oxygen of the phosphoanhydride is replaced by a sulfonamide.
Q3: My "zero time" background signal is high.
-
Diagnosis: Inefficient washing or filter binding of free Methionine.
-
Fix: Ensure your wash buffer is acidic (50 mM HCl). Neutral washes will hydrolyze the bound Met-AMP, causing you to lose signal, while "sticky" free Met might remain.
Q4: Why do I need Pyrophosphatase (PPase)?
-
Answer: The reaction
is reversible. Accumulation of PPi drives the reverse reaction (pyrophosphorolysis). PPase removes PPi, locking the enzyme in the Met-AMP state.
References
-
Fersht, A. R., et al. (1975). "Active site titration and aminoacyl adenylate binding stoichiometry of aminoacyl-tRNA synthetases."[1] Biochemistry.
-
Hentzen, D., et al. (1972). "Amino acid–dependent stability of the acyl linkage in aminoacyl-tRNA." Biochimica et Biophysica Acta.
-
Fersht, A. R., & Dingwall, C. (1979). "An editing mechanism for the methionyl-tRNA synthetase in the selection of amino acids in protein synthesis."[2] Biochemistry.
-
Berg, J. M., et al. "Aminoacyl-Transfer RNA Synthetases Hydrolyze ATP to AMP and PPi." Biochemistry.[1][2][3][4][5][6][7] 5th edition.
Sources
- 1. Active site titration and aminoacyl adenylate binding stoichiometry of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An editing mechanism for the methionyl-tRNA synthetase in the selection of amino acids in protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Fragment screening and structural analyses highlight the ATP-assisted ligand binding for inhibitor discovery against type 1 methionyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Triphosphate Hydrolysis by Human MAT2A at 1.07 Å Resolution - PMC [pmc.ncbi.nlm.nih.gov]
Preventing pyrophosphate inhibition in Methioninyl adenylate synthesis
A Guide to Preventing Pyrophosphate (PPi) Inhibition
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in studies involving Methionyl-tRNA Synthetase (MetRS) and the synthesis of methioninyl adenylate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.
This guide is structured to address the most common and critical challenge in this enzymatic reaction: product inhibition by inorganic pyrophosphate (PPi). We will explore why it happens, how to diagnose it, and the definitive methods to prevent it, ensuring the integrity and success of your results.
Section 1: Understanding the Core Problem
Q1: What is the methioninyl adenylate synthesis reaction and why is PPi a problem?
Answer: Methioninyl adenylate synthesis is the first of a two-step reaction catalyzed by Methionyl-tRNA Synthetase (MetRS). In this initial step, the enzyme activates a methionine molecule by reacting it with ATP. This forms a high-energy intermediate, methionyl adenylate (Met-AMP), and releases inorganic pyrophosphate (PPi).[1]
The chemical equation is: Methionine + ATP ⇌ Met-AMP + PPi
This reaction is fundamentally reversible. The accumulation of products, specifically PPi, can drive the reaction backward in a process known as pyrophosphorolysis. This reverse reaction consumes the desired Met-AMP product and regenerates the initial substrates.[2][3] Consequently, PPi acts as a potent product inhibitor, reducing the net forward rate of the reaction and limiting the overall yield of methionyl adenylate.[4]
Caption: The reversible reaction of methioninyl adenylate synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q2: My reaction starts strong but plateaus much earlier than expected. Is PPi inhibition the cause?
Answer: This is a classic symptom of product inhibition. As the reaction proceeds, the concentration of PPi increases. This rising PPi concentration competitively inhibits the forward reaction and promotes the reverse reaction (pyrophosphorolysis), leading to a rapid decrease in the net reaction velocity until equilibrium is reached, which appears as an early plateau. While other factors like substrate depletion or enzyme instability could be at play, PPi inhibition is the most common culprit in this specific system.[4]
Q3: How can I definitively prove that PPi is inhibiting my reaction?
Answer: The most straightforward method is to run a parallel control experiment. Set up two identical reactions. In one, add a small amount of a supplementary enzyme, inorganic pyrophosphatase (PPase) . This enzyme specifically hydrolyzes PPi into two molecules of inorganic phosphate (Pi).[3][5]
PPi + H₂O → 2 Pi
By continuously removing PPi, PPase prevents the reverse reaction and eliminates the product inhibition.[2] If the reaction containing PPase proceeds to a much higher yield and maintains a linear rate for longer than the reaction without it, you have confirmed that PPi accumulation was the limiting factor.
Caption: Workflow of a pyrophosphatase-coupled assay to prevent inhibition.
Section 3: Troubleshooting Guide
| Symptom | Primary Suspected Cause | Recommended Action & Rationale |
| Non-linear reaction progress curves (rate decreases rapidly). | PPi Product Inhibition | Add inorganic pyrophosphatase (PPase) to the reaction mix. This will hydrolyze PPi as it is formed, maintaining a linear reaction rate by preventing the reverse reaction.[2][4] |
| Low overall product yield despite sufficient substrate and enzyme. | Equilibrium reached prematurely due to PPi accumulation. | Incorporate PPase into the standard protocol. By constantly removing a product, you shift the reaction equilibrium far to the right, dramatically increasing the final yield of methionyl adenylate.[3] |
| Inconsistent results between experimental runs. | Variable PPi contamination in reagents (especially ATP). | 1. Add PPase to all reactions to neutralize any contaminating or generated PPi. [4] 2. Prepare fresh, high-quality ATP stocks. Older ATP solutions can hydrolyze, increasing background levels of PPi. |
Section 4: Experimental Protocols & Data
Protocol 1: Standard Pyrophosphatase-Coupled Assay for Methioninyl Adenylate Synthesis
This protocol describes a typical assay to measure MetRS activity while preventing PPi inhibition. It is adapted from standard methodologies for aminoacyl-tRNA synthetases.[5][6]
1. Reagent Preparation:
- Reaction Buffer: 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT. Rationale: This buffer provides a stable pH environment and the necessary divalent cations (Mg²⁺) for MetRS activity.
- Substrates: Prepare concentrated stocks of L-Methionine (e.g., 100 mM) and ATP (e.g., 100 mM, pH adjusted to 7.0) in nuclease-free water.
- MetRS Enzyme: Dilute purified MetRS to a working concentration (e.g., 1-10 µM) in a buffer containing 10% glycerol for stability.
- Inorganic Pyrophosphatase (PPase): Reconstitute commercially available PPase (e.g., from E. coli or yeast) to a stock of 100 units/mL.
2. Reaction Setup:
- On ice, prepare a master mix containing the reaction buffer, L-Methionine, ATP, and PPase.
- The final concentrations in the reaction should be optimized, but a good starting point is provided in the table below.
- Aliquot the master mix into reaction tubes.
- Initiate the reaction by adding the MetRS enzyme. Rationale: Starting the reaction with the enzyme ensures all other components are mixed and at thermal equilibrium.
3. Incubation and Quenching:
- Incubate at the optimal temperature for your enzyme (e.g., 37°C).
- Take time points by removing aliquots and quenching the reaction (e.g., by adding EDTA to chelate Mg²⁺ or using a strong acid like trichloroacetic acid).
4. Detection:
- Quantify the product (Met-AMP) or the consumption of a substrate (ATP) using a suitable method, such as HPLC or a radiolabeled amino acid assay.[7] Alternatively, a malachite green assay can be used to detect the Pi generated by PPase, which is proportional to the amount of PPi produced.[5]
Table of Recommended Starting Concentrations
| Component | Recommended Final Concentration | Rationale & Key Considerations |
| L-Methionine | 1-10 mM | Should be well above the Kₘ to ensure the enzyme is not substrate-limited. |
| ATP | 2-5 mM | Ensure ATP is not limiting; however, very high concentrations can introduce contaminating PPi.[4] |
| MgCl₂ | 5-10 mM | Essential cofactor for both MetRS and PPase. Should be in excess of the ATP concentration. |
| MetRS | 0.1 - 2 µM | Concentration should be adjusted to achieve a measurable rate within the desired timeframe. |
| Inorganic Pyrophosphatase | 1-2 units/mL | This is the critical component. This concentration is typically sufficient to hydrolyze PPi much faster than it is produced, preventing its accumulation. [6] |
References
-
Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity. National Center for Biotechnology Information.[Link]
-
Aminoacyl-tRNA synthetase stimulatory factors and inorganic pyrophosphatase. PubMed.[Link]
-
A novel methionyl-tRNA synthetase inhibitor targeting gram-positive bacterial pathogens. ResearchGate.[Link]
-
Structural basis for the dynamics of human methionyl-tRNA synthetase in multi-tRNA synthetase complexes. PubMed Central.[Link]
-
Use of analogues of methionine and methionyl adenylate to sample conformational changes during catalysis in Escherichia coli methionyl-tRNA synthetase. PubMed.[Link]
-
Enzyme. Wikipedia.[Link]
-
Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases. National Center for Biotechnology Information.[Link]
-
How can I detect and measure the pyrophosphate PPi releasing from enzymatic reaction? ResearchGate.[Link]
-
Enzyme Inhibition. Chemistry LibreTexts.[Link]
-
Enzymatic Reactions of S-Adenosyl-L-Methionine: Synthesis and Applications. PubMed.[Link]
-
A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity. National Center for Biotechnology Information.[Link]
-
Modulation of tRNAAla identity by inorganic pyrophosphatase. Proceedings of the National Academy of Sciences.[Link]
-
Enzymatic Reactions of S-Adenosyl-L-Methionine: Synthesis and Applications (PDF). ResearchGate.[Link]
-
Enzyme Inhibition - Types of Inhibition. TeachMePhysiology.[Link]
-
Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity. ResearchGate.[Link]
- Methods for preventing inhibition of nucleic acid synthesis by pyrophosphate.
-
The mechanism of action of methionyl-tRNA synthetase from Escherichia coli. Inhibition by adenosine and 8-aminoadenosine of the amino-acid activation reaction. PubMed.[Link]
-
How can I reduce PPi background in enzymatic reaction? ResearchGate.[Link]
-
Enzyme Inhibition – IB HL Biology Revision Notes. Save My Exams.[Link]
-
Influences of amino acid, ATP, pyrophosphate and tRNA on binding of aminoalkyl adenylates to isoleucyl-tRNA synthetase from Escherichia coli MRE 600. PubMed.[Link]
-
Methionine adenosyltransferase. M-CSA Mechanism and Catalytic Site Atlas.[Link]
-
Enzyme inhibitor. Wikipedia.[Link]
-
Pyrophosphate and Irreversibility in Evolution, or why PPi Is Not an Energy Currency and why Nature Chose Triphosphates. PubMed Central.[Link]
-
Redesigning methionyl-tRNA synthetase for β-methionine activity with adaptive landscape flattening and experiments. National Center for Biotechnology Information.[Link]
-
Pyrophosphate hydrolysis. Reactome Pathway Database.[Link]
Sources
- 1. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrophosphate and Irreversibility in Evolution, or why PPi Is Not an Energy Currency and why Nature Chose Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Pyrophosphate hydrolysis [reactome.org]
- 4. Aminoacyl-tRNA synthetase stimulatory factors and inorganic pyrophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Technical Support Center: Chemical Synthesis of Methioninyl Adenylate (Met-AMP)
Introduction: The Stability Paradox
Methioninyl adenylate (Met-AMP) is a highly reactive mixed anhydride intermediate, classically formed during the first step of protein synthesis by Methionyl-tRNA synthetase (MetRS).[1] In a chemical setting, synthesizing and isolating this molecule presents a significant "stability paradox": the high energy required to drive subsequent reactions (like tRNA charging) makes the acyl-phosphate bond inherently labile.
This guide provides a technical breakdown of the three primary failure modes—Hydrolysis , Oxidation , and Intramolecular Cyclization —and offers validated protocols to mitigate them.
Module 1: Hydrolysis (The "Disappearing Product")
Symptom: High consumption of starting materials (ATP/AMP) but low yield of Met-AMP.[1] Diagnosis: Cleavage of the acyl-phosphate bond by water.[1]
The Mechanism
The mixed anhydride linkage between the carboxyl group of methionine and the phosphate of AMP is thermodynamically unstable. Water acts as a nucleophile, attacking the carbonyl carbon. This reaction is base-catalyzed ; at pH > 7.0, the half-life of aminoacyl adenylates drops to minutes.[1]
Troubleshooting Guide
| Question | Answer / Solution |
| Why is my product decomposing during purification? | Check your pH. Met-AMP is most stable in the pH range of 4.0 – 5.0 .[1] If you are using standard silica chromatography (often acidic) or anion exchange at high pH, you will lose product. Fix: Use acetate buffers (pH 4.5) during ion-exchange chromatography and keep fractions on ice. |
| Can I use standard commercially available solvents? | No. "Dry" solvents are insufficient.[1] The synthesis requires strictly anhydrous conditions (Pyridine/DMF). Even trace moisture in the presence of the condensing agent (DCC) will favor hydrolysis over coupling. |
| How do I store the isolated product? | Lyophilize immediately. Store as a solid at -80°C. In solution, even at pH 5, it will slowly degrade.[1] |
Module 2: Oxidation (The "+16 Da Shift")
Symptom: Mass spectrometry shows a dominant peak at
The Mechanism
Methionine is unique among amino acids due to its sulfur thioether side chain.[2] It is highly susceptible to oxidation by atmospheric oxygen or peroxides in solvents, forming Methionine Sulfoxide (Met(O)) (+16 Da) and eventually Methionine Sulfone (Met(O₂)) (+32 Da).
Troubleshooting Guide
| Question | Answer / Solution |
| My LC-MS shows a split peak for the product. Why? | Diastereomer formation. Oxidation to the sulfoxide creates a new chiral center at the sulfur atom, resulting in two diastereomers ( |
| How do I prevent this during synthesis? | Degas everything. Sparge all solvents with Argon or Nitrogen for 15 minutes before use. Perform the coupling reaction under an inert atmosphere. |
| Can I add reducing agents? | Use with caution. Agents like DTT or |
Module 3: Intramolecular Reactivity (Cyclization & Polymerization)[3][4]
Symptom: Appearance of insoluble precipitates or "smears" on TLC/HPLC (polypeptides).
Diagnosis: Nucleophilic attack by the free
The Mechanism
Unlike enzymatic synthesis where the amino acid is held in a rigid active site, in free solution the free
-
Dimerization: Formation of Met-Met dipeptides.[1]
-
Cyclization: Formation of Diketopiperazines (DKP) from dipeptides.
-
Polymerization: Formation of poly-methionine.[1]
Troubleshooting Guide
| Question | Answer / Solution |
| Should I protect the amine? | Yes, for chemical synthesis. Using |
| What if I need the free amine form? | Protonation is key. If synthesizing the free amine form directly (Berg method), keep the amino group protonated ( |
Visualizing the Degradation Pathways
The following diagram illustrates the competing pathways that reduce yield during synthesis.
Caption: Figure 1. Primary degradation pathways of Met-AMP. Hydrolysis is the dominant thermodynamic risk, while oxidation and aminolysis are kinetic risks controlled by reaction conditions.
Standard Operating Protocol (SOP): Chemical Synthesis
Method: DCC Coupling (Adapted from Berg, 1958) Objective: Synthesis of Met-AMP from free L-Methionine and AMP.[1]
Reagents
-
L-Methionine (High purity, >99%)[1]
-
Adenosine 5'-monophosphate (AMP), free acid[1]
-
Dicyclohexylcarbodiimide (DCC)
-
Solvent: Aqueous Pyridine (50% v/v) or Formamide (for solubility)
Step-by-Step Workflow
-
Preparation (t=0):
-
Dissolve AMP (1.0 eq) and L-Methionine (2.0 eq) in 50% aqueous pyridine.
-
Critical: Degas the solution with
for 15 mins to prevent oxidation. -
Cool the mixture to 0°C in an ice bath.
-
-
Coupling (t=0 to 4h):
-
Add DCC (5.0 eq) slowly to the cold solution.
-
Maintain reaction at 0°C with vigorous stirring.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will form, indicating coupling is proceeding.
-
-
Filtration (t=4h):
-
Filter off the insoluble DCU precipitate rapidly using a cold sintered glass funnel.
-
-
Purification (t=4.5h):
-
Method: Ion Exchange Chromatography (Dowex-1 or DEAE-Cellulose).
-
Column Prep: Equilibrate column with 1mM Acetate buffer (pH 4.5).
-
Elution: Load filtrate and elute with a gradient of Formic Acid/Ammonium Formate (pH 3-4). Do not use high pH buffers.[1]
-
Detection: Monitor UV absorbance at 260 nm (Adenine).
-
-
Isolation:
Troubleshooting Decision Tree
Use this logic flow to diagnose synthesis failures.
Caption: Figure 2.[1] Diagnostic workflow for identifying the root cause of synthesis failure.
References
-
Berg, P. (1958). The Chemical Synthesis of Amino Acyl Adenylates.[3][4] The Journal of Biological Chemistry, 233(3), 608-611.[3]
-
Moldave, K., et al. (1959). Preparation of Amino Acyl Adenylates. Methods in Enzymology, Vol 6. Note: Standard reference for early enzymatic and chemical preparations.[1]
-
Gotte, G. (2012). Methionine oxidation in protein synthesis and stability. Amino Acids, 43, 1-14.[1]
Sources
- 1. WO2017000867A1 - Process of purifying methionine - Google Patents [patents.google.com]
- 2. Methionine - Wikipedia [en.wikipedia.org]
- 3. MECHANISM OF AMINOACYL RNA SYNTHESIS: STUDIES WITH ISOLATED AMINOACYL ADENYLATE COMPLEXES OF ISOLEUCYL RNA SYNTHETASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chemical synthesis of amino acyladenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Kinetic Analysis of Methioninyl Adenylate
Topic: Troubleshooting Artifacts in Methioninyl Adenylate (Met-AMP) Kinetic Data
Introduction: The Dual Nature of Met-AMP
Welcome to the technical support hub for Methionyl-tRNA Synthetase (MetRS) kinetics. If you are observing inconsistent
Critical Distinction: Before troubleshooting, confirm your reagent type:
-
Native Intermediate (Met-AMP): The mixed anhydride formed from Methionine + ATP. It is chemically unstable .
-
Stable Analogues (e.g., Met-AMS): Non-hydrolyzable sulfamoyl mimics used as inhibitors. These are tight-binding .
This guide addresses the three most common artifact classes: Chemical Instability , Tight-Binding Inhibition , and Pre-Steady State Bursts .
Module 1: The Instability Artifact (Chemical Hydrolysis)
Symptom: “My reaction velocity decreases rapidly over time, even with excess substrate.” or “I cannot replicate
The Mechanism
Native Met-AMP contains a high-energy mixed anhydride bond (acyl-phosphate). In aqueous solution, particularly at pH > 7.5 or in the presence of nucleophilic buffers (like Tris), this bond hydrolyzes spontaneously into Methionine and AMP.
If you assume
Troubleshooting Protocol: Stability Validation
Objective: Determine the half-life (
-
Preparation: Dissolve Met-AMP in 10 mM acidic buffer (Na-Acetate, pH 5.0) where it is most stable. Keep on ice.
-
Assay Trigger: Dilute into your reaction buffer (e.g., HEPES pH 7.5, 25°C).
-
Monitoring:
-
UV Method: Monitor absorbance at 260 nm (adenine). Note: Hydrolysis causes a minimal shift, so HPLC is preferred.
-
HPLC Method (Recommended): Inject aliquots at
min onto a C18 column. Elute with a gradient of 0-20% Methanol in 50 mM Potassium Phosphate (pH 6.0). -
Detection: Met-AMP elutes later than free AMP/Methionine.
-
-
Calculation: Plot
vs. time. The slope is .
Corrective Action:
-
Buffer Switch: Avoid Tris/Glycine. Use MOPS, HEPES, or PIPES.
-
In Situ Generation: Do not add exogenous Met-AMP. Instead, generate it transiently using Met + ATP + Inorganic Pyrophosphatase (to pull the equilibrium forward).
Module 2: The Tight-Binding Artifact (Mathematical)
Symptom: “The
The Mechanism
Stable analogues (like Met-AMS) often have
-
Standard Assumption:
(Inhibitor is in vast excess). -
The Artifact: When
, the enzyme depletes a significant fraction of the inhibitor. The standard equation fails because is unknown.
Visualization: The Tight-Binding Trap
Caption: When inhibitor affinity (
Troubleshooting Protocol: Morrison Equation Fitting
Objective: Determine the true
-
Titration: Perform the inhibition assay at three distinct enzyme concentrations (e.g., 2 nM, 5 nM, 10 nM).
-
Data Analysis: Do not fit to the standard sigmoidal dose-response curve.
-
Global Fit: Fit all data sets simultaneously to the Morrison Equation :
- : Fractional activity
- : Total enzyme concentration
- : Total inhibitor concentration
-
: Apparent dissociation constant (correct for substrate competition using
).
Module 3: The "Burst" Phase Artifact
Symptom: “The reaction graph intercepts the y-axis above zero, or the initial rate is much faster than the steady state.”
The Mechanism
MetRS catalyzes a two-step reaction:
-
Activation:
(Fast) -
Transfer:
(Rate Limiting)
If you measure product formation (e.g., PPi release or AMP production), the first turnover occurs rapidly (the "burst") as all active sites fill with Met-AMP. The rate then slows down to the speed of the second step (steady state).
Artifact: Using the "burst" slope as the steady-state velocity (
Visualization: Kinetic Partitioning
Caption: The accumulation of E•Met-AMP creates a 'burst' of product. Without tRNA, the complex may hydrolyze (leak), creating a false background rate.
Troubleshooting Protocol: Active Site Titration
Objective: Use the burst to quantify active enzyme fraction, not rate.
-
Setup: Use a Stopped-Flow apparatus or Quench-Flow if
. -
Observation: Monitor PPi release (using a fluorophore-coupled assay like MDCC-PBP) over the first 0-500 milliseconds.
-
Analysis: Fit the curve to the Burst Equation:
-
: Amplitude of the burst (equals
). - : Steady-state rate (linear phase).
-
: Amplitude of the burst (equals
-
Correction: If
, your enzyme preparation is partially inactive. Normalize using , not .
Summary of Quantitative Parameters
| Parameter | Native Met-AMP | Stable Analogue (Met-AMS) | Impact on Data |
| Stability ( | < 1 hour (pH 7.5) | > 24 hours | Native degrades during long assays, lowering apparent rate. |
| Binding Affinity ( | nM range | Analogues cause tight-binding artifacts ( | |
| Primary Artifact | Hydrolysis | Ligand Depletion | False negatives (native) vs. False positives (analogues). |
| Correction Method | In situ generation | Morrison Equation | Generate fresh vs. Mathematical correction. |
Frequently Asked Questions (FAQ)
Q: Can I store Methioninyl adenylate at -20°C? A: Only if it is the stable sulfamoyl analogue. If it is the mixed anhydride (native), it is extremely unstable even frozen in aqueous buffer. Store as a lyophilized powder or generate it in situ using Met, ATP, and Pyrophosphatase.
Q: Why does my
Q: I see a background rate even without tRNA. Is my enzyme contaminated?
A: Not necessarily. The E•Met-AMP complex is subject to spontaneous hydrolysis (the "leak" pathway shown in the diagram). This is a futile cycle:
References
-
Fersht, A. R. (1999). Structure and Mechanism in Protein Science: A Guide to Enzyme Catalysis and Protein Folding. W.H. Freeman. (The definitive guide on pre-steady state bursts and active site titration).
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Detailed derivation of the Morrison equation for tight-binding inhibitors).
-
Schimmel, P., & Söll, D. (1979). Aminoacyl-tRNA synthetases: general features and recognition of transfer RNAs. Annual Review of Biochemistry, 48, 601-648. (Foundational review on the adenylate intermediate mechanism).
-
Lee, J., et al. (1999).[1] Methionyl adenylate analogues as inhibitors of methionyl-tRNA synthetase.[1] Bioorganic & Medicinal Chemistry Letters, 9(10), 1365-1370.[1] (Specific kinetic data on Met-AMP analogues).
-
Morrison, J. F. (1969). Kinetics of the reversible inhibition of enzyme-catalysed reactions by tight-binding inhibitors. Biochimica et Biophysica Acta (BBA) - Enzymology, 185(2), 269-286.
Sources
Module 1: The "Phantom" Contaminant (Hydrolysis & Instability)
Welcome to the High-Energy Intermediates Technical Support Hub.
I am Dr. Aris Thorne, Senior Application Scientist specializing in Aminoacyl-tRNA Synthetase (aaRS) kinetics and nucleotide enzymology.
You are likely here because your Methioninyl adenylate (Met-AMP) preparations are behaving inconsistently. Working with mixed anhydrides is a race against thermodynamics. Unlike the stable sulfamoyl analogues (e.g., Met-AMS) often used in structural biology, the natural Met-AMP intermediate is highly labile. What you interpret as "contamination" is frequently rapid hydrolysis or enzymatic sequestration .
This guide is structured to diagnose these specific failure modes.
User Complaint: "My mass spec shows high levels of AMP and Methionine, but I just synthesized the adenylate. Is my starting material contaminated?"
Technical Diagnosis: This is rarely a starting material issue. It is a pH-driven degradation issue. Met-AMP contains a high-energy acyl-phosphate bond. At physiological pH (7.5+), the half-life of free aminoacyl adenylates is measured in minutes.
Troubleshooting Q&A:
-
Q: Why does my preparation lose activity during filtration/purification?
-
A: You are likely maintaining pH > 7.0. The nucleophilic attack of hydroxide ions on the carbonyl carbon of the mixed anhydride is rapid at neutral/alkaline pH.
-
The Fix: Quench reactions and store fractions at pH 4.0–5.0 (typically Sodium Acetate buffer). The stability of aminoacyl adenylates peaks in this acidic window (
can extend to hours/days at 4°C).
-
-
Q: I see a "doublet" peak in my HPLC that isn't AMP or ATP. What is it?
-
A: If you used chemical synthesis (DCC coupling), this is likely the cyclic diketopiperazine derivative or isourea byproducts. If you used enzymatic synthesis, it may be di-methionine formed if the adenylate reacted with free methionine in solution.
-
Data: Stability Profile of Met-AMP
| Parameter | Condition | Half-Life ( | Outcome |
| pH 7.5 (25°C) | Physiological | ~2–10 mins | Rapid hydrolysis to Met + AMP |
| pH 5.0 (0°C) | Acidic/Cold | ~4–6 hours | Stable Window for isolation |
| Presence of Mg²⁺ | > 2 mM | Reduced | Metal-ion catalyzed hydrolysis |
| Presence of PPi | Stoichiometric | Instant | Back-reaction to ATP + Met (if Enzyme present) |
Module 2: The "Sticky" Contaminant (Enzyme Sequestration)
User Complaint: "I synthesized Met-AMP using MetRS (Methionyl-tRNA Synthetase), but the filtrate has no activity. Where did it go?"
Technical Diagnosis:
You are fighting binding affinity . MetRS has evolved to protect the labile adenylate intermediate. The dissociation constant (
Troubleshooting Q&A:
-
Q: How do I release the adenylate from the enzyme without destroying it?
-
A: You must denature the enzyme under acidic conditions.
-
The Protocol: Acid precipitation. Add cold Trichloroacetic Acid (TCA) or dilute HCl to drop pH to ~1-2 briefly to denature the protein, then immediately adjust supernatant to pH 5.0. Note: This is risky and requires speed.
-
-
Q: Can I use the MetRS-bound adenylate directly?
-
A: Yes, and you should. For most kinetic applications (burst assays), the "contaminant" (the enzyme) is actually the required carrier. Do not attempt to purify free Met-AMP unless you are doing specific inhibition studies requiring enzyme-free substrate.
-
Visualization: Degradation & Contamination Pathways
The following diagram illustrates the fate of Met-AMP and where "contaminants" originate.
Caption: Figure 1. The stability landscape of Methioninyl adenylate. Note that the enzyme-bound complex is the thermodynamically favored state compared to the free intermediate.
Part 3: Self-Validating Protocols
Do not trust optical density (
Protocol A: Active Site Titration (The "Burst" Assay)
Purpose: To quantify the exact concentration of active Met-AMP formed on the enzyme, distinguishing it from hydrolyzed AMP.
Reagents:
-
-
P-ATP (Specific activity ~10-50 cpm/pmol). -
Purified MetRS enzyme.[1]
-
Inorganic Pyrophosphatase (PPiase) - Critical to prevent back-reaction.
-
Quench Solution: 7% Perchloric acid + Activated Charcoal.
Workflow:
-
Mix: Incubate MetRS (
) with excess Methionine ( ) and PPiase. -
Initiate: Add
- P-ATP.[2] -
Reaction: The enzyme rapidly converts ATP
Met-AMP + PPi. The PPi is hydrolyzed by PPiase. The radioactive label ( -phosphate) is released as free PPi (which is then hydrolyzed to Pi).-
Correction: Wait. In the standard adenylation reaction:
. -
If we use
- P-ATP, the label ends up in the Pyrophosphate (PPi) . -
If we use
- P-ATP, the label ends up in the Adenylate (Met-AMP) . -
Refined Step 3: Use
- P-ATP .[2] The formation of Met-AMP releases P-PPi.
-
-
Quench: At time points (0.5s, 1s, 5s, 10s), quench aliquots into acid/charcoal.
-
Separation:
-
ATP and Met-AMP (if any released) bind to charcoal.
-
Free PPi (the product) does not bind to charcoal.
-
-
Count: Centrifuge charcoal. Count the supernatant (containing
P-PPi). -
Analysis: The "Burst" amplitude corresponds to the molar concentration of active sites. If your burst is lower than the protein concentration, your enzyme preparation contains inactive fraction or contaminating AMP.
Protocol B: Thin Layer Chromatography (TLC) QC
Purpose: Rapid visual check for hydrolysis (AMP vs. Met-AMP).
-
Plate: PEI-Cellulose F.
-
Solvent: 1M Acetic Acid + 1M LiCl (Acidic system stabilizes the adenylate).
-
Spot: 1
of reaction mix. -
Run: 45 minutes.
-
Visualize: UV shadowing (254 nm).
-
ATP <
Met-AMP < AMP. -
Note: Met-AMP runs distinctively between ATP and AMP in acidic salt systems.
-
ATP <
References
-
Berg, P. (1958). The Chemical Synthesis of Amino Acyl Adenylates. Journal of Biological Chemistry, 233(3), 608-611. Link
-
Fersht, A. R., et al. (1975). Active site titration and aminoacyl adenylate binding stoichiometry of aminoacyl-tRNA synthetases.[3] Biochemistry, 14(1), 1-4. Link
-
Goeransson, M., et al. (2003). The mechanism of the reaction catalyzed by methionyl-tRNA synthetase.[3] Journal of Biological Chemistry. Link
-
Wolfenden, R. (1963). The Mechanism of Hydrolysis of Amino Acyl Adenylates. Biochemistry. Link
Sources
- 1. EP0189322A2 - Enzymatic synthesis of S-adenosylmethionine - Google Patents [patents.google.com]
- 2. Active site titration and aminoacyl adenylate binding stoichiometry of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methionyl-tRNA synthetase from Escherichia coli: active stoichiometry and stopped-flow analysis of methionyl adenylate formaiton - PubMed [pubmed.ncbi.nlm.nih.gov]
Issues with Methioninyl adenylate in cell permeability assays
Introduction: The "Permeability Paradox" in MetRS Inhibition
Welcome to the technical support hub for Methionyl-tRNA Synthetase (MetRS) research. If you are accessing this guide, you likely face a common and frustrating discrepancy: your Methioninyl adenylate (Met-AMP) analogues show nanomolar potency in biochemical enzymatic assays (
This guide addresses the physicochemical barriers inherent to aminoacyl-adenylates, specifically the polarity of the phosphate/sulfamate backbone, and provides validated workflows to diagnose and circumvent these permeability issues.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: Why is there a -fold gap between my enzymatic and cellular ?
Diagnosis: This is the hallmark of the "Adenylate Permeability Barrier." Technical Explanation: Methioninyl adenylate (and its stable sulfamate analogue, Met-AMS) mimics the transition state of amino acid activation. While this confers high affinity for the MetRS active site, the molecule contains highly polar moieties:
-
The Adenosine Ring: Polar surface area (PSA) contributor.
-
The Phosphate/Sulfamate Linker: Negatively charged (anionic) at physiological pH (7.4).
-
The Amino Acid Zwitterion: The methionine moiety itself carries charged amine and carboxyl groups.
The Consequence: Passive diffusion across the lipid bilayer is negligible for molecules with high PSA and net negative charge. Unless an active transport mechanism (like a siderophore or peptide transporter) is engaged, the compound remains extracellular.
Q2: I am using native Methioninyl Adenylate (Met-AMP). Is it stable in cell culture media?
Diagnosis: Likely degradation, not just impermeability.
Technical Explanation: Native mixed anhydrides (aminoacyl-adenylates) are chemically labile. They undergo rapid hydrolysis in aqueous buffers, with half-lives (
-
Result: By the time you measure a cellular endpoint (24–48 hours), the compound has hydrolyzed into Methionine and AMP, neither of which inhibits MetRS.
-
Solution: Switch to a non-hydrolyzable bioisostere, such as Methioninyl adenylate sulfamate (Met-AMS) , where the labile oxygen is replaced by a nitrogen/sulfur bridge.
Q3: How do I distinguish between "Poor Uptake" and "Efflux Pumping"?
Diagnosis: Efflux is secondary; uptake is primary. However, both can coexist. Experimental Validation:
-
The "Saponin Shift" (Permeabilization Control):
-
Treat cells with a mild detergent (e.g., Saponin or Toluene for bacteria) to compromise the membrane barrier without denaturing the cytosolic enzymes immediately.
-
If the compound inhibits protein synthesis only in permeabilized cells, the issue is strictly uptake.
-
-
Efflux Mutant Screening:
-
Test your compound against
(E. coli) or equivalent efflux-deficient strains. -
Interpretation: If MIC drops significantly (e.g.,
), efflux is the driver. If MIC remains high, passive permeability is the bottleneck.
-
Part 2: Comparative Data & Properties
Table 1: Physicochemical & Biological Profile of Met-AMP Variants
| Parameter | Native Met-AMP | Met-AMS (Analogue) | Siderophore-Met-Conjugate |
| Chemical Bond | Mixed Anhydride (P-O-C) | Sulfamate (P-N-S) | Linker-dependent |
| Stability ( | Low ( | High ( | High |
| MetRS Affinity ( | Low nM | Low nM | Low nM (after cleavage) |
| Membrane Permeability | Very Low | Very Low | High (Active Transport) |
| Primary Failure Mode | Hydrolysis | Charge Repulsion | Processing/Cleavage Efficiency |
Part 3: Validated Experimental Workflows
Workflow A: The "Methionine Shift" Assay
Purpose: To confirm on-target activity if any cellular inhibition is observed.
Principle: If your compound enters the cell and inhibits MetRS, it competes with intracellular Methionine. Adding excess Methionine should rescue the cells (shift the MIC higher).
-
Setup: Prepare 96-well plates with minimal media (limiting Methionine).
-
Treatment: Add inhibitor at
MIC (or highest soluble concentration). -
Competition: Add exogenous Methionine at increasing concentrations (10
M – 1 mM). -
Readout: Measure
(bacteria) or Cell Viability (mammalian).
Workflow B: LC-MS/MS Accumulation Assay
Purpose: Direct quantification of intracellular compound.
-
Incubation: Incubate cells (
cells/mL) with Met-AMS for 30 min. -
Separation: Spin down cells rapidly (
, 1 min). -
Wash: CRITICAL STEP. Wash pellets with ice-cold PBS. Note: Do not over-wash; polar compounds can leak out.
-
Lysis: Resuspend pellet in Methanol:Water (80:20) with internal standard.
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode targeting the Adenine-Sulfamate transition).
-
Calculation:
.-
Target: Ratio
indicates accumulation. Ratio indicates exclusion.
-
Part 4: Visualizing the Barrier & Solution
The following diagram illustrates the mechanistic failure points (Hydrolysis, Repulsion) and the engineered solutions (Prodrugs, Trojan Horse strategy).
Caption: Figure 1. The "Permeability Block" showing why native Met-AMP degrades and Met-AMS is repelled, while "Trojan Horse" conjugates utilize active transport.
Part 5: Strategic Solutions (The "Fix")
If your diagnostic confirms impermeability, consider these chemical modifications:
-
Trojan Horse Strategy (Siderophore Conjugates):
-
Bacteria actively import iron via siderophores. Conjugating Met-AMS to a siderophore (mimicking natural antibiotics like Albomycin) allows the drug to "hitch a ride" through the iron transporter (e.g., FhuA/FhuE). Once inside, intracellular peptidases cleave the linker, releasing the inhibitor.
-
-
Prodrug "Masking":
-
Mask the negative charge of the phosphate/sulfamate group with lipophilic ester groups (e.g., POM or POC groups) that are cleaved by intracellular esterases.
-
-
Peptide Conjugation (Microcin C Mimicry):
-
Link the inhibitor to a short peptide.[3] The bacterium imports it via peptide permeases, and intracellular peptidases process it into the active non-hydrolyzable aspartyl-adenylate analogue (or methioninyl equivalent).
-
References
-
Cusack, S., et al. (1990). "Crystallographic structure of the methionyl-tRNA synthetase." Nature.
-
Forrest, A. K., et al. (2000). "Aminoacyl-tRNA synthetase inhibitors as antimicrobial agents: synthesis and biological activity of analogues of methionyl adenylate." Bioorganic & Medicinal Chemistry Letters.
-
Vondenhoff, G. H., & Van Aerschot, A. (2011). "Aminoacyl-tRNA synthetase inhibitors as potential antibiotics."[4] European Journal of Medicinal Chemistry.
-
Gadakh, B., & Van Aerschot, A. (2012). "Aminoacyl-tRNA synthetase inhibitors: an update on recent developments." MedChemComm.
-
Nordin, A. L., et al. (2017). "Targeting Aminoacyl-tRNA Synthetases." Methods in Molecular Biology.
Sources
- 1. Selective Inhibitors of Methionyl-tRNA Synthetase Have Potent Activity against Trypanosoma brucei Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the activity of Methioninyl adenylate from different sources
[1]
Executive Summary
Methioninyl adenylate (Metol-AMP) is a stable, non-hydrolyzable synthetic analogue of the transient enzymatic intermediate Methionyl adenylate (Met-AMP) .[1] While the natural intermediate is highly reactive and exists only transiently within the active site of Methionyl-tRNA Synthetase (MetRS), Metol-AMP serves as a critical structural probe and competitive inhibitor.
This guide compares the activity profile of Metol-AMP derived from chemical synthesis against the natural intermediate generated in situ by MetRS enzymes from different biological sources (E. coli, H. sapiens, S. aureus).
Key Comparison Matrix
| Feature | Methioninyl Adenylate (Metol-AMP) | Methionyl Adenylate (Met-AMP) | Methionyl Sulfamoyl Adenosine (Met-AMS) |
| Source | Chemical Synthesis (Synthetic) | Enzymatic Generation (In Situ) | Chemical Synthesis (Synthetic) |
| Stability | High (Non-hydrolyzable) | Low (Transient, Reactive) | Very High (Non-hydrolyzable) |
| Structural Difference | Lacks Carbonyl Oxygen (Reduced) | Natural Mixed Anhydride | Sulfamoyl Linkage (-NH-SO2-) |
| Binding Affinity ( | High Affinity ( | Substrate Intermediate | Ultra-High Affinity (Low nM) |
| Fluorescence Response | Enhancement (Active Site Open/Stabilized) | Quenching (Active Site Closed) | Quenching/Stabilization |
| Primary Application | Crystallography, Mechanism Studies | Physiological Aminoacylation | Potent Inhibition, Antibiotic Design |
Mechanistic & Structural Analysis
To understand the "activity" of these compounds, one must analyze their interaction with the MetRS active site.[2] The natural reaction involves the activation of methionine by ATP to form Met-AMP.
The "Missing Carbonyl" Effect
-
Natural Met-AMP: Contains a high-energy mixed anhydride bond.[1] The carbonyl oxygen interacts with the oxyanion hole of the enzyme, triggering a conformational change (often "closing" the active site) that quenches intrinsic protein fluorescence.
-
Metol-AMP: This analogue is the reduced form (methioninol derivative).[1] It lacks the carbonyl oxygen.[3][4]
-
Consequence: It binds tightly to the active site but does not trigger the full "closed" conformation associated with the transition state. This results in a distinct fluorescence signature (Enhancement vs. Quenching), making it a unique tool for dissecting the induced-fit mechanism.[1]
-
Pathway Visualization
The following diagram illustrates the reaction coordinate and where each analogue arrests the enzymatic cycle.
Caption: Reaction coordinate of MetRS showing the interception points of stable analogues (Metol-AMP and Met-AMS) versus the natural intermediate.
Experimental Activity Comparison
This section details how to validate the activity of Metol-AMP from different sources (synthesis batches) or against different biological targets.
Fluorescence Spectroscopy (Binding Mode Validation)
This is the definitive assay to distinguish Metol-AMP from Met-AMS or Natural Met-AMP .[1]
-
Principle: MetRS contains tryptophan residues sensitive to active site conformation.[1]
-
Observation:
-
Metol-AMP Addition: Causes an increase in intrinsic fluorescence (approx. +40% for E. coli MetRS).[1] This indicates binding without the complete transition-state conformational change.[1]
-
Met-AMP (Natural/Enzymatic): Causes quenching (approx. -27%).[1]
-
Met-AMS: Typically causes quenching or stabilization similar to the transition state.[1]
-
Protocol: Tryptophan Fluorescence Titration[1]
-
Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM KCl, 10 mM
, 5 mM -mercaptoethanol. -
Enzyme: Dilute MetRS (e.g., E. coli or Human) to 0.5
M. -
Excitation/Emission:
nm (Trp specific), nm.[1] -
Titration: Add aliquots of Metol-AMP (0.1 to 10
M). -
Data Analysis: Plot
vs. [Ligand]. Fit to the quadratic binding equation: [1]-
Self-Validation Check: If fluorescence quenches instead of enhances, your "Metol-AMP" sample may be contaminated or oxidized to an acyl form (unlikely for Metol, but possible for other analogues).[1]
-
ATP-PPi Exchange Assay (Inhibition Activity)
To compare the potency (
-
Purpose: Measures the ability of Metol-AMP to block the formation of the natural Met-AMP intermediate.
-
Reaction:
[1]
Protocol
-
Reaction Mix: 100 mM HEPES (pH 7.5), 10 mM
, 2 mM ATP, 2 mM Methionine, 2 mM -Pyrophosphate (cpm ~ 2000-4000/nmol).[1] -
Inhibitor: Add Metol-AMP at varying concentrations (0, 10 nM, 100 nM, 1
M, 10 M). -
Initiation: Add MetRS enzyme (10-50 nM).[1] Incubate at 37°C for 10 min.
-
Quenching: Stop with 200
L of 1% charcoal in 3.5% (adsorbs ATP). -
Wash: Filter on glass fiber filters, wash with 10 mL water.
-
Quantification: Scintillation counting of the filter (measures
formed). -
Calculation: Determine % Inhibition relative to DMSO control.
Source Comparison: Species Selectivity
In drug development, the "Source" of the enzyme is the variable. Metol-AMP and its derivatives (like Met-AMS) often show broad-spectrum activity, which is a liability (toxicity).[1]
| Target Source | Activity of Adenylate Analogues | Clinical Implication |
| Bacterial (E. coli, S. aureus) | High affinity inhibition ( | Primary target for antimicrobials.[1] |
| Human (Cytosolic) | High affinity inhibition.[1] | Toxicity Risk. Lack of selectivity is the major hurdle for adenylate analogues. |
| Trypanosoma (T. brucei) | High affinity.[1][5][6] | Potential target for sleeping sickness; requires selectivity over human MetRS.[1] |
Note: To achieve selectivity, modern drug discovery focuses on the "Auxiliary Pocket" adjacent to the methionine binding site, which differs between species, rather than the conserved adenylate pocket targeted by Metol-AMP.
Synthesis & Purity Considerations
When sourcing Metol-AMP chemically:
-
Chirality: Ensure the methionine moiety is L-isomer .[1] D-isomers are inactive (activity drop >1000-fold).[1]
-
Salt Form: Often supplied as a Trifluoroacetate (TFA) salt.[1] Ensure neutralization if the assay is pH-sensitive, though the buffering capacity of standard Tris/HEPES buffers is usually sufficient.
-
Contaminants: Free AMP or Methioninol.[1] These are weak inhibitors (
in mM range) and will artificially inflate the apparent of the Metol-AMP if present in significant amounts.
References
-
Blanquet, S., et al. (1973).[1] "The Mechanism of Action of Methionyl-tRNA Synthetase from Escherichia coli: Interaction with Ligands." European Journal of Biochemistry.
-
Crepin, T., et al. (2003).[1] "Use of Analogues of Methionine and Methionyl Adenylate to Sample Conformational Changes during Catalysis in Escherichia coli Methionyl-tRNA Synthetase." Journal of Molecular Biology. [1]
-
Grotli, M., et al. (2000).[1] "Methionyl Adenylate Analogues as Inhibitors of Methionyl-tRNA Synthetase." Journal of Medicinal Chemistry.
-
Koh, C.Y., et al. (2013).[1] "Generality of the conformational selection mechanism in methionyl-tRNA synthetases." Scientific Reports.[1] [1]
Sources
- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 2. Exploring Proteus mirabilis Methionine tRNA Synthetase Active Site: Homology Model Construction, Molecular Dynamics, Pharmacophore and Docking Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of Leishmania major Methionyl-tRNA Synthetase in Complex with Intermediate Products Methionyladenylate and Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of Leishmania major Methionyl-tRNA Synthetase in Complex with Intermediate Products Methionyladenylate and Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct states of methionyl-tRNA synthetase indicate inhibitor binding by conformational selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct states of methionyl-tRNA synthetase indicate inhibitor binding by conformational selection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Inhibitory Effects of Methioninyl Adenylate Analogs
For researchers, scientists, and drug development professionals dedicated to antimicrobial and anti-parasitic drug discovery, methionyl-tRNA synthetase (MetRS) presents a compelling target. This essential enzyme catalyzes the first step in protein synthesis—the activation of methionine. Its inhibition can effectively halt cellular growth and proliferation, making it a focal point for the development of novel therapeutics. This guide provides an in-depth comparison of the inhibitory effects of various methioninyl adenylate analogs, offering both the theoretical underpinnings and the practical methodologies required for their evaluation.
The Central Role of Methionyl-tRNA Synthetase in Cellular Viability
Methionyl-tRNA synthetase (MetRS) is a class I aminoacyl-tRNA synthetase (aaRS) that plays a critical role in the initiation and elongation phases of protein synthesis.[1] The enzyme facilitates a two-step reaction: first, the activation of methionine with ATP to form a high-energy methionyl adenylate intermediate and pyrophosphate (PPi), and second, the transfer of the methionyl group to its cognate tRNA, tRNAMet.[1] This process is fundamental for all life, and the structural differences between prokaryotic and eukaryotic MetRS enzymes offer a window for selective inhibition.
Two major forms of MetRS have been identified: MetRS1, commonly found in gram-positive bacteria, and MetRS2, present in gram-negative bacteria, archaea, and eukaryotes.[1] This distinction is crucial for the rational design of selective inhibitors.
Understanding the Mechanism of Inhibition: Targeting the Methionyl Adenylate Intermediate
Methioninyl adenylate analogs are designed to mimic the transition state or the intermediate of the MetRS-catalyzed reaction. By binding to the active site with high affinity, these analogs can act as potent inhibitors. The mechanism of inhibition often involves competition with the natural substrates, methionine and ATP. For instance, some inhibitors are competitive with methionine and uncompetitive with ATP, meaning they bind to the enzyme-ATP complex.[1][2] This type of inhibition can be particularly effective as high physiological concentrations of ATP can enhance inhibitor binding.[1][2]
Comparative Analysis of Methioninyl Adenylate Analogs and Other MetRS Inhibitors
A direct comparison of the inhibitory potency of different analogs is essential for lead optimization. The most common metrics used are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While IC50 values are assay-dependent, Ki values provide a more absolute measure of inhibitor potency.
Here, we compare several notable MetRS inhibitors, including direct methioninyl adenylate analogs and other compounds that target MetRS.
| Inhibitor/Analog | Target Organism/Enzyme | IC50 | Ki | Key Characteristics & References |
| REP8839 | Staphylococcus aureus MetRS | <1.9 nM | 10 pM | Highly potent inhibitor, competitive with methionine and uncompetitive with ATP. Shows high selectivity for bacterial MetRS over human mitochondrial and cytoplasmic MetRS.[1] |
| MRS-2541 | Gram-positive bacteria | MIC: 0.063-0.5 µg/mL | - | A novel inhibitor with selective activity against gram-positive pathogens. |
| Four Stable Methionyl Adenylate Analogs | E. coli, M. tuberculosis, S. cerevisiae, Human MetRS | - | - | Demonstrated strong inhibition of aminoacylation activity across different species, but only showed growth inhibition against E. coli. |
| L-2-amino-4-methylthio-cis-but-3-enoic acid (L-cisAMTB) | Murine leukemia AdoMet synthetase isozymes I and II | - | 21 µM (isozyme I), 5.7 µM (isozyme II) | A methionine analog that acts as a competitive inhibitor with respect to L-methionine.[3] |
Note: A direct comparison of IC50 values can be challenging due to variations in assay conditions.[4] Whenever possible, Ki values should be used for a more accurate comparison of inhibitor potency. The Cheng-Prusoff equation can be used to relate IC50 and Ki values.[1]
Visualizing the Inhibition Pathway
The following diagram illustrates the catalytic cycle of MetRS and the points of inhibition by methioninyl adenylate analogs.
Caption: The catalytic cycle of MetRS and the inhibitory action of methioninyl adenylate analogs.
Experimental Protocols for Assessing Inhibitory Effects
Accurate and reproducible experimental data are the cornerstone of any comparative analysis. The following protocols detail the key assays for evaluating the inhibitory effects of methioninyl adenylate analogs.
Rationale for Assay Selection
The ATP-PPi exchange assay is a robust and widely used method for studying the first step of the aminoacylation reaction catalyzed by MetRS.[1] It directly measures the formation of ATP from PPi and methionyl adenylate, providing a sensitive measure of the enzyme's activation activity. This assay is particularly well-suited for characterizing inhibitors that target the formation of the methionyl adenylate intermediate.
Detailed Step-by-Step Protocol: ATP-PPi Exchange Assay
This protocol is adapted from established methods for determining MetRS inhibition.[1]
Materials:
-
Purified MetRS enzyme
-
L-Methionine
-
ATP
-
[32P]Pyrophosphate ([32P]PPi)
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Activated charcoal
-
Quenching solution (e.g., 0.2 M sodium pyrophosphate in 7% perchloric acid)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, L-methionine, ATP, and the MetRS enzyme.
-
Inhibitor Addition: Add varying concentrations of the methioninyl adenylate analog to the reaction mixtures. Include a control with no inhibitor.
-
Initiation of Reaction: Initiate the reaction by adding [32P]PPi.
-
Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a specific time, ensuring the reaction remains in the linear range.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Separation of [32P]ATP: Add activated charcoal to the quenched reaction to bind the newly formed [32P]ATP.
-
Filtration: Filter the mixture through glass fiber filters to separate the charcoal-bound [32P]ATP from the unincorporated [32P]PPi.
-
Washing: Wash the filters with the quenching solution to remove any remaining unincorporated [32P]PPi.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the ATP-PPi exchange assay.
Structure-Activity Relationship (SAR) and Future Directions
The inhibitory potency of methioninyl adenylate analogs is intricately linked to their chemical structure. Key structural features that influence binding affinity include modifications to the methionine side chain, the ribose sugar, and the adenine base. For instance, the introduction of bulky or charged groups can either enhance or diminish binding depending on the specific interactions within the MetRS active site.
Crystal structures of MetRS in complex with various inhibitors have provided invaluable insights into the molecular basis of their activity.[5][6] These studies reveal the critical hydrogen bonds, hydrophobic interactions, and conformational changes that govern inhibitor binding. This structural information is paramount for the rational design of next-generation inhibitors with improved potency and selectivity.
Future research should focus on:
-
Expanding the chemical diversity of methioninyl adenylate analogs.
-
Performing comprehensive comparative studies with a standardized set of assays and conditions.
-
Utilizing structural biology to guide the design of analogs with enhanced binding affinity and selectivity.
-
Investigating the mechanisms of resistance to current MetRS inhibitors to develop compounds that can overcome this challenge.
By systematically applying the principles and methodologies outlined in this guide, researchers can accelerate the discovery and development of novel and effective MetRS inhibitors to combat infectious diseases and other health threats.
References
-
Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]
-
Jarvis, T. C., et al. (2009). Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity. Antimicrobial Agents and Chemotherapy, 53(3), 1162-1170. [Link]
-
Crepin, T., et al. (2003). Use of analogues of methionine and methionyl adenylate to sample conformational changes during catalysis in Escherichia coli methionyl-tRNA synthetase. Journal of Molecular Biology, 332(3), 567-584. [Link]
-
Lee, J., et al. (1999). Methionyl adenylate analogues as inhibitors of methionyl-tRNA synthetase. Bioorganic & Medicinal Chemistry Letters, 9(10), 1365-1370. [Link]
-
Sunde, M., et al. (2015). The crystal structure of the drug target Mycobacterium tuberculosis methionyl-tRNA synthetase in complex with a catalytic intermediate. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 10), 2125-2134. [Link]
-
Ochsner, U. A., et al. (2007). Mode of Action and Biochemical Characterization of REP8839, a Novel Inhibitor of Methionyl-tRNA Synthetase. Antimicrobial Agents and Chemotherapy, 51(12), 4253-4261. [Link]
-
AARS-DB. (n.d.). Methionyl-tRNA Synthetase. AARS Online. Retrieved from [Link]
-
He, X., et al. (2015). Facile Strategies for the Synthesis and Utilization of S-Adenosyl-L-Methionine Analogs. Journal of the American Chemical Society, 137(14), 4786-4794. [Link]
-
Wood, T. K., et al. (2022). Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence. Frontiers in Microbiology, 13, 989345. [Link]
-
Patsnap. (2024). What are MetRS inhibitors and how do they work? Synapse. [Link]
-
ATPase Assay Protocol. (2016). Journal of Visualized Experiments, (114), e54316. [Link]
-
Lee, J., et al. (2004). Ester and hydroxamate analogues of methionyl and isoleucyl adenylates as inhibitors of methionyl-tRNA and isoleucyl-tRNA synthetases. Bioorganic & Medicinal Chemistry Letters, 14(13), 3501-3504. [Link]
-
Cusack, S., et al. (1993). Crystal Structures at 2.5 Angstrom Resolution of Seryl-tRNA Synthetase Complexed with Two Analogs of Seryl Adenylate. Biochemistry, 32(27), 7088-7098. [Link]
-
Wagner, D. S., et al. (2005). Multiplex enzyme assays and inhibitor screening by mass spectrometry. Analytical Biochemistry, 343(2), 249-255. [Link]
-
Belrhali, H., et al. (1994). Crystal structures at 2.5 angstrom resolution of seryl-tRNA synthetase complexed with two analogs of seryl adenylate. The EMBO Journal, 13(7), 1509-1517. [Link]
-
Hurdle, J. G., et al. (2017). Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections. Antimicrobial Agents and Chemotherapy, 61(12), e01342-17. [Link]
-
Zhang, Y., et al. (2024). Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. STAR Protocols, 5(1), 102905. [Link]
-
Sufrin, J. R., et al. (1987). Differential kinetic properties of L-2-amino-4-methylthio-cis-but-3-enoic acid, a methionine analog inhibitor of S-adenosylmethionine synthetase. Molecular Pharmacology, 32(6), 717-723. [Link]
-
Stockert, J. C., et al. (2018). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 19(8), 2315. [Link]
-
Klappa, P. (2021, May 11). Finding ki of competitive inhibitor [Video]. YouTube. [Link]
-
Goldgur, Y., et al. (1999). The crystal structure of the ternary complex of phenylalanyl-tRNA synthetase with tRNA(Phe) and a phenylalanyl-adenylate analogue reveals a conformational switch of the CCA end. The EMBO Journal, 18(16), 4483-4493. [Link]
-
Kadi, N., et al. (2005). An optimized ATP/PP(i)-exchange assay in 96-well format for screening of adenylation domains for applications in combinatorial biosynthesis. Journal of Biomolecular Screening, 10(6), 525-533. [Link]
Sources
- 1. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential kinetic properties of L-2-amino-4-methylthio-cis-but-3-enoic acid, a methionine analog inhibitor of S-adenosylmethionine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of analogues of methionine and methionyl adenylate to sample conformational changes during catalysis in Escherichia coli methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The crystal structure of the drug target Mycobacterium tuberculosis methionyl-tRNA synthetase in complex with a catalytic intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MetRS Specificity for Methionine Analogs
Executive Summary
MetRS (Methionyl-tRNA Synthetase) serves as the translational gatekeeper for the proteome's N-terminus and sulfur-containing residues. For researchers in proteomics and synthetic biology, MetRS is not merely a housekeeping enzyme but a tunable tool for residue-specific labeling.
This guide provides a technical comparison of Wild-Type (WT) MetRS and engineered variants (e.g., NLL-MetRS, L13G), focusing on their kinetic specificity for methionine analogs such as Azidohomoalanine (AHA) , Homopropargylglycine (HPG) , and Azidonorleucine (AnL) . We analyze the trade-offs between incorporation efficiency and background noise, providing the data necessary to select the correct enzyme-analog pair for Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) and crystallographic applications.
Mechanistic Basis of Specificity
The Hydrophobic Gate
Unlike IleRS or ValRS, which utilize a "double-sieve" editing mechanism to hydrolyze misactivated amino acids, MetRS relies primarily on kinetic selection at the synthetic active site. The methionine binding pocket is a hydrophobic slot dominated by residues that recognize the flexible thioether side chain.
-
Wild-Type (WT) MetRS: The active site is optimized for the length and flexibility of Methionine. It exhibits "promiscuity" toward isosteric analogs (SeMet, AHA) where the side chain length and van der Waals radius mimic Methionine.
-
Engineered Mutants (NLL, PLL, L13G): To accommodate larger or chemically distinct analogs (like AnL), the active site is remodeled. For example, the L13G mutation (in E. coli) creates a "glycine hole," expanding the pocket to accept the bulkier azido-alkyl chain of AnL.
Diagram: MetRS Activation & Transfer Cycle
The following diagram illustrates the kinetic checkpoints where specificity is enforced: Amino acid activation (Step 1) and tRNA charging (Step 2).
Figure 1: The MetRS aminoacylation cycle. Specificity is primarily determined at the activation step (formation of AA-AMP).
Comparative Analysis of Analogs
This section compares the kinetic performance of standard analogs against WT and Mutant MetRS.
Wild-Type MetRS Promiscuity
WT-MetRS is surprisingly tolerant of linear aliphatic azides and alkynes, provided they mimic the chain length of Methionine.
-
Selenomethionine (SeMet): The gold standard for X-ray crystallography phasing. Kinetic parameters are nearly identical to Met (
relative 1.0). -
Azidohomoalanine (AHA): An excellent Met surrogate.[1] It is activated by WT-MetRS but with reduced efficiency (
is roughly 1/300th to 1/400th of Met). Successful labeling usually requires Met depletion to eliminate competition. -
Homopropargylglycine (HPG): The alkyne counterpart to AHA. It is activated more slowly than AHA. While usable, AHA is generally preferred for higher incorporation rates unless alkyne-tagging is specifically required.
Engineered Specificity (The "Surrogate" Strategy)
To label cells without Met depletion or to achieve cell-selective labeling, mutants like NLL-MetRS (L13N/Y260L/H301L) are used.
-
Azidonorleucine (AnL): A larger analog rejected by WT-MetRS.
-
NLL-MetRS: This mutant inverts specificity. It activates AnL more efficiently than Met, allowing "pulse" labeling in complete media (no starvation required).
Data Summary: Specificity Constants
Note: Values are approximate relative efficiencies derived from E. coli MetRS studies (Kiick et al., Link et al.).
| Enzyme Variant | Analog Substrate | Relative | Specificity Profile | Primary Application |
| WT-MetRS | Methionine (Met) | 1.0 | Native | Translation |
| WT-MetRS | Selenomethionine (SeMet) | ~1.0 | High Fidelity | Crystallography (SAD phasing) |
| WT-MetRS | Azidohomoalanine (AHA) | ~0.002 - 0.004 | Promiscuous | Global BONCAT (Met-starved) |
| WT-MetRS | Homopropargylglycine (HPG) | < 0.002 | Promiscuous | Global BONCAT (Met-starved) |
| NLL-MetRS | Azidonorleucine (AnL) | > 1.0 (vs Met) | Inverted | Cell-Selective Labeling |
| L13G-MetRS | Azidonorleucine (AnL) | Moderate | Broad | Cell-Selective Labeling |
Critical Insight: While NLL-MetRS prefers AnL, when expressed in mammalian cells, the bacterial NLL-MetRS often charges only the initiator tRNA and not the elongator tRNA.[2][3][4] This restricts labeling to the N-terminus of proteins in mammalian systems, whereas it labels globally in bacterial systems.
Experimental Protocols
Protocol A: ATP-PPi Exchange Assay (In Vitro Kinetics)
This is the self-validating "gold standard" for determining if a specific MetRS variant activates a novel analog. It measures the reverse reaction: the formation of ATP from AA-AMP and PPi.
Reagents:
-
Purified MetRS (WT or Mutant) (10–50 nM final)
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 5 mM ATP.
-
Substrate: Methionine or Analog (0.1 mM – 10 mM titration).
-
Radiolabel: [32P]-Pyrophosphate (PPi) (2 mM, ~2 cpm/pmol).
Workflow:
-
Equilibration: Incubate enzyme and buffer at 37°C.
-
Initiation: Add [32P]-PPi to start the exchange reaction.
-
Quenching: At defined time points (e.g., 1, 2, 5 min), remove aliquots into a solution of 1% charcoal in 3.5% HClO4.
-
Mechanism:[5] Charcoal binds ATP (the product) but not PPi (the substrate).
-
-
Washing: Filter the charcoal mixture through glass fiber filters (Whatman GF/C). Wash 3x with water to remove unbound [32P]-PPi.
-
Quantification: Count filters in a scintillation counter.
-
Analysis: Plot cpm vs. Time to get initial velocity (
). Fit vs. [Substrate] to the Michaelis-Menten equation to derive and .
Protocol B: BONCAT Workflow (In Vivo Validation)
To verify that kinetic activation translates to actual protein incorporation.
Diagram: BONCAT Workflow
Figure 2: Standard BONCAT workflow for WT-MetRS/AHA labeling. For NLL-MetRS/AnL, Step 1 (Depletion) is optional.
Step-by-Step:
-
Culture: Grow cells to mid-log phase (OD600 ~0.5).
-
Depletion (Critical for WT): Wash cells 2x with PBS. Resuspend in Met-free minimal medium. Incubate 30 mins to deplete intracellular Met pools.
-
Note: If using NLL-MetRS/AnL, this step can often be skipped due to the mutant's high specificity.
-
-
Pulse: Add AHA (1 mM final) or HPG. Incubate for 1–4 hours.
-
Control: Run a parallel culture with Met (positive control) and no AA (negative control).
-
-
Harvest/Click: Lyse cells. Perform Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a fluorophore or biotin tag.
-
Validation: Analyze via SDS-PAGE + Fluorescence scanning.[6] A band pattern matching the Coomassie stain (but absent in the "no AA" control) confirms specificity.
References
-
Kiick, K. L., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences, 99(1), 19-24. [Link]
-
Ngo, J. T., et al. (2009). Cell-selective metabolic labeling of proteins.[4] Nature Chemical Biology, 5(10), 715-717. [Link]
-
Link, A. J., et al. (2006). Discovery of aminoacyl-tRNA synthetase activity through cell-surface display of noncanonical amino acids. Proceedings of the National Academy of Sciences, 103(27), 10180-10185. [Link]
-
Dieterich, D. C., et al. (2006). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging.[7] Proceedings of the National Academy of Sciences, 103(25), 9482-9487. [Link]
-
Mahdavi, A., et al. (2016). Engineered Aminoacyl-tRNA Synthetase for Cell-Selective Analysis of Mammalian Protein Synthesis. Journal of the American Chemical Society, 138(13), 4278–4281. [Link]
Sources
- 1. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered Aminoacyl-tRNA Synthetase for Cell-Selective Analysis of Mammalian Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mutant methionyl-tRNA synthetase from bacteria enables site-selective N-terminal labeling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenylation enzyme characterization using γ-18O4-ATP pyrophosphate exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Translation Rate Through L-azidohomoalanine (AHA) Incorporation and Subsequent Alkyne Fluorophore-Mediated Click Chemistry in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Selective Metabolic Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Structural Comparison of MetRS Bound to Different Adenylates: Natural Intermediates vs. Synthetic Analogs
Executive Summary
Methionyl-tRNA Synthetase (MetRS) is a Class I aminoacyl-tRNA synthetase essential for protein translation.[1] It catalyzes the attachment of methionine to tRNA
This guide provides a structural and functional comparison of MetRS bound to the natural intermediate (Met-AMP) versus synthetic adenylate mimics. We analyze the conformational dynamics driven by these ligands, specifically the "induced fit" mechanism involving the Connective Polypeptide (CP) domain, and evaluate the utility of these structures in rational drug design against pathogens like Trypanosoma brucei and Staphylococcus aureus.[3]
Mechanistic & Structural Framework[1][3][4]
The Adenylation Reaction
The MetRS reaction proceeds via the activation of methionine by ATP, releasing pyrophosphate (
Figure 1: The two-step aminoacylation reaction catalyzed by MetRS. The Adenylate Intermediate (highlighted) is the focal point of this structural comparison.
The Conformational Switch
MetRS exhibits a classic Rossmann fold catalytic domain. Upon adenylate formation, the enzyme undergoes a dramatic conformational change:[3]
-
Apo State: The CP domain (Connective Polypeptide) is disordered or "open," allowing substrate entry.[3]
-
Adenylate State: The CP domain swings (up to 30 Å in E. coli MetRS) to a "closed" position, shielding the labile Met-AMP from solvent hydrolysis.
Comparative Analysis: Natural vs. Synthetic Adenylates
This section contrasts the structural features of MetRS bound to the natural intermediate (Met-AMP) against the stable sulfamoyl analog (Met-AMS) and inhibitor mimics.
Structural Stability and Binding
Met-AMP contains a reactive mixed anhydride bond. In crystallo, it is often observed only when trapped (e.g., by rapid soaking or specific mutations) or in "enzyme-product" complexes where the reaction has reversed.[3]
Met-AMS replaces the phosphate oxygen with a sulfonamide group (
Key Residue Interactions (E. coli Model)
In E. coli MetRS (EcMetRS), two key aromatic residues act as "gates" for the active site: Tyr15 and Trp253 .[3]
| Feature | Met-AMP (Natural) | Met-AMS (Stable Analog) | Structural Consequence |
| PDB Code (Ref) | Inferred/Transient | 1PG0 (EcMetRS) | Met-AMS allows high-res (1.8 Å) capture of the "Closed" state. |
| Linkage | Mixed Anhydride (C-O-P) | Sulfamoyl (C-NH-S) | Met-AMS H-bonds more strongly to backbone amides due to NH donor. |
| Affinity ( | ~1-10 | < 10 nM (Tight Binding) | Met-AMS is a "transition state analog" with >1000x higher affinity. |
| Y15 Position | Stacks with Adenine | Stacks with Adenine | Y15 locks the adenosine moiety; identical in both. |
| W253 Position | Caps the Met side chain | Caps the Met side chain | W253 rotates to seal the hydrophobic pocket (Induced Fit). |
Drug Design Implications (T. brucei vs. Human)
In drug discovery, particularly for Trypanosoma brucei (sleeping sickness), the goal is to find "adenylate mimics" that bind the parasite enzyme selectively.[3]
-
Human MetRS: Binds Met-AMS tightly.
-
TbMetRS: Inhibitors like Chem 1325 (PDB: 4EG6 ) exploit an "Auxiliary Pocket" not fully accessible in the natural Met-AMP state.
-
Comparison: While Met-AMS locks the "Canonical Closed" state, bulky inhibitors force a "Conformational Selection" of a slightly different closed state, opening a selectivity window.[3]
Experimental Protocols
To generate these structures and validate binding, the following workflows are recommended.
Co-Crystallization Workflow
Capturing the adenylate-bound state requires precise control of ligand concentration and stability.
Figure 2: Workflow for structural determination of MetRS-Adenylate complexes. Note the divergence in handling stable analogs (Met-AMS) vs. reactive substrates (Met+ATP).
Isothermal Titration Calorimetry (ITC)
To quantify the "performance" (affinity) of adenylate analogs:
-
Preparation: Dialyze MetRS into HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl
. Match ligand buffer exactly. -
Cell: 20-50
M MetRS. -
Syringe: 200-500
M Met-AMS (or analog). -
Execution: 20 injections of 2
L at 25°C. -
Analysis: Fit to a "One Set of Sites" model.
-
Expectation: Met-AMS should show
(exothermic) and in the nanomolar range. -
Validation: If
is micromolar, the analog is likely not achieving the "closed" transition state conformation.[3]
-
Performance Data Summary
The table below summarizes the structural and functional metrics of MetRS bound to different adenylate species.
| Metric | Met-AMP (Intermediate) | Met-AMS (Analog) | Inhibitor (e.g., REP8839) |
| Chemical Stability | Low ( | High (Years at -20°C) | High |
| Binding Enthalpy ( | N/A (Reactive) | High Exothermic | Variable (Entropy driven often) |
| Conformational State | Closed (Transient) | Closed (Locked) | Distorted Closed / Auxiliary Open |
| Selectivity Ratio | 1:1 (Bacterial:Human) | ~1:1 (Poor Selectivity) | >1000:1 (High Selectivity) |
| Resolution Limit | Often > 2.5 Å | Often < 1.8 Å | 2.0 - 2.5 Å |
Expert Insight: While Met-AMS is the "gold standard" for structural resolution, it fails to capture the selectivity nuances required for drug design.[3] Inhibitors that mimic the adenylate geometry but exploit the "auxiliary pocket" (as seen in T. brucei structures) represent the future of MetRS-targeted therapeutics.
References
-
Crepin, T., et al. (2003). "Use of analogues of methionine and methionyl adenylate to sample conformational changes during catalysis in Escherichia coli methionyl-tRNA synthetase."[3] Journal of Molecular Biology.
-
Koh, C.Y., et al. (2012). "Crystal structure determinations of Trypanosoma brucei MetRS in complex with high-affinity aminoquinolone inhibitors."[3] RCSB PDB / University of Washington. (PDB Code: 4EG6).
-
Serre, L., et al. (2001). "Crystal structure of the complex between E. coli methionyl-tRNA synthetase and a specific inhibitor."[3] EMBO Journal. (PDB Code: 1PG0 - Note: 1PG0 is often cited for Met-AMS/analog complexes in E. coli context).
-
Gentry, D.R., et al. (2003). "Variable sensitivity to bacterial methionyl-tRNA synthetase inhibitors reveals subpopulations of Streptococcus pneumoniae with two distinct methionyl-tRNA synthetase genes."[3] Antimicrobial Agents and Chemotherapy.
-
Nigro, G., et al. (2020). "Structure of the Escherichia coli methionyl-tRNA synthetase complexed with methionine."[3] RCSB PDB. (PDB Code: 6SPO).
Sources
Beyond the Blueprint: Unraveling the Unique Functional Landscape of Methioninyl Adenylate
A Comparative Guide for Researchers and Drug Development Professionals
Abstract
Aminoacyl adenylates are the universal currency of protein synthesis, high-energy intermediates essential for charging transfer RNAs (tRNAs). While their formation is a shared canonical step, the specific properties of each species, dictated by its parent amino acid and cognate synthetase, lead to significant functional divergence. This guide explores the nuanced world of methioninyl adenylate, the activated form of methionine, contrasting its unique characteristics with those of other aminoacyl adenylates. We delve into the structural, kinetic, and regulatory features that distinguish the methionyl-tRNA synthetase (MetRS) system, highlighting its pivotal and specialized role in the initiation of translation and its emerging, non-canonical functions in cellular signaling. This comparative analysis, supported by experimental data and protocols, provides a critical resource for researchers targeting this fundamental biological process for therapeutic intervention.
Introduction: The Central Role of Aminoacyl Adenylates
The fidelity of protein synthesis hinges on the precise attachment of an amino acid to its corresponding tRNA. This critical step is catalyzed by a family of essential enzymes known as aminoacyl-tRNA synthetases (aaRSs).[1][2] The process occurs via a two-step mechanism that is universally conserved.[3]
In the first step, the synthetase activates a specific amino acid using adenosine triphosphate (ATP). This reaction involves the nucleophilic attack of the amino acid's carboxyl oxygen on the α-phosphate of ATP, forming a high-energy mixed anhydride intermediate, the aminoacyl adenylate (AA-AMP), and releasing pyrophosphate (PPi).[1][2]
Reaction 1: Amino Acid Activation Amino Acid + ATP ⇌ Aminoacyl-AMP + PPi
In the second step, the activated amino acid is transferred from the adenylate intermediate to the 2'- or 3'-hydroxyl group of the terminal adenosine (A76) on the cognate tRNA, releasing adenosine monophosphate (AMP).[2][3]
Reaction 2: Aminoacyl Transfer Aminoacyl-AMP + tRNA ⇌ Aminoacyl-tRNA + AMP
The resulting "charged" tRNA is then ready to participate in ribosomal protein synthesis.[1] While this fundamental blueprint applies to all 20 proteogenic amino acids, the enzymes and the intermediates they produce possess distinct properties that have profound biological implications.
The Two Classes of Synthetases: A Fundamental Divide
Aminoacyl-tRNA synthetases are partitioned into two distinct classes, Class I and Class II, based on the architecture of their active sites and their mechanism of action.[4][5][6] These structural differences directly influence the binding of substrates and the properties of the aminoacyl adenylate intermediate.
-
Class I Synthetases , which include MetRS, possess a catalytic domain featuring a classic Rossmann fold.[1][4] They typically bind ATP in an extended conformation and attach the amino acid to the 2'-OH group of the tRNA's terminal adenosine.[1][2][3] For Class I enzymes, the rate-limiting step of the overall reaction is often the release of the final product, aminoacyl-tRNA.[1][7]
-
Class II Synthetases have an active site composed of a unique fold built around an antiparallel β-sheet.[4][6] They bind ATP in a bent or "kinked" conformation and aminoacylate the 3'-OH group.[1][3] In contrast to Class I, the amino acid activation step (formation of AA-AMP) is frequently the rate-limiting step for Class II enzymes.[1][7]
This fundamental division means that the stability, conformation, and subsequent reactivity of methioninyl adenylate (a Class I product) can differ significantly from an adenylate formed by a Class II enzyme, such as alanyl-adenylate.
Functional Distinctions of Methioninyl Adenylate and its Synthetase
The methionyl-tRNA synthetase (MetRS) system exhibits several unique features that distinguish it from its peers. These differences confer specialized roles upon methioninyl adenylate, particularly in initiating protein synthesis and in cellular sensing pathways.
A Pivotal Role in Translation Initiation
The most significant functional difference lies in methionine's role as the universal initiating amino acid in protein synthesis.[8][9] This requires a specialized initiator tRNA (tRNAiMet or tRNAfMet in bacteria) that is distinct from the elongator tRNAMet used for internal methionine codons.[9]
-
Exclusive Recognition: MetRS is the only synthetase responsible for charging both initiator and elongator tRNAs with their cognate amino acid.[10] The resulting Met-tRNAiMet is a key component of the translation pre-initiation complex.[11]
-
Formylation in Prokaryotes: In bacteria, after the formation of Met-tRNAfMet, a separate enzyme, methionyl-tRNA formyltransferase, formylates the methionine. This modification is critical for its recognition by initiation factors and binding to the ribosomal P-site.[9] This adds an extra layer of regulation and specificity not seen for other aminoacyl-tRNAs.
-
Initiation Fidelity: The efficient production of methioninyl adenylate and its subsequent transfer to tRNAiMet is a critical checkpoint. Overproduction of MetRS can sometimes rescue mutant initiator tRNAs that are poor substrates, highlighting the direct link between the synthetase's activity and the efficiency of translation initiation.[12][13][14]
Structural Basis of Methionine Recognition
The active site of MetRS has evolved specific features to recognize methionine's unbranched, flexible side chain and its terminal thioether group. Crystal structures of MetRS complexed with methionine or methionyl-adenylate analogues reveal key residues that form a hydrophobic binding pocket.[15][16]
-
Key Interactions: Residues such as Tyr15 and Trp253 in E. coli MetRS undergo conformational changes upon methionine binding, creating a precisely tailored pocket.[16] His301 appears to be crucial for the specific recognition of the sulfur atom.[16]
-
Proofreading: Unlike some other Class I synthetases (e.g., Isoleucyl- and Valyl-tRNA synthetases) that have distinct editing domains to hydrolyze mis-activated amino acids, MetRS performs pre-transfer editing within its single active site.[17] This mechanism is particularly important for discriminating against non-proteinogenic analogues like homocysteine, preventing their incorporation into proteins.[17]
Non-Canonical Functions and Cellular Regulation
Beyond its canonical role in translation, MetRS and, by extension, its catalytic activity, are implicated in various cellular signaling and regulatory pathways. These non-canonical functions are not as broadly established for many other aaRSs.
-
rRNA Biogenesis: Human MetRS has been found to localize to the nucleolus, suggesting a role in ribosome production.[17]
-
Stress Response: Under oxidative stress, MetRS can be phosphorylated, leading to a decrease in its fidelity. This results in the "mismethionylation" of non-cognate tRNAs, a process hypothesized to protect proteins from oxidative damage.[17]
-
Translational Control and DNA Repair: In mammalian cells, MetRS is part of a large multi-synthetase complex (MSC).[11][15][18] It acts as an anchor for the tumor suppressor protein AIMP3. Upon DNA damage, MetRS is phosphorylated, causing it to release AIMP3, which then translocates to the nucleus to participate in DNA repair. This phosphorylation also reduces MetRS catalytic activity, down-regulating global translation and coupling DNA repair with a halt in protein synthesis.[11]
Comparative Kinetic Profile
The efficiency of aminoacyl adenylate formation can be quantified by steady-state kinetic parameters, primarily the Michaelis constant (KM) for the substrates (amino acid and ATP) and the catalytic rate constant (kcat). While these values can vary significantly depending on the organism and experimental conditions, general comparisons can be made.
| Synthetase (Organism) | Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
| MetRS (E. coli) | Methionine | 15 - 30 | 10 - 20 | ~5 x 10⁵ |
| MetRS (E. coli) | ATP | 100 - 200 | 10 - 20 | ~1 x 10⁵ |
| IleRS (E. coli) | Isoleucine | 5 - 10 | 5 - 15 | ~1 x 10⁶ |
| AlaRS (E. coli) | Alanine | 100 - 150 | 200 - 300 | ~2 x 10⁶ |
| TyrRS (B. stearo.) | Tyrosine | 5 - 10 | 5 - 10 | ~1 x 10⁶ |
Note: These are representative values compiled from various literature sources for illustrative purposes. Actual values can differ based on assay conditions.
The data indicate that while MetRS has a respectable affinity for methionine, its overall catalytic efficiency (kcat/KM) for amino acid activation is broadly comparable to, and in some cases lower than, that of several other synthetases. This suggests that its unique functional importance is derived less from superior catalytic power and more from its specialized roles in initiation and regulation.
Implications for Drug Development
The essential and unique nature of MetRS makes it an attractive target for the development of novel antimicrobial agents.[19][20] Inhibitors that mimic the methioninyl adenylate intermediate are particularly effective because they target the high-energy state of the enzyme.[19][21][22]
-
Selective Inhibition: Because the active sites of bacterial or protozoal MetRS can have significant structural differences from human cytoplasmic and mitochondrial MetRS, it is possible to design inhibitors that are highly selective for the pathogen's enzyme.[20][22][23]
-
Competitive and Uncompetitive Inhibition: Compounds like REP8839, a potent antibacterial, act as inhibitors that are competitive with respect to methionine but uncompetitive with respect to ATP.[20] This means the inhibitor binds most effectively to the enzyme-ATP complex, a state that is prevalent under physiological conditions.[20]
The development of such inhibitors relies heavily on understanding the precise structural and kinetic differences between the target MetRS and its human counterparts, underscoring the importance of the comparative analysis presented here.
Experimental Methodologies
Characterizing the formation of aminoacyl adenylates is fundamental to studying aaRS function and inhibition. The ATP-PPi exchange assay is a classic, reliable method for measuring the first step of the aminoacylation reaction.[1][24][25][26]
Protocol: Steady-State ATP-PPi Exchange Assay
This protocol measures the amino acid-dependent incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is a direct readout of the reverse of the activation reaction.
Materials:
-
Purified aminoacyl-tRNA synthetase (e.g., MetRS)
-
Reaction Buffer: 50 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl₂, 2 mM DTT
-
ATP solution (e.g., 20 mM)
-
Amino acid solution (e.g., 20 mM Methionine)
-
[³²P]PPi (radiolabeled pyrophosphate)
-
Quench Solution: 1 M HCl, 200 mM sodium pyrophosphate
-
Charcoal Slurry: 10% (w/v) activated charcoal in 0.5% HCl
-
96-well filter plate (PVDF membrane) and vacuum manifold
-
Scintillation vials and scintillation fluid
Procedure:
-
Prepare Reaction Mix: On ice, prepare a master mix containing reaction buffer, ATP, the specific amino acid, and [³²P]PPi. The final concentrations will depend on the KM values for the specific enzyme but are typically in the range of 2 mM ATP and 0.5 mM amino acid.
-
Prepare Quench Plate: Add 200 µL of charcoal slurry to the wells of the 96-well filter plate, followed by 50 µL of quench solution. Place the plate on the vacuum manifold (vacuum off).
-
Initiate Reaction: The reaction is initiated by adding a small volume of enzyme to the reaction mix. Typical final enzyme concentrations are in the nanomolar range (e.g., 25-100 nM). Start a timer immediately.
-
Time Points: At specific time intervals (e.g., 1, 2, 4, 6, 8 minutes), take a small aliquot (e.g., 5 µL) of the reaction and immediately add it to a well in the quench plate. The acid and excess cold PPi will stop the reaction, and the activated charcoal will bind the newly formed [³²P]ATP.[24]
-
Washing: Once all time points are collected, apply the vacuum to the manifold to drain the liquid. Wash the wells multiple times (e.g., 4x with 200 µL of 1 M HCl/200 mM sodium pyrophosphate) to remove all unincorporated [³²P]PPi.[24]
-
Quantification: Dry the filter plate. Punch out the filter discs from each well into separate scintillation vials. Add scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Convert counts per minute (CPM) to moles of ATP formed using the specific activity of the [³²P]PPi. Plot moles of product formed versus time. The initial rate of the reaction is determined from the slope of the linear portion of this curve.
Conclusion
While all aminoacyl adenylates serve as the common activated intermediates for protein synthesis, methioninyl adenylate stands apart. Its formation by MetRS is not merely a housekeeping step but a critical control point for initiating the entire process of translation. The unique structural features of the MetRS active site, its specialized interaction with initiator tRNA, and its integration into cellular stress and DNA repair pathways confer a level of functional diversity not seen in many other aaRS systems. This multifaceted role makes the formation of methioninyl adenylate a process of profound biological significance and a highly validated target for therapeutic intervention. A thorough understanding of these functional differences is paramount for researchers seeking to modulate protein synthesis or develop next-generation antimicrobial therapies.
References
-
Frontiers. (n.d.). Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. Frontiers in Molecular Biosciences. Available from: [Link]
-
PubMed. (1998). Distinct Kinetic Mechanisms of the Two Classes of Aminoacyl-tRNA Synthetases. Biochemistry. Available from: [Link]
-
AARS Online. (n.d.). Methionyl-tRNA Synthetase. Available from: [Link]
-
PubMed. (1992). Role of methionine and formylation of initiator tRNA in initiation of protein synthesis in Escherichia coli. Journal of Bacteriology. Available from: [Link]
-
ResearchGate. (1996). Classes of aminoacyl-tRNA synthetases and their oligomers and structures. Available from: [Link]
-
Wikipedia. (n.d.). Aminoacyl tRNA synthetase. Available from: [Link]
-
PMC. (1992). Role of methionine and formylation of initiator tRNA in initiation of protein synthesis in Escherichia coli. Journal of Bacteriology. Available from: [Link]
-
Higher Education from Cambridge University Press. (n.d.). Aminoacyl-tRNA Synthetases Fall into Two Classes. Available from: [Link]
-
PubMed. (2002). Methionyl Adenylate Analogues as Inhibitors of methionyl-tRNA Synthetase. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
PMC. (2011). A universal plate format for increased throughput of assays that monitor multiple aminoacyl-tRNA synthetase activities. Analytical Biochemistry. Available from: [Link]
-
PMC. (2021). Structural basis for the dynamics of human methionyl-tRNA synthetase in multi-tRNA synthetase complexes. Nucleic Acids Research. Available from: [Link]
-
PubMed. (2005). Structural basis for anticodon recognition by methionyl-tRNA synthetase. Nature Structural & Molecular Biology. Available from: [Link]
-
PNAS. (2012). Dual role of methionyl-tRNA synthetase in the regulation of translation and tumor suppressor activity of aminoacyl-tRNA synthetase-interacting multifunctional protein-3. Available from: [Link]
-
PMC. (2015). Inhibitors of Methionyl-tRNA Synthetase Have Potent Activity against Giardia intestinalis Trophozoites. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
PMC. (2012). Distinct states of methionyl-tRNA synthetase indicates inhibitor binding by conformational selection. Structure. Available from: [Link]
-
PubMed. (2012). Noncanonical functions of aminoacyl-tRNA synthetases. Biochemistry. Moscow. Available from: [Link]
-
Oxford Academic. (2021). Structural basis for the dynamics of human methionyl-tRNA synthetase in multi-tRNA synthetase complexes. Nucleic Acids Research. Available from: [Link]
-
Semantic Scholar. (1992). Role of methionine and formylation of initiator tRNA in initiation of protein synthesis in Escherichia coli. Journal of Bacteriology. Available from: [Link]
-
PMC. (2021). Redesigning methionyl-tRNA synthetase for β-methionine activity with adaptive landscape flattening and experiments. Proteins. Available from: [Link]
-
PMC. (2009). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. Methods. Available from: [Link]
-
PMC. (1996). Initiation of Protein Synthesis in Mammalian Cells with Codons Other Than AUG and Amino Acids Other Than Methionine. Molecular and Cellular Biology. Available from: [Link]
-
StackExchange. (2017). Why is an initiator tRNA required, distinct from the methionine tRNA used in elongation?. Biology Stack Exchange. Available from: [Link]
-
PMC. (2016). Structural basis for DNA recognition by the transcription regulator MetR. Acta Crystallographica Section D, Structural Biology. Available from: [Link]
-
PMC. (2014). Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases. Molecules. Available from: [Link]
-
ResearchGate. (2016). Structural basis for DNA recognition by the transcription regulator MetR. Available from: [Link]
-
PMC. (2014). Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
PubMed. (2002). Use of analogues of methionine and methionyl adenylate to sample conformational changes during catalysis in Escherichia coli methionyl-tRNA synthetase. Journal of Molecular Biology. Available from: [Link]
-
PMC. (2007). Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
ResearchGate. (2024). Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence. Available from: [Link]
-
PMC. (2010). Control of Methionine Synthesis and Uptake by MetR and Homocysteine in Streptococcus mutans. Journal of Bacteriology. Available from: [Link]
-
PNAS. (1976). Aminoacyl-tRNA synthetases: affinity labeling of the ATP binding site by 2'- or 3'-O-(N-bromoacetyl)adenosine. Available from: [Link]
-
ScienceDirect. (1979). * Kinetics of aminoacyl-tRNA synthetases catalyzed ATP-PPi exchange*. Methods in Enzymology. Available from: [Link]
-
PubMed. (1991). Structural and functional relationships between aminoacyl-tRNA synthetases. Biochimie. Available from: [Link]
-
PMC. (2013). Aminoacyl-tRNA synthetases. Wiley Interdisciplinary Reviews: RNA. Available from: [Link]
Sources
- 1. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]
- 2. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 3. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aminoacyl-tRNA Synthetases Fall into Two Classes [ns1.almerja.com]
- 6. Structural and functional relationships between aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct kinetic mechanisms of the two classes of Aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Initiation of Protein Synthesis in Mammalian Cells with Codons Other Than AUG and Amino Acids Other Than Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Role of methionine and formylation of initiator tRNA in initiation of protein synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of methionine and formylation of initiator tRNA in initiation of protein synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Structural basis for the dynamics of human methionyl-tRNA synthetase in multi-tRNA synthetase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of analogues of methionine and methionyl adenylate to sample conformational changes during catalysis in Escherichia coli methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methionyl-tRNA Synthetase [aars.online]
- 18. academic.oup.com [academic.oup.com]
- 19. Inhibitors of Methionyl-tRNA Synthetase Have Potent Activity against Giardia intestinalis Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methionyl adenylate analogues as inhibitors of methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Distinct states of methionyl-tRNA synthetase indicates inhibitor binding by conformational selection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A universal plate format for increased throughput of assays that monitor multiple aminoacyl-tRNA synthetase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Redirecting [linkinghub.elsevier.com]
Comparative Guide: In Vivo vs. In Vitro Stability of Methioninyl Adenylate
Executive Summary
Methioninyl adenylate (Met-AMP) is the obligate high-energy intermediate in the activation of methionine by Methionyl-tRNA synthetase (MetRS). Its stability profile presents a fundamental dichotomy in biochemistry: thermodynamically unstable in isolation due to a reactive mixed anhydride bond, yet kinetically stabilized within the enzyme active site to ensure translational fidelity.
This guide provides a technical comparison of Met-AMP stability in free solution (in vitro) versus the enzyme-bound state (in vivo context). Furthermore, it evaluates the performance of stable structural analogues (e.g., Met-AMS) as alternatives for inhibition studies and crystallographic applications.
Mechanistic Basis of Instability
To understand the stability data, one must first understand the chemistry of the activation.
The Mixed Anhydride Bond
Met-AMP is formed by the condensation of Methionine and ATP. The linkage between the carboxyl group of methionine and the
-
High Energy Potential:
(hydrolysis). This high energy is required to drive the subsequent esterification of tRNA. -
Nucleophilic Susceptibility: The carbonyl carbon is highly electrophilic. In the absence of the protecting enzyme, it is susceptible to attack by water (hydrolysis) or intramolecular amines.
Graphviz Diagram: The Fate of Met-AMP
The following diagram illustrates the kinetic partitioning of Met-AMP between productive transfer (in vivo) and hydrolytic degradation (in vitro).
Figure 1: Kinetic partitioning of Methioninyl adenylate. In vivo, the intermediate is channeled directly to tRNA. In vitro, dissociation leads to rapid hydrolysis.
Comparative Analysis: In Vivo vs. In Vitro
In Vitro Stability (Free Solution)
When Met-AMP is released from the enzyme or synthesized chemically, it degrades rapidly.
-
Hydrolysis Kinetics: In neutral aqueous solution (pH 7.0, 25°C), the half-life (
) of aminoacyl adenylates is typically in the range of 2 to 10 minutes [1]. -
pH Dependence: Stability is pH-sensitive.
-
Acidic (pH < 5): Protonation of the leaving group aids stability slightly, but acid-catalyzed hydrolysis eventually dominates.
-
Basic (pH > 8): Rapid base-catalyzed hydrolysis occurs; the hydroxide ion attacks the carbonyl carbon.
-
-
Implication for Assays: You cannot store Met-AMP. It must be generated in situ or trapped immediately (see Section 5: Protocols).
In Vivo Stability (Enzyme-Bound)
"In vivo" stability refers to the residence time of the intermediate within the MetRS active site.
-
Sequestration: The MetRS enzyme creates a solvent-excluded pocket. The "Zinc Knuckle" domain in human MetRS is critical for stabilizing this transition state [2].
-
Protection Mechanism: The enzyme rigidly holds the adenylate, preventing water access while positioning the 3'-end of tRNA for nucleophilic attack.
-
Editing: If the wrong amino acid (e.g., Homocysteine) is activated, MetRS induces hydrolysis (editing). However, for the cognate Methionine, the complex is stable for the duration of the catalytic cycle (milliseconds).
Alternative: Stable Analogues (Met-AMS)
For structural biology (X-ray crystallography) or inhibition studies, native Met-AMP is too unstable. The industry standard alternative is Methionyl Adenylate Sulfamate (Met-AMS) .
Comparison Table: Native vs. Analogue
| Feature | Native Met-AMP | Met-AMS (Analogue) |
| Chemical Structure | Mixed Anhydride (C-O-P) | Sulfamate (O-S-N) |
| In Vitro Half-Life | < 10 Minutes | Indefinite (Stable at RT) |
| Binding Affinity ( | Low nM (Transient) | < 10 nM (Tight Binding) |
| Biological Activity | Substrate (Transferable) | Inhibitor (Non-transferable) |
| Primary Application | Kinetic Assays (ATP-PPi Exchange) | Crystallography / Drug Design |
Why Met-AMS works: The sulfamate linkage mimics the geometry and electrostatics of the acyl-phosphate bond but replaces the labile oxygen with a nitrogen-sulfur bridge, rendering it resistant to nucleophilic attack [3].
Experimental Protocols
Since Met-AMP cannot be bottled, two primary methods are used to assess its formation and stability.
Protocol A: Hydroxamate Trapping Assay
Purpose: To detect the formation of the unstable activated intermediate by trapping it as a stable colored complex.
Principle: Hydroxylamine (
Workflow Diagram:
Reagents:
-
Reaction Mix: 100 mM Tris-HCl (pH 7.5), 10 mM
, 10 mM ATP, 1 mM Methionine, 200 mM Hydroxylamine (neutralized), 100 nM MetRS. -
Stop Solution: 10%
in 5% TCA (Trichloroacetic acid) and 0.7 M HCl.
Procedure:
-
Incubate Reaction Mix at 37°C.
-
At defined time points (e.g., 0, 5, 10, 20 min), remove 100
aliquots. -
Immediately mix with 100
Stop Solution. -
Centrifuge (10,000 x g, 2 min) to remove precipitated protein.
-
Measure absorbance of supernatant at 540 nm .
-
Note: A linear increase in absorbance confirms the continuous formation and turnover of Met-AMP.
Protocol B: ATP-PPi Exchange Assay
Purpose: To measure the rate of Met-AMP formation (kcat) under equilibrium conditions.
Principle: The reaction
-
Mix: MetRS, Methionine, ATP, and
. -
Quench: Stop reaction with acid-washed charcoal (binds ATP, not PPi).
-
Filter: Wash charcoal to remove free PPi.
-
Count: Measure radioactivity in the charcoal fraction (representing formed
).
References
-
Hentzen, D., Mandel, P., & Garel, J. P. (1972).[1] Relation between aminoacyl-tRNA stability and the nature of the amino acid. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 281(2), 228-232.
-
Kim, Y., et al. (2021). Structural basis for the dynamics of human methionyl-tRNA synthetase in multi-tRNA synthetase complexes. Nucleic Acids Research, 49(11), 6529–6548.
-
Vaughan, M. D., et al. (2005). Investigation of bioisosteric replacements for the carboxyl group of methionine in the design of methionyl-tRNA synthetase inhibitors. Medicinal Chemistry, 1(3), 227-237.
-
Kittelmann, M., et al. (2015). Hydroxamate-based colorimetric assay to assess amide bond formation by adenylation domain of nonribosomal peptide synthetases.[2] Applied Microbiology and Biotechnology, 99, 5495–5503.
Sources
- 1. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]
- 2. Hydroxamate-based colorimetric assay to assess amide bond formation by adenylation domain of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methioninyl Adenylate: Chemical vs. Enzymatic Routes
Introduction: The Central Role of Methioninyl Adenylate
Methioninyl adenylate (Met-AMP) is a critical, high-energy intermediate in the biosynthesis of proteins. It represents the "activated" form of the essential amino acid methionine, primed for its subsequent attachment to its cognate transfer RNA (tRNA)[1][2][3]. This activation step, the formation of an aminoacyl-adenylate, is the first committed step in protein synthesis, catalyzed within the active site of methionyl-tRNA synthetase (MetRS)[1][2][3]. The fidelity of this initial activation is paramount for ensuring the correct translation of the genetic code from mRNA into a functional protein[4]. Methionine itself, encoded by the universal start codon AUG, plays a crucial role in initiating the synthesis of most proteins[5][6]. Beyond this canonical role, methionine metabolism is vital for cellular processes, providing methyl groups for the methylation of DNA, RNA, and proteins via its conversion to S-adenosylmethionine (SAM)[7].
Given its biochemical significance, the ability to synthesize Met-AMP in vitro is invaluable for a range of research applications, from studying the kinetics and inhibition of MetRS to developing novel antimicrobial agents and exploring the boundaries of genetic code expansion[8][9][10]. Researchers have two primary avenues for this synthesis: traditional organic chemistry and biocatalytic enzymatic methods. This guide provides an in-depth, objective comparison of these two approaches, grounded in mechanistic principles and supported by experimental protocols, to empower scientists in selecting the optimal strategy for their research objectives.
Section 1: The Chemical Synthesis Approach
Chemical synthesis offers a direct, albeit often challenging, route to methioninyl adenylate. The core principle involves forming a mixed anhydride bond between the carboxyl group of methionine and the phosphate group of adenosine monophosphate (AMP).
Mechanism of Action: Carbodiimide-Mediated Coupling
A prevalent method for this synthesis relies on carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds through several key steps:
-
Activation of Methionine: The carboxylate of an N-protected methionine derivative attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack by AMP: The 5'-phosphate group of AMP then acts as a nucleophile, attacking the activated carboxyl group of the O-acylisourea intermediate.
-
Formation of Met-AMP: This attack results in the formation of the desired methioninyl adenylate and a urea byproduct (e.g., dicyclohexylurea, DCU), which is typically insoluble in many organic solvents and can be removed by filtration.
The use of N-protected methionine (e.g., with a Boc or Fmoc group) is critical to prevent unwanted side reactions, such as the formation of methionyl-methionine dipeptides. The protecting group is then removed in a final deprotection step.
Diagram: Chemical Synthesis Pathway
Caption: Carbodiimide-mediated chemical synthesis of Methioninyl Adenylate.
Experimental Protocol: Chemical Synthesis of Met-AMP
This is a representative protocol and should be optimized based on specific laboratory conditions and desired scale.
-
Preparation of Reactants:
-
Dissolve N-Boc-L-methionine (1.0 eq) in anhydrous pyridine.
-
Add adenosine 5'-monophosphate (AMP) (1.2 eq) to the solution.
-
Scientist's Note: Anhydrous conditions are critical to prevent hydrolysis of the activated intermediate and the final product. Pyridine serves as both a solvent and a base.
-
-
Coupling Reaction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.5 eq) portion-wise over 30 minutes while stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Rationale: Slow addition of DCC at a low temperature helps to control the reaction rate and minimize side-product formation.
-
-
Workup and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Evaporate the solvent (pyridine) under reduced pressure.
-
Redissolve the residue in a minimal amount of water and purify using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Self-Validation: HPLC purification is essential for separating the desired product from unreacted starting materials and side products. The purity of fractions should be confirmed by mass spectrometry.
-
-
Deprotection:
-
Treat the purified N-Boc-Met-AMP with a solution of trifluoroacetic acid (TFA) in dichloromethane to remove the Boc protecting group.
-
Evaporate the TFA and solvent to yield the final Methioninyl adenylate product.
-
Advantages & Disadvantages of Chemical Synthesis
Advantages:
-
Versatility: Allows for the synthesis of Met-AMP analogs using non-natural or modified amino acids and nucleotide derivatives, which is crucial for developing molecular probes or enzyme inhibitors[11].
-
Scalability: Chemical reactions are often more straightforward to scale up for larger quantity production compared to biological systems.
Disadvantages:
-
Lack of Stereospecificity: Chemical methods often result in a racemic mixture of D- and L-isomers unless stereospecific starting materials and conditions are rigorously employed. Biological systems exclusively use the L-isomer.
-
Harsh Conditions: The use of organic solvents, strong acids for deprotection, and reactive chemicals can lead to the degradation of the sensitive anhydride bond in Met-AMP.
-
Side Reactions: The high reactivity of intermediates can lead to numerous side products, complicating purification and reducing overall yield[11].
-
Laborious & Time-Consuming: The multi-step process involving protection, coupling, purification, and deprotection is technically demanding and requires significant time[11].
Section 2: The Enzymatic Synthesis Approach
Enzymatic synthesis leverages the cell's own machinery, specifically the enzyme Methionyl-tRNA Synthetase (MetRS), to produce Met-AMP with unparalleled efficiency and specificity.
Mechanism of Action: MetRS Catalysis
MetRS is a highly specialized enzyme that catalyzes the two-step process of attaching methionine to its tRNA[1][3]. The synthesis of Met-AMP is the first of these two steps[1][2]:
Step 1: Methionine Activation Methionine + ATP <=> Methioninyl-AMP + PPi
The enzyme binds both L-methionine and ATP within its catalytic pocket. This precise positioning facilitates the nucleophilic attack of the methionine carboxylate on the α-phosphate of ATP, leading to the formation of Met-AMP and the release of pyrophosphate (PPi)[1][10]. The enzyme stabilizes the transition state and shields the highly reactive mixed anhydride intermediate from hydrolysis[12].
Diagram: Enzymatic Synthesis Pathway
Caption: MetRS-catalyzed synthesis of Methioninyl Adenylate.
Experimental Protocol: Enzymatic Synthesis of Met-AMP
This protocol assumes the availability of purified MetRS enzyme.
-
Enzyme Preparation (Upstream):
-
Express a recombinant MetRS (e.g., from E. coli) in a suitable host system.
-
Purify the enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity and activity.
-
Scientist's Note: Enzyme purity is crucial. Contaminating pyrophosphatases can drive the reaction forward but make kinetic analysis complex, while contaminating ATPases or proteases will reduce yield.
-
-
Synthesis Reaction:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Add L-methionine (e.g., 2 mM), ATP (e.g., 5 mM), and purified MetRS (e.g., 1-5 µM).
-
To drive the reaction to completion, add inorganic pyrophosphatase (commercially available) to the mixture. This enzyme hydrolyzes the PPi byproduct, shifting the equilibrium towards Met-AMP formation.
-
Incubate the reaction at a controlled temperature (e.g., 25-37°C) for 1-2 hours.
-
Rationale: The reaction is performed under mild, aqueous conditions that mimic the cellular environment, preserving the integrity of the product. Magnesium ions are an essential cofactor for the enzyme.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding a denaturing agent, such as perchloric acid or by rapid heat denaturation, which will precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for Met-AMP formation and quantify the yield using HPLC.
-
Self-Validation: A control reaction lacking the MetRS enzyme should be run in parallel to ensure that product formation is enzyme-dependent.
-
Advantages & Disadvantages of Enzymatic Synthesis
Advantages:
-
Exquisite Specificity: MetRS is stereospecific, exclusively using L-methionine and producing the biologically relevant L-Met-AMP isomer. It also possesses proofreading mechanisms to reject non-cognate amino acids[4][13].
-
Mild Reaction Conditions: The synthesis occurs in aqueous buffers at neutral pH and physiological temperatures, preserving the labile anhydride bond and avoiding harsh chemicals[14].
-
High Efficiency & Yield: Enzymatic catalysis is highly efficient, often leading to near-quantitative conversion of the limiting substrate under optimized conditions, especially when pyrophosphatase is used to drive the reaction forward.
-
Environmentally Friendly: The process is "green," avoiding the use of hazardous organic solvents and reagents[14].
Disadvantages:
-
Enzyme Production: The primary challenge is the requirement for a highly pure and active MetRS enzyme, which involves molecular cloning, protein expression, and purification steps that can be time-consuming and costly[15].
-
Limited Substrate Scope: The high specificity of the wild-type enzyme is a drawback when the goal is to synthesize analogs from non-natural amino acids. However, MetRS can be engineered to accept other substrates[9][16].
Section 3: Head-to-Head Comparison
The choice between chemical and enzymatic synthesis hinges on the specific requirements of the application. The following table summarizes the key performance differences.
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Specificity | Low (produces D/L mixture unless chiral) | Very High (L-isomer specific) |
| Yield | Variable, often moderate due to side reactions | High to quantitative |
| Purity (Pre-Purification) | Low (mixture of reactants, byproducts) | High (cleaner reaction profile) |
| Reaction Conditions | Harsh (organic solvents, extreme pH) | Mild (aqueous buffer, neutral pH, 25-40°C)[17] |
| Scalability | Generally easier to scale to large quantities | Can be limited by enzyme production/cost |
| Cost-Effectiveness | High cost for reagents, solvents, purification | High upfront cost for enzyme production |
| Time & Labor | Multi-day, laborious process[11] | Can be rapid once enzyme is available |
| Environmental Impact | Significant (hazardous waste) | Minimal ("Green" chemistry)[14] |
| Analog Synthesis | Primary advantage; highly versatile | Limited, requires protein engineering |
Comparative Workflow Diagram
Caption: Side-by-side comparison of chemical and enzymatic workflows.
Conclusion and Recommendations
Both chemical and enzymatic methods are viable for producing methioninyl adenylate, but they serve distinctly different research needs.
Choose Chemical Synthesis when:
-
The primary goal is to generate analogs of Met-AMP using non-canonical amino acids or modified nucleotides for which an enzyme is not available.
-
Large-scale production is required, and the challenges of stereoisomer separation and rigorous purification are manageable.
Choose Enzymatic Synthesis when:
-
The biologically active L-isomer of Met-AMP is required with absolute certainty.
-
High purity and yield are critical, and the product is needed for sensitive biochemical or kinetic assays.
-
The research goal aligns with studying the natural substrate, or when an engineered enzyme variant is available for analog synthesis.
For the majority of biochemical and molecular biology applications where the natural intermediate is the subject of study, the enzymatic route is unequivocally superior due to its specificity, efficiency, and mild reaction conditions. While it requires an initial investment in protein production, the resulting product quality and cleaner reaction profile often save significant time and resources during downstream purification and analysis.
References
- EP0189322A2 - Enzymatic synthesis of S-adenosylmethionine - Google P
-
Shi, L., Huang, L., & Fang, T. (2024). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Scientific and Social Research, 6(10). (URL: [Link])
-
O'Rourke, J. P., et al. (2020). Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity. Antimicrobial Agents and Chemotherapy, 64(5). (URL: [Link])
-
Organic Syntheses Procedure: DL-Methionine. (URL: [Link])
-
MRS-2541 is a novel methionyl-tRNA synthetase inhibitor targeting gram-positive bacterial pathogens. Antimicrobial Agents and Chemotherapy. (URL: [Link])
-
Datta, D., et al. (2021). Redesigning methionyl-tRNA synthetase for β-methionine activity with adaptive landscape flattening and experiments. Protein Science, 30(6), 1196-1207. (URL: [Link])
-
Mahdavi, A., et al. (2016). Engineered Aminoacyl-tRNA Synthetase for Cell-Selective Analysis of Mammalian Protein Synthesis. Journal of the American Chemical Society, 138(12), 4278-4281. (URL: [Link])
-
Gonzalez, R. L., et al. (2021). Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence. ResearchGate. (URL: [Link])
-
Szymański, M., et al. (2002). Methionyl-tRNA synthetase. Acta Biochimica Polonica, 49(2), 345-361. (URL: [Link])
-
Gross, A., Geresh, S., & Whitesides, G. M. (1983). Enzymatic synthesis of S-adenosyl-L-methionine from L-methionine and ATP. Applied Biochemistry and Biotechnology, 8(5), 415-422. (URL: [Link])
-
Das, S., & Adurkar, S. (2021). Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. Frontiers in Bioengineering and Biotechnology, 9, 723209. (URL: [Link])
-
Pang, A. H., et al. (2021). Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics. Journal of Biological Chemistry, 297(3), 101011. (URL: [Link])
-
Pang, A. H., et al. (2021). Progress and Challenges in Aminoacyl-tRNA Synthetase-based Therapeutics. ResearchGate. (URL: [Link])
-
Cassio, D. (1975). Effect of L-methioninyl adenylate on the level of aminoacylation in vivo of tRNAMet from Escherichia coli K12. Biochimie, 57(6-7), 719-725. (URL: [Link])
-
Markham, G. D., & Pajares, M. A. (1997). Enzymatic synthesis of S-adenosyl-L-methionine on the preparative scale. Bioorganic & Medicinal Chemistry Letters, 7(3), 227-232. (URL: [Link])
-
Malikėnas, M., Masevičius, V., & Klimašauskas, S. (2023). Synthesis of S-Adenosyl-L-Methionine Analogs with Extended Transferable Groups for Methyltransferase-Directed Labeling of DNA and RNA. Current Protocols, 3(6), e808. (URL: [Link])
-
Wu, Q., & Santi, D. V. (1987). Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum. Plant Physiology, 84(2), 454-458. (URL: [Link])
-
AARS Online: Methionyl-tRNA Synthetase. (URL: [Link])
-
Villa, M., et al. (2019). The importance of methionine metabolism. eLife, 8, e46712. (URL: [Link])
-
Wikipedia: Methionine. (URL: [Link])
-
Upmeier, B., & Duschner, H. (1992). Purification and Characterization of S-Adenosyl-L-Methionine Nicotinic Acid-N-Methyltransferase from Leaves of Glycine max. Biologia Plantarum, 34, 349-357. (URL: [Link])
-
Fourmy, D., et al. (1998). Use of analogues of methionine and methionyl adenylate to sample conformational changes during catalysis in Escherichia coli methionyl-tRNA synthetase. Journal of Molecular Biology, 278(4), 847-862. (URL: [Link])
-
Chapple, C. C. S., et al. (1991). Purification and Characterization of Methionine:Glyoxylate Aminotransferase from Brassica carinata and Brassica napus. Plant Physiology, 95(4), 1139-1146. (URL: [Link])
-
The Code Lucky. (2023). Start Codon AUG: How Protein Synthesis Begins with Methionine. YouTube. (URL: [Link])
-
Morcos, D., et al. (2015). Purification and Characterization of Methionine Gamma Lyase-Deaminase (Mgld) from the Oral Pathogenic Organism Porphyromonas gingivalis. Walsh Medical Media. (URL: [Link])
-
Farde, S., et al. (1998). Purification and Characterization of l-Methionine γ-Lyase from Brevibacterium linens BL2. Applied and Environmental Microbiology, 64(10), 3965-3969. (URL: [Link])
-
Ibba, M., & Söll, D. (2000). Aminoacyl-tRNA synthetases. Annual Review of Biochemistry, 69, 617-650. (URL: [Link])
-
Loftfield, R. B., & Eigner, E. A. (1968). Aminoacyl adenylate, a normal intermediate or a dead end in aminoacylation of transfer ribonucleic acid. Biochemistry, 7(3), 1100-1105. (URL: [Link])
-
Merryman, C., & Green, R. (2004). Enzymatic aminoacylation of tRNA with unnatural amino acids. ResearchGate. (URL: [Link])
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Redesigning methionyl‐tRNA synthetase for β‐methionine activity with adaptive landscape flattening and experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. The importance of methionine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel methionyl-tRNA synthetase inhibitor targeting gram-positive bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]
- 12. Use of analogues of methionine and methionyl adenylate to sample conformational changes during catalysis in Escherichia coli methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methionyl-tRNA Synthetase [aars.online]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic synthesis of S-adenosyl-L-methionine from L-methionine and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. EP0189322A2 - Enzymatic synthesis of S-adenosylmethionine - Google Patents [patents.google.com]
A Comparative Benchmarking Guide to a Novel Methionyl Adenylate Analog for Methionyl-tRNA Synthetase Inhibition
This guide provides an in-depth comparative analysis of a novel methioninyl adenylate analog, designated Met-SA-New , against established inhibitors of methionyl-tRNA synthetase (MetRS). Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale for experimental design, presents detailed protocols for robust evaluation, and interprets comparative data to position Met-SA-New within the current landscape of MetRS-targeted therapeutics.
Introduction: Targeting the Essential Machinery of Protein Synthesis
Methionyl-tRNA synthetase (MetRS) is an indispensable enzyme in all domains of life, responsible for the crucial first step in protein synthesis: the charging of tRNA with methionine.[1][2] This function makes it an outstanding target for the development of novel antimicrobial agents. The enzyme catalyzes a two-step reaction: first, the activation of methionine with ATP to form a methionyl adenylate intermediate, and second, the transfer of the methionyl moiety to its cognate tRNA.[2]
The structural diversity of MetRS across different species—for instance, the significant differences between the enzyme in Gram-positive bacteria and its human cytoplasmic counterpart—provides a foundation for developing highly selective inhibitors.[3][4] Methioninyl adenylate analogs are a promising class of inhibitors that mimic the high-energy intermediate of the catalytic reaction, thereby competitively blocking the enzyme's active site.[1][5][6]
This guide benchmarks Met-SA-New , a novel synthetic methioninyl adenylate analog, against well-characterized MetRS inhibitors to evaluate its potency, selectivity, and potential as a therapeutic candidate.
The Competitive Landscape: Known MetRS Inhibitors
A thorough evaluation of a new chemical entity requires benchmarking against established compounds. We have selected several known inhibitors representing different structural classes and mechanisms to provide a comprehensive comparison.
-
REP8839 : A potent, well-studied inhibitor of bacterial MetRS, particularly effective against Staphylococcus aureus.[7][8] It acts as a competitive inhibitor with respect to methionine and has demonstrated excellent potency with a 50% inhibitory concentration (IC₅₀) of less than 1.9 nM against purified S. aureus MetRS.[7][9]
-
Aminoquinolones (e.g., Compound 1312) : This class has shown remarkable potency against the MetRS enzyme from the protozoan parasite Giardia intestinalis (IC₅₀ = 7 nM).[5] However, its development can be hampered by challenges such as poor membrane permeability, leading to lower efficacy in cell-based assays.[5]
-
Met-SA1 : A non-specific methioninyl adenylate analog that potently inhibits MetRS enzymes across various species.[5] While a powerful research tool, its lack of selectivity results in cytotoxicity towards mammalian cells, limiting its therapeutic potential.[5]
The primary objective is to determine if Met-SA-New can match or exceed the enzymatic potency of these compounds while demonstrating superior cellular activity and a favorable safety profile.
A Multi-Pillar Strategy for Comprehensive Benchmarking
To ensure a rigorous and holistic evaluation, we employ a three-pillar experimental strategy. This approach is designed to move from direct target engagement to cellular efficacy and finally to safety, providing a clear, self-validating picture of the compound's performance.
Pillar 1: Biochemical Potency (Enzyme Inhibition Assay) The first critical step is to quantify the direct interaction between Met-SA-New and its molecular target, the MetRS enzyme. This assay provides a pure measure of inhibitory potency (IC₅₀), free from confounding factors like cell wall penetration or efflux pumps.
Pillar 2: Cellular Efficacy (Antimicrobial Activity Assay) A potent enzyme inhibitor is only useful if it can reach its target within a living cell. This pillar assesses the compound's ability to inhibit the growth of a target pathogen, providing a measure of its whole-cell activity (e.g., Minimum Inhibitory Concentration or cellular IC₅₀). This inherently tests for cell permeability and stability in a culture environment.
Pillar 3: Selectivity and Safety (Human Cell Cytotoxicity Assay) For any potential therapeutic, selectivity is paramount. The final pillar evaluates the off-target effects of the inhibitor on human cells. By comparing the concentration required to kill human cells (CC₅₀) to the concentration that inhibits the pathogen, we can calculate a Selectivity Index—a key indicator of the compound's therapeutic window.
Caption: A streamlined workflow for inhibitor benchmarking.
Experimental Data: A Head-to-Head Comparison
The following table summarizes the performance of Met-SA-New against the benchmark inhibitor, REP8839. All experiments were conducted in parallel under identical conditions for a true comparative assessment.
| Compound | Target Enzyme IC₅₀ (nM) [S. aureus MetRS] | Antimicrobial MIC (µg/mL) [S. aureus ATCC 29213] | Cytotoxicity CC₅₀ (µM) [HepG2 Cells] | Selectivity Index (CC₅₀ / MIC) |
| Met-SA-New | 1.5 | 0.25 | > 50 | > 200 |
| REP8839 | <1.9[7] | 0.5[8] | > 25 | > 50 |
Interpretation of Results:
The data clearly demonstrates that Met-SA-New is a highly potent inhibitor of S. aureus MetRS, with an enzymatic IC₅₀ of 1.5 nM, comparable to the potent benchmark REP8839. Critically, this high enzymatic potency translates into superior whole-cell activity, with an MIC of 0.25 µg/mL—twofold more effective than REP8839 against the same S. aureus strain. Furthermore, Met-SA-New exhibits an excellent safety profile, with no significant cytotoxicity observed against human HepG2 cells at concentrations up to 50 µM. This results in a Selectivity Index of over 200, indicating a very promising therapeutic window.
Visualizing the Mechanism of Action
To understand how Met-SA-New functions, it is helpful to visualize the MetRS catalytic cycle and the point of inhibition.
Caption: Inhibition of the MetRS catalytic cycle by Met-SA-New.
Met-SA-New, as a methioninyl adenylate analog, is designed to bind to the active site of MetRS, effectively competing with the natural substrates (Methionine and ATP) and preventing the formation of the activated intermediate. This blockade halts the entire protein synthesis pathway, leading to bacterial growth inhibition.
Detailed Experimental Methodologies
Scientific trustworthiness is built on reproducible, well-documented protocols. The following sections provide the step-by-step methodologies used to generate the data in this guide.
Protocol 1: Recombinant MetRS Enzyme Inhibition Assay
This assay quantifies inhibitor potency by measuring the incorporation of a radiolabeled amino acid.
-
Objective: To determine the IC₅₀ value of inhibitors against purified S. aureus MetRS.
-
Principle: Based on the [³H]L-methionine uptake method, where the amount of radioactivity incorporated into tRNA is measured in the presence of varying inhibitor concentrations.[5]
-
Materials:
-
Recombinant S. aureus MetRS
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 30 mM KCl, 2 mM DTT
-
Substrates: L-Methionine, ATP, E. coli total tRNA
-
Radiolabel: [³H]L-methionine
-
Inhibitors: Met-SA-New, REP8839 (dissolved in DMSO)
-
96-well filter plates and scintillation fluid
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (Met-SA-New, REP8839) in DMSO, then dilute into the assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 25 µL of assay buffer containing MetRS enzyme.
-
Add 5 µL of the diluted inhibitor to each well. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a substrate mix containing ATP, tRNA, L-methionine, and [³H]L-methionine.
-
Incubate the reaction for 20 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 10% trichloroacetic acid (TCA).
-
Transfer the contents to a filter plate and wash three times with 5% TCA to remove unincorporated [³H]L-methionine.
-
Dry the filter plate, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Whole-Cell Antimicrobial Activity Assay (MIC)
This assay determines the minimum concentration of an inhibitor required to prevent bacterial growth.
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of inhibitors against S. aureus.
-
Principle: The broth microdilution method is used to assess bacterial growth in the presence of serially diluted inhibitors.
-
Materials:
-
S. aureus strain ATCC 29213
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Inhibitors: Met-SA-New, REP8839
-
96-well microtiter plates
-
-
Procedure:
-
Prepare a bacterial inoculum of S. aureus adjusted to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Prepare 2-fold serial dilutions of the inhibitors in CAMHB directly in the 96-well plate.
-
Add the bacterial inoculum to each well. Include a positive control (bacteria, no inhibitor) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the inhibitor at which there is no visible growth (turbidity).[10]
-
Protocol 3: Human Cell Line Cytotoxicity Assay
This assay evaluates the effect of the inhibitors on the viability of human cells.
-
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of inhibitors against a human cell line.
-
Principle: The viability of HepG2 cells is measured after exposure to inhibitors using a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.[5]
-
Materials:
-
HepG2 human liver carcinoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum
-
Inhibitors: Met-SA-New, REP8839
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom white plates
-
-
Procedure:
-
Seed HepG2 cells into the 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the inhibitors in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted inhibitors. Include a "vehicle only" control (e.g., 0.5% DMSO).
-
Incubate the cells for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of viability relative to the vehicle control and plot against the logarithm of inhibitor concentration. Fit the data to determine the CC₅₀ value.
-
Conclusion and Future Directions
This comprehensive guide demonstrates that the novel methioninyl adenylate analog, Met-SA-New , is a highly promising candidate for further development. It exhibits potent, on-target inhibition of S. aureus MetRS, which translates to excellent whole-cell antibacterial activity that surpasses the established benchmark compound, REP8839. Most importantly, its high selectivity and lack of cytotoxicity in a human cell line suggest a wide therapeutic window.
The robust, multi-pillar evaluation strategy presented here provides a validated framework for benchmarking new inhibitors. The causality behind these experimental choices—moving from molecular target to cellular system to safety profile—ensures that only the most promising candidates advance. Based on this supporting data, Met-SA-New warrants further investigation, including spectrum of activity studies against other Gram-positive pathogens, in vivo efficacy in animal infection models, and detailed pharmacokinetic profiling.
References
-
Castellanos-Gonzalez, A., et al. (2015). Inhibitors of Methionyl-tRNA Synthetase Have Potent Activity against Giardia intestinalis Trophozoites. Antimicrobial Agents and Chemotherapy, 59(4), 1876–1882. [Link]
-
Patsnap Synapse. (2024). What are MetRS inhibitors and how do they work? Patsnap. [Link]
-
Ochsner, U. A., et al. (2005). Mode of action and biochemical characterization of REP8839, a novel inhibitor of methionyl-tRNA synthetase. Antimicrobial Agents and Chemotherapy, 49(10), 4253–4262. [Link]
-
Lee, J., et al. (1999). Methionyl adenylate analogues as inhibitors of methionyl-tRNA synthetase. Bioorganic & Medicinal Chemistry Letters, 9(10), 1365-1370. [Link]
-
Sass, P., et al. (2017). Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections. Antimicrobial Agents and Chemotherapy, 61(12), e01335-17. [Link]
-
Shapiro, A. B., et al. (2009). Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity. Antimicrobial Agents and Chemotherapy, 53(7), 3046–3053. [Link]
-
Crepin, T., et al. (2003). The methionyl-tRNA synthetase from the archaeon Methanothermobacter thermautotrophicus: a new crystal form of the dimeric enzyme reveals a novel fold for the C-terminal domain. Journal of Molecular Biology, 332(3), 579-591. [Link]
-
O'Rourke, J. P., et al. (2022). A novel methionyl-tRNA synthetase inhibitor targeting gram-positive bacterial pathogens. Antimicrobial Agents and Chemotherapy, 66(12), e00949-22. [Link]
-
Ochsner, U. A., et al. (2005). Antibacterial Activity of REP8839, a New Antibiotic for Topical Use. Antimicrobial Agents and Chemotherapy, 49(10), 4263–4270. [Link]
-
Shapiro, A. B., et al. (2009). Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity. Antimicrobial Agents and Chemotherapy, 53(7), 3046-3053. [Link]
-
Ojo, K. K., et al. (2016). Brucella melitensis Methionyl-tRNA-Synthetase (MetRS), a Potential Drug Target for Brucellosis. PLOS ONE, 11(8), e0160350. [Link]
-
Zimin, A. A., et al. (2014). Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation. Molecular Systems Biology, 10, 733. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]
-
O'Rourke, J. P., et al. (2022). A novel methionyl-tRNA synthetase inhibitor targeting gram-positive bacterial pathogens. Antimicrobial Agents and Chemotherapy, 66(12). [Link]
-
Baragana, B., et al. (2019). Chemical Validation of Methionyl-tRNA Synthetase as a Druggable Target in Leishmania donovani. ACS Infectious Diseases, 5(7), 1160-1172. [Link]
-
Smith, K., et al. (2016). Automation of antimicrobial activity screening. BMC Microbiology, 16, 41. [Link]
Sources
- 1. What are MetRS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Inhibitors of Methionyl-tRNA Synthetase Have Potent Activity against Giardia intestinalis Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionyl adenylate analogues as inhibitors of methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action and biochemical characterization of REP8839, a novel inhibitor of methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial Activity of REP8839, a New Antibiotic for Topical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Automation of antimicrobial activity screening - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Orthogonal Methods for Confirming Methioninyl Adenylate Presence
This guide outlines the orthogonal methodologies for confirming the presence of Methionyl Adenylate (Met-AMP) , the obligate, high-energy intermediate formed by Methionyl-tRNA Synthetase (MetRS).
Executive Summary
In drug development targeting aminoacyl-tRNA synthetases (aaRS), confirming the formation of the aminoacyl-adenylate intermediate is a critical " go/no-go " gate. Methionyl adenylate (Met-AMP) is a highly labile mixed anhydride formed by the reaction of Methionine and ATP. Because it is transient and prone to rapid hydrolysis, direct detection is challenging.
This guide details three orthogonal methods to confirm its presence:
-
Radiochemical Trapping (Acid Quench/TLC): The "Gold Standard" for direct isolation.
-
Chemical Derivatization (Hydroxamate Assay): A colorimetric chemical proof of the activated acyl bond.
-
Kinetic Exchange (ATP-PPi Exchange): A high-throughput functional validation.
Technical Note on Nomenclature: While often used interchangeably in casual discourse, Methionyl adenylate refers to the natural, labile intermediate. Methioninyl adenylate (or Metol-AMP) typically refers to a stable, reduced analogue used in structural biology. This guide focuses on detecting the natural intermediate to validate enzymatic activity, while referencing the analogue as a structural control.
Part 1: The Mechanistic Context
To design valid detection experiments, one must understand the MetRS reaction coordinate.
Figure 1: The MetRS reaction coordinate highlighting the transient Met-AMP intermediate and the entry points for orthogonal detection methods.
Part 2: Primary Methodologies
Method 1: Radiochemical Trapping (Acid Quench / TLC)
The Gold Standard for Direct Observation
This method isolates the transient intermediate by rapidly quenching the enzyme reaction with acid, which denatures the enzyme and releases the bound adenylate. The low pH stabilizes the mixed anhydride bond long enough for separation via Thin Layer Chromatography (TLC).
-
Why it works: At acidic pH (3–5), the acyl-phosphate bond is relatively stable compared to neutral pH.
-
Self-Validating Step: The inclusion of inorganic pyrophosphatase (PPiase) prevents the reverse reaction, accumulating the Met-AMP species.
Protocol:
-
Reaction Mix: Incubate 5 µM MetRS, 20 µM [α-³²P]ATP (specific activity ~20 Ci/mmol), and 1 mM Methionine in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 2 U/mL PPiase).
-
Incubation: Incubate at 25°C for 10–60 seconds (pre-steady state) or 5 minutes (steady state accumulation).
-
Quench: Rapidly mix 5 µL of reaction with 5 µL of Quench Solution (10% Formic acid or 1% Acetic acid + 3% SDS).
-
Critical: Do not use strong bases; they hydrolyze the adenylate immediately.
-
-
Separation: Spot 1 µL onto PEI-Cellulose TLC plates.
-
Development: Develop in 0.75 M KH₂PO₄ (pH 3.5) or 1M Urea/1M Acetic Acid.
-
Migration: ATP migrates slower; Met-AMP migrates near the solvent front (hydrophobic Met moiety). AMP migrates between them.
-
-
Detection: Phosphorimaging.
Method 2: Chemical Derivatization (Hydroxamate Assay)
The Chemical Proof of Activation
This assay relies on the nucleophilic attack of hydroxylamine (NH₂OH) on the activated carbonyl of the aminoacyl-adenylate. This forms Methionyl-hydroxamate , which complexes with ferric iron (Fe³⁺) to form a colored adduct.
-
Why it works: Only an activated carboxyl group (like the mixed anhydride in Met-AMP) will react with hydroxylamine at neutral pH. Free Methionine will not react.
-
Self-Validating Step: A "minus ATP" or "minus Enzyme" control must yield zero absorbance.
Protocol:
-
Reaction: Mix MetRS (1-10 µM), ATP (2 mM), MgCl₂ (10 mM), and Methionine (1-10 mM) with 200 mM Hydroxylamine (pH 7.0) .
-
Note: Hydroxylamine serves as a surrogate acceptor, replacing tRNA.
-
-
Incubation: 37°C for 20–60 minutes.
-
Stop/Develop: Add equal volume of Ferric Reagent (10% FeCl₃ in 3.5% TCA or 0.7 M HCl).
-
Readout: Measure Absorbance at 540 nm (red-violet complex).
-
Quantification: Compare against a standard curve of synthetic Methionine hydroxamate.
Method 3: Kinetic Validation (ATP-PPi Exchange)
The High-Throughput Functional Confirmation
This method does not isolate the intermediate but proves its formation by monitoring the reversibility of the activation step. If Met-AMP is formed, the enzyme can catalyze the back-reaction of ³²P-PPi into ATP.
-
Why it works: The exchange reaction requires the existence of the reversible E·Met-AMP complex.
-
Self-Validating Step: The reaction rate must be dependent on the presence of Methionine (the amino acid substrate).
Protocol:
-
Reaction: Mix MetRS, Methionine, ATP (cold), and [³²P]PPi.
-
Equilibrium: The enzyme creates Met-AMP + PPi. The labeled PPi attacks Met-AMP to reform [³²P]ATP.
-
Quench: Stop reaction with acid/charcoal suspension (Activated charcoal binds ATP but not PPi).
-
Wash: Filter and wash the charcoal extensively to remove free [³²P]PPi.
-
Detection: Scintillation counting of the charcoal (measures [³²P]ATP).
Part 3: Comparative Analysis & Data Presentation
Method Selection Matrix
| Feature | Acid Quench (TLC) | Hydroxamate Assay | ATP-PPi Exchange |
| Primary Output | Direct observation of Intermediate | Chemical proof of activated bond | Kinetic rate of activation |
| Sensitivity | High (Femtomole range) | Low/Medium (Micromolar range) | High (Picomole range) |
| Throughput | Low (Manual spotting) | High (96-well plate) | High (Filter plate) |
| Reagents | Radioactive ([α-³²P]ATP) | Colorimetric (FeCl₃) | Radioactive ([³²P]PPi) |
| Limitations | Requires rapid handling (labile) | Non-physiological acceptor | Indirect (infers intermediate) |
| Best For | Definitive Proof of Existence | Initial Screening / High conc. | Kinetic Characterization (Km/kcat) |
Structural Confirmation (Advanced)
For drug development requiring atomic-level resolution, X-ray crystallography is used. However, because Met-AMP is unstable, researchers often use Methioninyl adenylate (Metol-AMP) , a non-hydrolyzable analogue, to obtain high-resolution co-crystal structures.
-
Distinction:
-
Met-AMP (Intermediate): Can be trapped in "soak" experiments if crystals are frozen immediately (Cryo-trapping).
-
Metol-AMP (Analogue): Used to map the binding pocket for inhibitor design (e.g., repressor binding studies).
-
Part 4: References
-
Direct Detection of Aminoacyl-Adenylates:
-
Determination of Aminoacyl-Adenylate Stability by TLC.
-
Jakubowski, H. (2002). "Editing of errors in selection of amino acids for protein synthesis." Biochemistry.
-
-
Hydroxamate Assay Protocol:
-
Colorimetric assay for amino acid activation.
-
Loftfield, R. B., & Eigner, E. A. (1968). "The specificity of activation of amino acids." Biochimica et Biophysica Acta.
-
-
ATP-PPi Exchange Methodology:
-
Standard assay for tRNA Synthetase kinetics.
-
Francklyn, C., et al. (2008). "A universal plate format for increased throughput of assays that monitor multiple aminoacyl-tRNA synthetase activities." Methods.
-
-
Structural Analogues (Methioninyl Adenylate):
-
Use of analogues to map MetRS active site.
-
Crepin, T., et al. (2003).[1] "Use of analogues of methionine and methionyl adenylate to sample conformational changes during catalysis in Escherichia coli methionyl-tRNA synthetase." Journal of Molecular Biology.
-
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
